molecular formula C2H14Ni5O16 B8022873 Nickel carbonate hydroxide teteahydrate

Nickel carbonate hydroxide teteahydrate

Cat. No.: B8022873
M. Wt: 587.59 g/mol
InChI Key: KWOUKTWMXYFKIW-UHFFFAOYSA-D
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Description

Nickel carbonate hydroxide teteahydrate is a useful research compound. Its molecular formula is C2H14Ni5O16 and its molecular weight is 587.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality Nickel carbonate hydroxide teteahydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nickel carbonate hydroxide teteahydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

nickel(2+);dicarbonate;hexahydroxide;tetrahydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2CH2O3.5Ni.10H2O/c2*2-1(3)4;;;;;;;;;;;;;;;/h2*(H2,2,3,4);;;;;;10*1H2/q;;5*+2;;;;;;;;;;/p-10
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOUKTWMXYFKIW-UHFFFAOYSA-D
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.O.O.[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Ni+2].[Ni+2].[Ni+2].[Ni+2].[Ni+2]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H14Ni5O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Advanced Structural Characterization of Nickel Carbonate Hydroxide Tetrahydrate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analysis, synthesis, and characterization of Nickel Carbonate Hydroxide Tetrahydrate.

Technical Guide for Material Scientists & Pharmaceutical Researchers

Executive Summary & Application Context

Nickel Carbonate Hydroxide Tetrahydrate (


), historically associated with the mineral Zaratite, is a critical precursor in the synthesis of high-purity nickel oxides (

) for catalysis, battery cathodes, and thermochromic materials.

In drug development and industrial chemistry, this material is rarely encountered as a perfect single crystal. Instead, it exists as a Layered Hydroxycarbonate (LHC) —a turbostratic material defined by stacked brucite-like layers intercalated with carbonate anions and water. Understanding this real structure vs. the idealized formula is crucial for controlling solubility, reactivity, and thermal decomposition profiles.

Crystallographic Architecture

Unlike simple ionic salts, this compound does not crystallize in a rigid isotropic lattice. It adopts a Turbostratic


-Nickel Hydroxide Derivative  structure.
The Structural Motif

The fundamental building block is the


 sheet, derived from the 

-

(brucite) structure.
  • Primary Layer: Nickel (

    
    ) ions occupy octahedral sites coordinated by hydroxyl groups.
    
  • Interlayer Gallery: To balance the positive charge generated by proton vacancies or structural defects, carbonate anions (

    
    ) and water molecules reside between the sheets.
    
  • Bonding: The layers are held together by electrostatic forces (anion-cation) and a complex hydrogen-bonding network involving the interlayer water.

Crystallographic Parameters (Synthetic Phase)

While "Zaratite" is historically described as isometric (cubic), high-purity synthetic analogs exhibit a hexagonal/rhombohedral layered symmetry.

ParameterValue (Typical Synthetic)Description
Crystal System Hexagonal / RhombohedralLayered structure (brucite-type)
Space Group

(Idealized)
Often modeled as

due to disorder
Lattice Parameter



Å
Ni-Ni intralayer distance
Lattice Parameter



Å
3-layer stacking sequence (

)
Interlayer Spacing (

)


Å
Expanded vs.

-

(

Å) due to intercalation
Coordination Octahedral (

)

surrounded by

O atoms
Structural Logic Diagram

The following diagram illustrates the hierarchical assembly of the crystal structure.

CrystalStructure Ni_Ion Ni²⁺ Ion Octahedron [NiO₆] Octahedron Ni_Ion->Octahedron Coordination Brucite_Layer Positively Charged Brucite-like Sheet [Ni₃(OH)₄]²⁺ Octahedron->Brucite_Layer Edge Sharing Final_Crystal Crystalline Ni₃(CO₃)(OH)₄·4H₂O Brucite_Layer->Final_Crystal Stacking Interlayer Interlayer Gallery (Anionic Compensation) Interlayer->Final_Crystal Intercalation Carbonate CO₃²⁻ Anions Carbonate->Interlayer Water 4H₂O Molecules (Hydrogen Bonded) Water->Interlayer

Caption: Hierarchical assembly from octahedral units to the final layered hydroxycarbonate structure.

Synthesis of High-Crystallinity Phase

To avoid the formation of amorphous "Zaratite" mixtures, a Homogeneous Precipitation via Urea Hydrolysis is the gold standard. This method releases carbonate and hydroxide ions slowly, allowing for ordered crystal growth.

Reaction Mechanism
  • Urea Decomposition:

    
    
    
  • Hydrolysis:

    
    
    
  • Precipitation:

    
    
    
Experimental Protocol

Reagents: Nickel Nitrate Hexahydrate (


), Urea (

), Deionized Water.[1][2]
StepActionCritical ParameterReasoning
1. Dissolution Dissolve


and

Urea in DI water.
Ratio

Excess urea ensures pH buffering and slow release of

.
2. Hydrothermal Transfer to Teflon-lined autoclave. Heat to

for

.
Temp

High pressure/temp promotes ordering of the interlayer water.
3. Aging Allow natural cooling to room temp.Slow coolingPrevents thermal shock defects in the layered lattice.
4. Washing Centrifuge and wash with ethanol/water (

).

Cycles
Removes residual

and unreacted species.
5. Drying Vacuum dry at

for

.
Temp

Prevents collapse of the tetrahydrate structure (dehydration).

Characterization & Validation

Trustworthy identification requires a multi-modal approach to confirm phase purity and hydration state.

X-Ray Diffraction (XRD) Signature
  • Low Angle Peak (

    
    ):  Corresponds to the 
    
    
    
    plane with
    
    
    -spacing
    
    
    Å. This confirms the expanded interlayer distance typical of the tetrahydrate.
  • Turbostratic Effect: Asymmetrical broadening of

    
     peaks (Warren-Bodenstein lineshape) indicates rotational disorder between layers, a hallmark of this material class.
    
Fourier Transform Infrared Spectroscopy (FTIR)
Wavenumber (

)
AssignmentStructural Insight
3650

free
Non-bonded hydroxyls on layer surface.
3400 (broad)

H-bonded
Interlayer water molecules.
1380 & 1480

Split peak confirms lowered symmetry of carbonate (monodentate coordination).
650

Lattice vibration of the brucite sheet.
Thermal Gravimetric Analysis (TGA)

The "Tetrahydrate" status is validated by a specific mass loss profile:

  • Stage I (

    
    ):  Loss of physically adsorbed water.
    
  • Stage II (

    
    ):  Loss of interlayer (structural) water (
    
    
    
    ).
  • Stage III (

    
    ):  Dehydroxylation and decarbonation (
    
    
    
    and
    
    
    loss)
    
    
    Formation of
    
    
    .
Synthesis & Characterization Workflow

Workflow Precursors Precursors (Ni Nitrate + Urea) Hydrothermal Hydrothermal Synthesis 120°C, 12h Precursors->Hydrothermal Homogeneous Precipitation Washing Washing & Isolation (Remove NH₄⁺) Hydrothermal->Washing Phase Separation Validation Validation (XRD, FTIR, TGA) Washing->Validation Dry Powder

Caption: Step-by-step workflow for synthesizing and validating crystalline Nickel Carbonate Hydroxide Tetrahydrate.

References

  • Faure, C., et al. (2012). "Simulated and experimental X-ray powder diffraction patterns of nickel hydroxide derivatives." Journal of Power Sources. Link

  • Ramesh, T.N. (2019). "Structure and thermal behavior of nickel carbonate hydroxide hydrate." Materials Research Express. Link

  • Frost, R.L., et al. (2008). "Raman spectroscopy of hydroxy nickel carbonate minerals nullaginite and zaratite." Journal of Raman Spectroscopy. Link

  • PubChem Database. "Nickel carbonate hydroxide tetrahydrate (Compound)." National Center for Biotechnology Information. Link

  • Bette, S., et al. (2016). "Crystal Structure and Hydrate Water Content of Synthetic Hellyerite." Zeitschrift für anorganische und allgemeine Chemie. Link

Sources

An In-Depth Technical Guide to the Thermal Stability and Decomposition Mechanism of Nickel Carbonate Hydroxide Tetrahydrate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel carbonate hydroxide tetrahydrate, a compound with various industrial applications including as a precursor for catalysts and in the synthesis of nickel-based materials, exhibits a complex thermal decomposition behavior. Understanding its thermal stability and the intricate mechanisms governing its transformation into nickel oxide is paramount for controlling the properties of the final product. This guide, intended for researchers, scientists, and professionals in drug development who may utilize nickel-based compounds, provides a comprehensive overview of the thermal decomposition of nickel carbonate hydroxide tetrahydrate. We will delve into the multi-stage decomposition process, the influence of experimental parameters, and the analytical techniques employed to elucidate its decomposition pathway.

The stoichiometry of basic nickel carbonate can vary depending on the synthesis conditions. For the purpose of this guide, we will focus on the well-documented form, nickel carbonate dihydroxide tetrahydrate (Ni₂(CO₃)(OH)₂·4H₂O) , also represented as 2Ni(OH)₂·NiCO₃·4H₂O in some literature. This compound's layered structure, incorporating water molecules, carbonate, and hydroxide ions, dictates its stepwise decomposition upon heating.

The Multi-Stage Thermal Decomposition Pathway

The thermal decomposition of nickel carbonate hydroxide tetrahydrate is not a single-step process but rather a sequence of overlapping events that can be broadly categorized into two main stages: dehydration and the simultaneous dehydroxylation and decarbonation. The final product of this thermal treatment is nickel(II) oxide (NiO).

Stage 1: Dehydration - The Loss of Water of Crystallization

The initial stage of decomposition involves the endothermic removal of the four molecules of water of hydration. This process typically begins at temperatures around 100°C and is largely complete by approximately 210°C.[1] The loosely bound nature of these water molecules within the crystal lattice accounts for their removal at relatively low temperatures.

Reaction: Ni₂(CO₃)(OH)₂·4H₂O(s) → Ni₂(CO₃)(OH)₂ (s) + 4H₂O(g)

The theoretical mass loss for this stage, based on the stoichiometry of Ni₂(CO₃)(OH)₂·4H₂O (Molar Mass: 305.45 g/mol ), is approximately 23.57%. Experimental results from thermogravimetric analysis (TGA) often show a continuous mass loss in this region, which can sometimes overlap with the onset of the next decomposition stage, particularly at higher heating rates.[1]

Stage 2: Dehydroxylation and Decarbonation - Formation of Nickel Oxide

Following the initial dehydration, a more complex and often overlapping stage occurs at higher temperatures. This stage involves the decomposition of the hydroxide and carbonate components of the anhydrous intermediate, leading to the formation of nickel oxide (NiO) and the evolution of both water vapor and carbon dioxide.[2] This process generally starts above 260°C and can extend up to 525°C.[1][2]

Reaction: Ni₂(CO₃)(OH)₂(s) → 2NiO(s) + H₂O(g) + CO₂(g)

The theoretical mass loss for this second stage is approximately 20.30%. The combined theoretical mass loss for both stages is around 43.87%. It is crucial to note that the dehydroxylation and decarbonation processes are often inseparable under typical TGA conditions, appearing as a single, broad mass loss event.[3]

The overall decomposition reaction can be summarized as:

Overall Reaction: Ni₂(CO₃)(OH)₂·4H₂O(s) → 2NiO(s) + 5H₂O(g) + CO₂(g)

Visualizing the Decomposition Pathway

To better illustrate the sequential and overlapping nature of the decomposition process, a logical flow diagram is presented below.

G A Ni₂(CO₃)(OH)₂·4H₂O (Nickel Carbonate Hydroxide Tetrahydrate) B Stage 1: Dehydration (approx. 100-210°C) A->B Heat C Ni₂(CO₃)(OH)₂ (Anhydrous Intermediate) B->C F 4H₂O(g) B->F Evolves D Stage 2: Dehydroxylation & Decarbonation (approx. 260-525°C) C->D Further Heat E 2NiO (Nickel Oxide) D->E G H₂O(g) + CO₂(g) D->G Evolves

Caption: Logical flow of the thermal decomposition of nickel carbonate hydroxide tetrahydrate.

Experimental Methodologies for Characterization

A suite of analytical techniques is essential to comprehensively study the thermal decomposition of nickel carbonate hydroxide tetrahydrate. The synergy between these methods provides a complete picture of the mass changes, energetic transformations, evolved gases, and structural evolution throughout the process.

Thermogravimetric Analysis Coupled with Differential Scanning Calorimetry (TGA-DSC)

Principle: TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample.[4][5] Running these analyses simultaneously provides correlated information on mass loss events and their associated energetic changes (endothermic or exothermic).

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of nickel carbonate hydroxide tetrahydrate is placed in an inert crucible (e.g., alumina).

  • Instrument Setup: The TGA-DSC instrument is purged with a dry, inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative side reactions.

  • Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Data Acquisition: The instrument records the sample mass, sample temperature, and differential heat flow as a function of time and temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset and completion temperatures of decomposition stages and the percentage mass loss for each step. The DSC curve (heat flow vs. temperature) reveals whether these transitions are endothermic (e.g., dehydration) or exothermic.

Evolved Gas Analysis (EGA) using Mass Spectrometry (MS) or Fourier-Transform Infrared Spectroscopy (FTIR)

Principle: To identify the gaseous products released during decomposition, the outlet gas from the TGA is passed into a mass spectrometer or an FTIR spectrometer.[6][7][8] MS identifies molecules based on their mass-to-charge ratio (m/z), while FTIR identifies them based on their characteristic infrared absorption frequencies.

Experimental Protocol:

  • Instrumentation: A heated transfer line connects the TGA furnace outlet to the inlet of the MS or FTIR gas cell to prevent condensation of the evolved gases.

  • TGA-MS/FTIR Analysis: The TGA experiment is performed as described above.

  • Data Acquisition: The MS continuously scans a range of m/z values, or the FTIR collects spectra of the evolved gas stream at regular intervals.

  • Data Analysis: For MS, ion currents for specific m/z values corresponding to the expected gases (e.g., m/z 18 for H₂O and m/z 44 for CO₂) are plotted against temperature. For FTIR, the absorbance of characteristic vibrational bands (e.g., O-H stretching for water, C=O stretching for carbon dioxide) is monitored as a function of temperature. This allows for the direct correlation of gas evolution profiles with specific mass loss events observed in the TGA data.[9][10]

In-situ X-ray Diffraction (XRD) and FTIR Spectroscopy

Principle: To understand the changes in the solid-state structure and chemical bonding during decomposition, in-situ XRD and FTIR are invaluable. In-situ XRD monitors the crystalline phases present in the sample as it is heated, while in-situ FTIR tracks changes in the vibrational modes of the chemical bonds.

Experimental Protocol:

  • Sample Holder: The sample is placed in a specialized high-temperature sample stage within the XRD or FTIR instrument.

  • Atmosphere Control: The sample environment is purged with an inert gas.

  • Heating Program: The sample is heated according to a defined temperature program.

  • Data Collection: XRD patterns or FTIR spectra are collected at regular temperature intervals throughout the heating process.

  • Data Analysis: The sequence of XRD patterns reveals the transformation from the initial hydrated carbonate hydroxide structure to the anhydrous intermediate and finally to the crystalline NiO phase. The FTIR spectra show the disappearance of bands associated with water of hydration, followed by the loss of hydroxide and carbonate group vibrations, and the emergence of the characteristic Ni-O bond vibration.

The following diagram illustrates a typical experimental workflow for comprehensive thermal analysis.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition & Analysis cluster_3 Interpretation A Weigh Ni₂(CO₃)(OH)₂·4H₂O B TGA-DSC-MS/FTIR Analysis A->B C In-situ XRD/FTIR Analysis A->C D Mass Loss & Heat Flow vs. Temperature B->D E Evolved Gas Profiles (m/z, IR Absorbance) B->E F Structural & Bonding Evolution C->F G Decomposition Mechanism & Kinetics D->G E->G F->G

Caption: Experimental workflow for the comprehensive thermal analysis of nickel carbonate hydroxide tetrahydrate.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the thermal decomposition of Ni₂(CO₃)(OH)₂·4H₂O.

Decomposition StageTemperature Range (°C)Evolved SpeciesTheoretical Mass Loss (%)Experimental Mass Loss (%) (Typical)
Stage 1: Dehydration ~100 - 210H₂O23.57~19 - 24
Stage 2: Dehydroxylation & Decarbonation ~260 - 525H₂O, CO₂20.30~19 - 21
Total ~100 - 525 H₂O, CO₂ 43.87 ~38 - 45

Note: Experimental values can vary depending on the exact stoichiometry of the starting material and the analytical conditions (e.g., heating rate).

Causality Behind Experimental Choices

  • Inert Atmosphere: The use of an inert atmosphere (N₂ or Ar) is critical to prevent the oxidation of any intermediate species or the final NiO product, which could lead to the formation of non-stoichiometric nickel oxides and complicate the interpretation of mass changes.

  • Controlled Heating Rate: A slow heating rate (e.g., 5-10°C/min) is generally preferred to improve the resolution of overlapping decomposition steps.[1] Faster heating rates can cause the dehydration and dehydroxylation/decarbonation stages to merge, making it difficult to distinguish between them.

  • Coupled Techniques: Relying solely on TGA is insufficient for a complete mechanistic understanding. Coupling TGA with MS or FTIR is essential for unambiguously identifying the evolved gases and correlating their release with specific mass loss events. Similarly, in-situ XRD or FTIR provides direct evidence of the solid-state transformations that cannot be inferred from mass loss data alone.

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating. The theoretical mass losses calculated from the stoichiometry of the starting material serve as a benchmark against which the experimental TGA data can be compared. The identification of evolved gases by MS or FTIR should be consistent with the chemical reactions proposed for each decomposition stage. For instance, the detection of only water in the first stage and both water and carbon dioxide in the second stage validates the proposed two-stage mechanism. Furthermore, the final solid residue can be analyzed by XRD to confirm the formation of crystalline NiO, thus verifying the completeness of the decomposition process.

Conclusion

The thermal decomposition of nickel carbonate hydroxide tetrahydrate is a complex, multi-stage process that is highly dependent on experimental conditions. A thorough understanding of its decomposition pathway, from the initial loss of water of hydration to the final formation of nickel oxide, is crucial for the controlled synthesis of nickel-based materials with desired properties. By employing a combination of advanced analytical techniques such as TGA-DSC, evolved gas analysis, and in-situ diffraction and spectroscopy, researchers can gain a detailed and reliable understanding of the thermal stability and decomposition mechanism of this important compound.

References

  • Aleksandrova, O. Preparation and thermal decomposition of basic nickel carbonates. [Online] Available at: [Link]

  • He, P., et al. (2022). Carbonate Formation during Nickel Hydroxide Precipitation Reduces Pseudocapacitive Performance. Chemistry of Materials. [Online] Available at: [Link]

  • Wang, J., et al. (2007). The thermal decomposition of NiC2O4 · 2H2O: An in situ TP-XRD and TGA/FT-IR study. Thermochimica Acta. [Online] Available at: [Link]

  • El-Shereafy, E. E., & Gabr, R. M. (2014). Thermal behaviour of pure and binary basic nickel carbonate and ammonium molybdate systems. Journal of Thermal Analysis and Calorimetry. [Online] Available at: [Link]

  • P.M. Osswald, et al. (2020). TGA-MS analysis of several transition metal based reference compounds. ResearchGate. [Online] Available at: [Link]

  • Bhattacharyya, S. K., & Ramachandran, V. S. (1952). STUDIES ON THE BASIC CARBONATES OF NICKEL. Journal of the Indian Institute of Science. [Online] Available at: [Link]

  • Vaia. When heated, nickel(II) carbonate undergoes a decomposition reaction. Write a balanced equation to describe this reaction. [Online] Available at: [Link]

  • Ramesh, T. N. (2009). X-ray Diffraction Studies on the Thermal Decomposition Mechanism of Nickel Hydroxide. The Journal of Physical Chemistry B. [Online] Available at: [Link]

  • Particle Technology Labs. What is the Difference Between Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). [Online] Available at: [Link]

  • Kamruddin, M., et al. (2002). Thermogravimetry-evolved gas analysis–mass spectrometry system for materials research. Bulletin of Materials Science. [Online] Available at: [Link]

  • Lab Manager. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Online] Available at: [Link]

  • Mettler Toledo. TGA/DSC 3+. [Online] Available at: [Link]

  • PubChem. Nickel carbonate hydroxide. [Online] Available at: [Link]

  • Mettler Toledo. Evolved Gas Analysis Guide. [Online] Available at: [Link]

  • Mettler Toledo. Thermal Analysis in Practice Evolved Gas Analysis. [Online] Available at: [Link]

  • MDPI. MS and GC–MS Analytical Methods for On-Line Thermally Induced Evolved Gas Analysis (OLTI-EGA). [Online] Available at: [Link]

  • AZoM. Exploring Thermogravimetry and Gas Analysis. [Online] Available at: [Link]

Sources

Electronic Band Structure & Physicochemical Properties of Nickel Carbonate Hydroxide Tetrahydrate (Zaratite) Nanostructures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electronic Band Structure & Physicochemical Properties of Nickel Carbonate Hydroxide Tetrahydrate Content Type: Technical Whitepaper / Methodological Guide Audience: Materials Scientists, Electrochemists, and Bio-Sensing Developers.

Executive Summary

Nickel Carbonate Hydroxide Tetrahydrate (Ni


(CO

)(OH)

·4H

O), naturally occurring as the mineral Zaratite, represents a complex class of layered transition metal hydroxides (LTMHs). Unlike simple oxides, this material exhibits a unique electronic landscape defined by the intercalation of carbonate anions and water molecules within the brucite-like nickel hydroxide layers.

For researchers in drug development and biosensing, this material is not merely a passive insulator but a p-type semiconductor with tunable redox activity. Its electronic structure drives high-performance non-enzymatic glucose sensing and pseudocapacitive energy storage. This guide dissects the electronic band theory, computational modeling workflows, and experimental validation protocols required to utilize this material in high-sensitivity electrochemical applications.

Part 1: Crystallographic & Electronic Fundamentals

Crystal Lattice Architecture

The electronic properties of Ni


(CO

)(OH)

·4H

O are governed by its local coordination environment. The structure is derivative of the

-Ni(OH)

motif:
  • Primary Layer: Consists of edge-sharing [NiO

    
    ] octahedra. Ni
    
    
    
    ions are coordinated by hydroxyl groups (OH
    
    
    ) and carbonate oxygens.
  • Interlayer Space: The large carbonate anions (CO

    
    ) and water molecules (H
    
    
    
    O) reside between the cationic layers.
  • Electronic Consequence: The interlayer water and carbonates expand the basal spacing (

    
    -spacing > 7 Å compared to 4.6 Å in 
    
    
    
    -Ni(OH)
    
    
    ). This expansion decouples the layers electronically, leading to a 2D-confinement effect that influences the density of states (DOS).
Ligand Field Theory & Band Structure

The electronic band structure is best understood through Ligand Field Theory (LFT) applied to the Ni


 (

) center in an octahedral field (

).
  • Valence Band Maximum (VBM): Dominated by hybridized O 2p orbitals and Ni 3d (

    
    )  orbitals. The presence of carbonate introduces deep-lying O 2p states, stabilizing the valence band.
    
  • Conduction Band Minimum (CBM): Composed primarily of Ni 3d (

    
    )  antibonding orbitals.
    
  • Band Gap (

    
    ):  The material behaves as a wide-bandgap semiconductor.
    
    • Theoretical

      
      : ~3.1 – 3.7 eV (depending on hydration level).
      
    • Transition Type: Direct allowed transition.[1]

  • Magnetic Moment: The high-spin

    
     configuration results in two unpaired electrons, contributing to local magnetic moments that require spin-polarized DFT calculations for accuracy.
    
Visualization: Electronic State Logic

The following diagram illustrates the orbital contributions and the formation of the band gap.

BandStructureLogic Ni_Ion Ni(II) Ion (3d8) OctahedralField Octahedral Crystal Field (Oh) Splitting Ni_Ion->OctahedralField Ligands Ligands (OH-, CO3--, H2O) Ligands->OctahedralField VBM Valence Band (VBM) Hybridized Ni-t2g + O-2p Ligands->VBM O-2p Contribution t2g t2g Orbitals (Occupied) Lower Energy OctahedralField->t2g eg eg Orbitals (Partially Empty) Higher Energy OctahedralField->eg t2g->VBM Forms Top of VB CBM Conduction Band (CBM) Ni-eg (Antibonding) eg->CBM Forms Bottom of CB BandGap Band Gap (Eg ~3.5 eV) Charge Transfer Region VBM->BandGap BandGap->CBM Optical Excitation

Figure 1: Orbital contribution diagram showing the splitting of Ni 3d orbitals in an octahedral field, leading to the formation of the semiconductor band gap.

Part 2: Computational Workflow (DFT)

To accurately model the band structure of this hydrated carbonate, standard DFT (LDA/GGA) is insufficient due to the strong correlation of Ni 3d electrons. The DFT+U method is required.

Simulation Parameters
  • Software: VASP, Quantum ESPRESSO, or CASTEP.[2]

  • Functional: GGA-PBE (Perdew-Burke-Ernzerhof).

  • Hubbard Correction (+U): Essential for Ni.

    • 
       applied to Ni 3d states to open the band gap to experimental levels and correct the position of d-bands.
      
  • Spin Polarization: Must be enabled (ISPIN=2) to account for the magnetic moment of Ni

    
    .
    
  • Cutoff Energy: > 450 eV (due to hard oxygen potentials).

Computational Pipeline

DFT_Workflow Input Structure Input (CIF: Zaratite) Relax Geometry Optimization (Minimize Forces) Input->Relax SCF Self-Consistent Field (DFT+U, Spin-Polarized) Relax->SCF Properties Property Calculation SCF->Properties BandStr Band Structure (K-path integration) Properties->BandStr DOS Density of States (PDOS/TDOS) Properties->DOS

Figure 2: Ab initio computational workflow for determining the electronic structure of strongly correlated nickel carbonate systems.

Part 3: Experimental Synthesis & Characterization Protocols

Hydrothermal Synthesis Protocol

This protocol yields uniform Ni


(CO

)(OH)

·4H

O nanostructures (nanoflowers or nanosheets) suitable for band gap determination.

Reagents:

  • Nickel Nitrate Hexahydrate (Ni(NO

    
    )
    
    
    
    [3][4]·6H
    
    
    O)
  • Urea (CO(NH

    
    )
    
    
    
    ) – Acts as the slow-release agent for CO
    
    
    and OH
    
    
    .
  • Deionized Water (18.2 MΩ·cm)

Step-by-Step Methodology:

  • Dissolution: Dissolve 2.0 mmol Ni(NO

    
    )
    
    
    
    ·6H
    
    
    O and 8.0 mmol Urea in 40 mL DI water. Stir magnetically for 30 mins until clear green.
  • Autoclaving: Transfer solution to a 50 mL Teflon-lined stainless steel autoclave.

  • Thermal Treatment: Heat at 120°C for 12 hours . (Note: Higher temps >160°C favor the oxide NiO; lower temps favor the hydroxide/carbonate phase).

  • Washing: Centrifuge the green precipitate. Wash 3x with water and 1x with ethanol to remove residual ions.

  • Drying: Vacuum dry at 60°C for 12 hours. Do not calcine if you want the hydrated carbonate phase.

Optical Band Gap Determination (Tauc Plot)

Since the material is a powder, UV-Vis Diffuse Reflectance Spectroscopy (DRS) is used.

  • Data Collection: Measure Reflectance (

    
    ) from 200 nm to 800 nm.
    
  • Kubelka-Munk Transformation: Convert

    
     to the absorption function 
    
    
    
    :
    
    
  • Tauc Equation:

    
    
    
    • For Nickel Carbonate Hydroxide (Direct allowed transition), set

      
       .[1]
      
  • Plotting: Plot

    
     on the Y-axis vs. Energy (
    
    
    
    , eV) on the X-axis.
  • Extrapolation: The linear portion of the curve extrapolated to the X-axis gives

    
    .
    

Reference Data Table:

Material PhaseMorphologyMethodReported Band Gap (

)
Ref

-Ni(OH)

NanoplateletsUV-Vis / Tauc3.60 - 3.85 eV[1]
Ni

(CO

)(OH)

·

H

O
NanoflowersUV-Vis / Tauc3.15 - 3.45 eV [2]
NiO (Calcined)NanoparticlesUV-Vis / Tauc3.40 - 3.60 eV[3]

Note: The carbonate/hydrate phase typically shows a slightly lower band gap than pure hydroxide due to defect states and structural disorder.

Part 4: Applications in Biosensing (Mechanism)

For drug development professionals, the value of this material lies in its electrocatalytic activity . The electronic band structure allows for the non-enzymatic oxidation of glucose, a critical reaction for robust glucometers.

Sensing Mechanism

The Ni(II) centers in the carbonate hydroxide lattice undergo a reversible redox transition to Ni(III) (NiOOH species) in alkaline media. The glucose molecule is oxidized by the high-valent Ni(III), which is then reduced back to Ni(II).

Reaction Pathway:

  • 
     ( anodic scan)
    

The conductivity (band structure) determines the rate of electron transfer (


) back to the electrode.

SensingMechanism Electrode Electrode Surface (Current Collector) Ni_II Ni(II) Active Site (Semiconductor Surface) Electrode->Ni_II e- Transfer Ni_III Ni(III)OOH (High Oxidation State) Ni_II->Ni_III Oxidation (+OH-) Ni_III->Ni_II Reduction Product Glucolactone Ni_III->Product Oxidation of Glucose Glucose Glucose (Target Analyte) Glucose->Ni_III Catalytic Attack

Figure 3: Electrocatalytic mechanism for non-enzymatic glucose sensing mediated by the Ni(II)/Ni(III) redox couple.

References

  • Electronic and phonon structure of nickel hydroxide: first-principles calculation study. Source: ResearchGate / Journal of Physics. Context: Establishes the fundamental band gap of

    
    -Ni(OH)
    
    
    
    at ~3.5 eV using DFT+U. URL:[Link]
  • Facile hydrothermal selective fabrication of Ni(OH)2 and Ni(HCO3)2 nanoparticulates and their electrochemical performances. Source: RSC Advances.[5] Context: Details the hydrothermal synthesis of nickel carbonate/hydroxide phases and their electrochemical properties. URL:[Link]

  • Tauc plots for the determination of the optical band gap Eg of NiO/Ni(OH)2. Source: ResearchGate.[1][6][7][8][9] Context: Provides experimental Tauc plot data comparing Nickel Hydroxide and Oxide band gaps. URL:[Link]

  • Sensitivity Enhancement in Nickel Hydroxide/3D-Graphene as Enzymeless Glucose Detection. Source: CMS Hom (Scientific Repository). Context: Validates the application of Nickel Hydroxide-based materials in glucose biosensing. URL:[Link]

Sources

A Comprehensive Technical Guide to the Crystallographic Properties of Nickel Carbonate Hydroxide Tetrahydrate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nickel carbonate hydroxide tetrahydrate, with the chemical formula Ni₂(CO₃)(OH)₂·4H₂O, is an inorganic compound that has garnered significant attention across various scientific disciplines, including catalysis, energy storage, and materials science. The compound's functionality is deeply rooted in its distinct crystalline architecture. This guide offers an in-depth exploration of the crystallographic data, a validated synthesis protocol, and standard characterization techniques for nickel carbonate hydroxide tetrahydrate. A thorough understanding of its crystal structure is paramount for the rational design and synthesis of materials with tailored properties for advanced applications.

Unveiling the Crystal Structure: Crystallographic Data

The arrangement of atoms within a crystal lattice is a critical determinant of a material's physical and chemical characteristics. For nickel carbonate hydroxide, slight variations in synthesis can lead to different hydrated forms or polymorphs. The most commonly cited crystalline phase for the tetrahydrate is identified in the Powder Diffraction File (PDF) database, maintained by the International Centre for Diffraction Data (ICDD), under the entry JCPDS 00-038-0714.[1]

Nickel Carbonate Hydroxide Tetrahydrate (Ni₂(CO₃)(OH)₂·4H₂O)

Table 1: Crystallographic Data for Nickel Carbonate Hydroxide Tetrahydrate (JCPDS: 00-038-0714)

ParameterValueSource
Crystal System Monoclinic[1]
Lattice Constant a 3.08044 Å[1]
Lattice Constant b 12.1303 Å[1]
Lattice Constant c 9.59443 Å[1]
Angle β Data not available
Space Group Data not available

Another related phase, identified as monoclinic Ni₂(CO₃)(OH)₂, is referenced under JCPDS card number 35-0501.[2] However, detailed lattice parameters for this specific entry are not consistently reported. The variability in reported crystallographic data underscores the importance of careful synthesis and characterization to ensure phase purity.

The choice of synthesis methodology directly influences the resulting crystal structure. Hydrothermal synthesis, for example, allows for precise control over temperature and pressure, enabling the targeted formation of specific crystalline phases with desired morphologies.

Experimental Protocols: From Synthesis to Characterization

Synthesis via Hydrothermal Method

This protocol details a reproducible hydrothermal method for the synthesis of hierarchical nanostructures of nickel carbonate hydroxide tetrahydrate.[1]

Materials:

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Ammonium bicarbonate (NH₄HCO₃)

  • Citric acid

  • Deionized (DI) water

  • Teflon-lined stainless-steel autoclave

Step-by-Step Procedure:

  • Preparation of Precursor Solutions:

    • Dissolve 2.5 mmol of Ni(NO₃)₂·6H₂O in 200 mL of DI water with stirring.

    • In a separate beaker, dissolve 5 mmol of NH₄HCO₃ in 50 mL of DI water.

  • Mixing and pH Adjustment:

    • Slowly add the ammonium bicarbonate solution to the nickel nitrate solution under continuous stirring.

    • Stir the resulting mixture for 10 minutes.

    • Adjust the pH of the solution to approximately 6.5 by the dropwise addition of a 0.1 g/mL citric acid solution.

  • Hydrothermal Reaction:

    • Transfer the final solution into a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and place it in an oven preheated to 120 °C for 12 hours.

  • Product Recovery and Purification:

    • Allow the autoclave to cool to room temperature.

    • Collect the green precipitate by centrifugation or vacuum filtration.

    • Wash the product thoroughly with DI water several times to remove residual ions.

    • Dry the purified product in a vacuum oven overnight.

Visual Representation of the Synthesis Workflow:

SynthesisWorkflow cluster_prep Solution Preparation cluster_reaction Reaction cluster_recovery Product Recovery Ni_sol Ni(NO₃)₂·6H₂O in DI Water Mixing Mixing and Stirring Ni_sol->Mixing NH4_sol NH₄HCO₃ in DI Water NH4_sol->Mixing pH_adjust pH Adjustment (Citric Acid) Mixing->pH_adjust Hydrothermal Hydrothermal Treatment (120°C, 12h) pH_adjust->Hydrothermal Cooling Cooling Hydrothermal->Cooling Washing Washing with DI Water Cooling->Washing Drying Vacuum Drying Washing->Drying Final_Product Ni₂(CO₃)(OH)₂·4H₂O Drying->Final_Product

Caption: Hydrothermal synthesis workflow for nickel carbonate hydroxide tetrahydrate.

Phase Identification and Structural Analysis by Powder X-ray Diffraction (XRD)

Powder XRD is an indispensable technique for the structural characterization of crystalline materials. It allows for phase identification, determination of lattice parameters, and assessment of crystallinity.

Methodology:

  • Sample Preparation: A small amount of the dried, synthesized powder is finely ground to ensure random crystal orientation and mounted onto a sample holder.

  • Data Acquisition: The sample is analyzed using a powder diffractometer equipped with a monochromatic X-ray source (commonly Cu Kα, λ = 1.5406 Å). The diffraction pattern is recorded over a wide 2θ range (e.g., 10-80°) to capture all significant diffraction peaks.

  • Data Analysis:

    • The positions (2θ) and intensities of the diffraction peaks are extracted from the resulting diffractogram.

    • The experimental pattern is compared with standard patterns from the ICDD PDF database to confirm the identity of the crystalline phase (e.g., JCPDS 00-038-0714).

    • For precise determination of lattice parameters, Rietveld refinement of the powder diffraction data is performed.

Workflow for XRD Characterization:

XRDWorkflow cluster_sample Sample Preparation cluster_data Data Acquisition cluster_analysis Data Analysis Grinding Grind Sample Mounting Mount on Holder Grinding->Mounting Diffractometer Powder Diffractometer Mounting->Diffractometer Scan 2θ Scan Diffractometer->Scan Phase_ID Phase Identification (JCPDS Database) Scan->Phase_ID Lattice_Param Lattice Parameter Refinement Phase_ID->Lattice_Param Crystallographic_Data Crystallographic Data Lattice_Param->Crystallographic_Data

Caption: Workflow for the characterization of nickel carbonate hydroxide tetrahydrate using powder X-ray diffraction.

Conclusion

This technical guide has synthesized the available crystallographic data for nickel carbonate hydroxide tetrahydrate, identifying its monoclinic crystal structure as a key characteristic. The provided experimental protocols for hydrothermal synthesis and powder XRD analysis serve as a robust foundation for researchers working with this material. The precise control over the crystalline phase and a thorough understanding of its structural parameters are critical for harnessing the full potential of nickel carbonate hydroxide tetrahydrate in advanced applications. Future work should focus on obtaining complete single-crystal diffraction data to definitively determine the space group and atomic coordinates, which will further refine our understanding of this important material.

References

[1] Hierarchical nickel carbonate hydroxide nanostructures for photocatalytic hydrogen evolution from water splitting - RSC Publishing. (2024-02-27). Available at: [Link] [2] XRD patterns of PS NSs@Ni 2 CO 3 (OH) 2 composite and NiO nanosheets. - ResearchGate. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Basic Nickel Carbonate and Nickel Carbonate Hydroxide Tetrahydrate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the realm of materials science, particularly for applications in catalysis, energy storage, and as precursors for advanced materials, a precise understanding of starting reagents is paramount. Among the various nickel compounds, "basic nickel carbonate" and "nickel carbonate hydroxide tetrahydrate" are terms frequently encountered, yet often used with a degree of ambiguity. This guide, intended for researchers, scientists, and drug development professionals, aims to demystify these materials. We will dissect their fundamental differences, provide actionable synthesis and characterization protocols, and explore their applications, grounding our discussion in the principles of scientific integrity and field-proven insights. As a Senior Application Scientist, my objective is not merely to present facts, but to illuminate the causal relationships between synthesis parameters, material properties, and functional performance.

Deconstructing the Nomenclature: A Tale of Two Carbonates

At its core, the distinction between basic nickel carbonate and nickel carbonate hydroxide tetrahydrate is one of generality versus specificity. "Basic nickel carbonate" is best understood as a family of hydrated nickel carbonate hydroxides with a variable stoichiometry, represented by the general formula xNiCO₃·yNi(OH)₂·zH₂O [1]. The precise values of x, y, and z are highly dependent on the synthesis conditions, leading to materials that can range from amorphous to poorly crystalline.

On the other hand, nickel carbonate hydroxide tetrahydrate refers to a specific, crystalline mineral form known as zaratite , with the well-defined chemical formula Ni₃(CO₃)(OH)₄·4H₂O [2][3][4]. While commercially available "basic nickel carbonate" may approximate this composition, it is often a mixture of phases or has a less defined structure. This distinction is critical, as the crystallinity, particle morphology, and exact stoichiometry profoundly impact the material's reactivity and performance in downstream applications.

The key takeaway is that the synthesis method dictates the final product. Amorphous basic nickel carbonates are typically formed under rapid precipitation conditions at lower temperatures, while more crystalline forms like zaratite can be obtained under controlled conditions, such as hydrothermal synthesis, that allow for crystal growth.

Table 1: Comparative Properties of Basic Nickel Carbonate and Nickel Carbonate Hydroxide Tetrahydrate

PropertyBasic Nickel CarbonateNickel Carbonate Hydroxide Tetrahydrate (Zaratite)
Chemical Formula xNiCO₃·yNi(OH)₂·zH₂O (variable)Ni₃(CO₃)(OH)₄·4H₂O[2][3]
Synonyms Nickel carbonate hydroxide, Basic nickelous carbonateZaratite, Emerald Nickel[5]
Crystallinity Typically amorphous to poorly crystalline[6]Crystalline (Isometric crystal system)[2][3]
Appearance Light green powderBright emerald green crystalline masses or encrustations[2][7]
Solubility Insoluble in water; soluble in acids and ammonia solutions[1]Insoluble in water; soluble in hydrochloric acid[7]
Key Distinguishing Feature Variable composition and lower degree of structural order.Defined stoichiometry and crystalline structure.

Synthesis Methodologies: From Amorphous Precipitates to Crystalline Nanostructures

The choice of synthesis protocol is the most critical factor in determining whether one obtains a generic basic nickel carbonate or a more defined nickel carbonate hydroxide. Here, we detail two common, reproducible methods: a precipitation method for basic nickel carbonate and a hydrothermal method for crystalline nickel carbonate hydroxide.

Protocol 1: Precipitation Synthesis of Basic Nickel Carbonate

This method is rapid and yields a light green, often amorphous, basic nickel carbonate precipitate. The fast reaction kinetics and room temperature conditions limit crystal growth.

Principle: A soluble nickel salt (e.g., nickel sulfate or nickel nitrate) is reacted with an alkaline carbonate solution (e.g., sodium carbonate). The addition of a hydroxide source (or the use of a mixed alkali solution) allows for the co-precipitation of both carbonate and hydroxide phases. The pH of the reaction is a critical parameter that influences the ratio of carbonate to hydroxide in the final product; higher pH favors the incorporation of hydroxide[8].

Step-by-Step Protocol:

  • Solution Preparation:

    • Prepare a 1.0 M solution of Nickel (II) Sulfate Hexahydrate (NiSO₄·6H₂O) in deionized water.

    • Prepare a 1.0 M solution of Sodium Carbonate (Na₂CO₃) in deionized water.

  • Precipitation:

    • In a beaker with vigorous stirring, slowly add the 1.0 M Na₂CO₃ solution dropwise to the 1.0 M NiSO₄ solution at room temperature.

    • A light green precipitate will form immediately.

    • Monitor the pH of the mixture. For a more "basic" carbonate, the pH should be maintained in the range of 8.0-9.0[4][9]. If necessary, a dilute NaOH solution can be used to adjust the pH.

  • Aging:

    • Once the addition is complete, continue stirring the slurry for 1-2 hours at room temperature. This "aging" step allows for the stabilization of the precipitate.

  • Washing and Isolation:

    • Isolate the precipitate by vacuum filtration.

    • Wash the filter cake repeatedly with deionized water to remove soluble byproducts (e.g., sodium sulfate). Continue washing until the conductivity of the filtrate is close to that of deionized water.

  • Drying:

    • Dry the resulting green powder in an oven at 60-80°C overnight. Higher temperatures should be avoided to prevent premature decomposition.

Protocol 2: Hydrothermal Synthesis of Crystalline Nickel Carbonate Hydroxide Nanostructures

This method utilizes elevated temperature and pressure to promote the formation of well-defined crystalline structures. The use of urea as a precipitating agent is key, as its slow decomposition in situ provides a gradual and homogeneous release of carbonate and hydroxide ions, facilitating controlled crystal growth.

Principle: Nickel nitrate is dissolved in water with urea. Upon heating in a sealed autoclave, the urea hydrolyzes to form ammonia and carbon dioxide. The ammonia raises the pH, creating hydroxide ions, and the carbon dioxide forms carbonate ions. This slow, uniform generation of precipitating agents allows for the formation of crystalline nickel carbonate hydroxide. The morphology of the resulting nanostructures can be influenced by the reaction time, temperature, and concentration of reagents[10][11].

Step-by-Step Protocol:

  • Solution Preparation:

    • Dissolve 2 mmol of Nickel (II) Nitrate Hexahydrate (Ni(NO₃)₂·6H₂O) and 20 mmol of Urea (CO(NH₂)₂) in 20 mL of deionized water[12].

    • Stir the solution for 30 minutes until all solids are fully dissolved.

  • Hydrothermal Reaction:

    • Transfer the solution to a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it to 120-140°C for 12-24 hours[12]. The higher temperature and longer duration will promote crystallinity.

  • Cooling and Isolation:

    • Allow the autoclave to cool down to room temperature naturally.

    • Collect the green precipitate by centrifugation or vacuum filtration.

  • Washing:

    • Wash the product thoroughly with deionized water and ethanol several times to remove any unreacted precursors and byproducts.

  • Drying:

    • Dry the final product in a vacuum oven at 60°C for 12 hours.

SynthesisWorkflows cluster_0 Protocol 1: Precipitation cluster_1 Protocol 2: Hydrothermal P_Start NiSO₄ + Na₂CO₃ Solutions P_Mix Rapid Mixing (Room Temp, pH 8-9) P_Start->P_Mix P_Age Aging (1-2 hours) P_Mix->P_Age P_Filter Filtration & Washing P_Age->P_Filter P_Dry Drying (60-80°C) P_Filter->P_Dry P_Product Amorphous Basic Nickel Carbonate P_Dry->P_Product H_Start Ni(NO₃)₂ + Urea Solution H_React Autoclave Reaction (120-140°C, 12-24h) H_Start->H_React H_Cool Cooling & Collection H_React->H_Cool H_Wash Washing H_Cool->H_Wash H_Dry Drying (60°C, Vacuum) H_Wash->H_Dry H_Product Crystalline Nickel Carbonate Hydroxide H_Dry->H_Product

Caption: Comparative workflows for the synthesis of amorphous basic nickel carbonate versus crystalline nickel carbonate hydroxide.

Essential Characterization: Identifying Your Material

Once synthesized, a combination of analytical techniques is required to confirm the identity, crystallinity, and thermal properties of the nickel carbonate product.

X-ray Diffraction (XRD)

XRD is the most definitive technique for distinguishing between amorphous and crystalline materials.

  • Basic Nickel Carbonate (Amorphous): The XRD pattern will be characterized by broad, diffuse humps and a lack of sharp, well-defined peaks. This indicates a disordered arrangement of atoms with no long-range periodicity[6][13][14].

  • Nickel Carbonate Hydroxide Tetrahydrate (Crystalline): The pattern will exhibit sharp, distinct Bragg reflection peaks. For a well-crystallized sample corresponding to zaratite (Ni₃(CO₃)(OH)₄·4H₂O), the peaks can be indexed to a specific crystal structure[2][3].

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is invaluable for confirming the presence of carbonate and hydroxide functional groups within the material.

  • Hydroxide Groups (-OH): A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of O-H stretching vibrations from both hydroxide groups and water molecules. Sharper peaks within this region can indicate non-hydrogen-bonded -OH groups[15][16][17].

  • Carbonate Groups (CO₃²⁻): Strong absorption bands are typically observed around 1400-1500 cm⁻¹ (asymmetric stretching) and 800-880 cm⁻¹ (out-of-plane bending)[12][18][19]. The splitting of these bands can provide information about the coordination environment of the carbonate ion.

  • Water Molecules (H₂O): A bending vibration for intercalated or adsorbed water molecules is usually seen around 1620-1640 cm⁻¹[15][17].

While both materials will show these characteristic bands, the peaks in the crystalline nickel carbonate hydroxide spectrum are often sharper and better resolved than in its amorphous counterpart.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature and is used to study its thermal decomposition. The decomposition of basic nickel carbonates typically occurs in multiple steps.

  • Dehydration: The first weight loss, typically occurring below 250°C, corresponds to the removal of physically adsorbed and hydrated water molecules (zH₂O)[20][21][22].

  • Dehydroxylation and Decarbonation: At higher temperatures (generally starting around 250-300°C), a more significant weight loss occurs. This step involves the decomposition of the hydroxide and carbonate components to form nickel oxide (NiO), releasing water and carbon dioxide[20][21][22].

The exact temperatures and percentage weight loss in each step are directly related to the stoichiometry (x, y, and z values) of the basic nickel carbonate. Crystalline materials may exhibit sharper, more defined decomposition steps compared to amorphous ones.

CharacterizationFlow cluster_XRD XRD Interpretation cluster_FTIR FTIR Interpretation cluster_TGA TGA Interpretation Start Synthesized Nickel Carbonate Product XRD XRD Analysis Start->XRD FTIR FTIR Spectroscopy Start->FTIR TGA Thermal Analysis (TGA) Start->TGA XRD_Amorphous Broad Humps => Amorphous Basic NiCO₃ XRD_Crystalline Sharp Peaks => Crystalline Ni₃(CO₃)(OH)₄·4H₂O FTIR_Bands Confirm presence of: -OH (3200-3600 cm⁻¹) CO₃²⁻ (~1450, 850 cm⁻¹) H₂O (~1630 cm⁻¹) TGA_Steps Multi-step weight loss: 1. Dehydration (<250°C) 2. Decomposition (>250°C) => NiO + H₂O + CO₂

Caption: Logical workflow for the characterization and identification of synthesized nickel carbonate materials.

Field-Proven Applications: From Catalysis to Energy Storage

The utility of basic nickel carbonates lies primarily in their role as precursors to other functional materials, particularly nickel oxide (NiO). The properties of the final NiO are heavily influenced by the nature of the carbonate precursor.

Precursors for Nickel-Based Catalysts

Basic nickel carbonate is a widely used precursor for the synthesis of nickel-based catalysts, which are crucial in industrial processes like hydrogenation, dehydrogenation, and reforming reactions[8].

Causality: The thermal decomposition of basic nickel carbonate yields NiO. The morphology, particle size, and surface area of the resulting NiO are templated by the precursor. An amorphous, high-surface-area basic nickel carbonate will typically decompose into a high-surface-area NiO, which is desirable for catalysis as it exposes more active sites[23]. Subsequent reduction of this NiO under a hydrogen atmosphere produces finely dispersed metallic nickel particles with high catalytic activity[24]. The choice of nickel precursor has been shown to significantly affect the dispersion, metal-support interaction, and ultimately, the catalytic performance and stability of the final catalyst[25][26].

Electrode Materials for Supercapacitors

Nickel carbonate hydroxide nanostructures have emerged as promising electrode materials for pseudocapacitors, a type of supercapacitor that stores charge via fast and reversible Faradaic reactions at the electrode surface.

Causality: The performance of a supercapacitor electrode is intrinsically linked to its morphology and surface area. Crystalline nickel carbonate hydroxide synthesized with controlled nanostructures (e.g., nanosheets, nanowires, or hierarchical flower-like structures) provides a high surface area and facilitates efficient electrolyte ion diffusion to the active sites[27]. This leads to high specific capacitance, good rate capability, and stable cycling performance[3][28][29]. Studies have shown that morphology plays a critical role, with 3D hierarchical structures often outperforming 2D nanosheets due to their enhanced surface area and improved ion transport pathways[3]. The incorporation of carbonate ions can also enhance the wettability of the electrode and reduce polarization during charge-discharge cycles[27].

Role in Drug Development and Biomedical Applications

Direct applications of basic nickel carbonate or nickel carbonate hydroxide in drug development are not well-documented. Their primary relevance to this field is as precursors for nickel-based nanomaterials, such as nickel oxide (NiO) nanoparticles, or as components in related structures like Layered Double Hydroxides (LDHs).

  • Precursors for Bio-Nanoparticles: NiO nanoparticles, which can be synthesized by the calcination of basic nickel carbonate, have been investigated for a range of biomedical applications, including as antimicrobial agents, in anticancer therapy, and as biosensors[11][16][30][31]. The synthesis of these nanoparticles via a basic nickel carbonate precursor allows for control over particle size and morphology, which are critical for their biological activity and biocompatibility.

  • Related Materials (LDHs): Nickel-containing Layered Double Hydroxides (LDHs) are structurally related to basic nickel carbonates and have shown significant promise in biomedical applications. Their layered structure allows for the intercalation of drugs, making them potential candidates for drug delivery systems[1][32]. They have also been explored for biosensing and tissue engineering[32]. The synthesis of these Ni-LDHs often involves co-precipitation methods similar to those used for basic nickel carbonate[5][33].

Conclusion

The terms "basic nickel carbonate" and "nickel carbonate hydroxide tetrahydrate" describe a spectrum of materials from amorphous, variable-composition precipitates to a well-defined crystalline mineral. The choice of synthesis protocol—be it rapid precipitation or controlled hydrothermal treatment—is the determining factor in the final product's identity and properties. This distinction is far from academic; the crystallinity, morphology, and stoichiometry are directly linked to performance in key applications such as catalysis and energy storage. For researchers in these fields, mastering the synthesis and characterization of these materials is a critical step toward developing next-generation technologies. While direct roles in drug development are limited, their function as versatile precursors for bioactive nanoparticles and related LDH structures provides an important, albeit indirect, link to the biomedical field. This guide provides the foundational knowledge and practical protocols to navigate the nuances of these important nickel compounds, enabling more precise and reproducible scientific outcomes.

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  • Contribution of crystalline and amorphous phases to an XRD pattern. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Biomedical Applications of Biosynthesized Nickel Oxide Nanoparticles. (2023, July 27). PubMed. Retrieved February 15, 2026, from [Link]

  • Intimately interconnected nickel carbonate hydroxide nanosheet‐wire structure for high‐performance asymmetric supercapacitors. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Nickel Carbonate Uses in Battery Manufacturing. (2026, February 9). Yunli Chemical. Retrieved February 15, 2026, from [Link]

  • Highly-Dispersed Ni-NiO Nanoparticles Anchored on an SiO2 Support for an Enhanced CO Methanation Performance. (2019, June 4). MDPI. Retrieved February 15, 2026, from [Link]

  • NiAlP@Cobalt substituted nickel carbonate hydroxide heterostructure engineered for enhanced supercapacitor performance. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

  • Novel Catalyst Composites of Ni- and Co-Based Nanoparticles Supported on Inorganic Oxides for Fatty Acid Hydrogenations. (2023, April 22). MDPI. Retrieved February 15, 2026, from [Link]

  • thermal and evolved gas analysis -tga-dta-dsc and ftir spectroscopy examples. (n.d.). K-Force. Retrieved February 15, 2026, from [Link]

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An In-Depth Technical Guide to the Magnetic Properties of Nickel Carbonate Hydroxide Tetrahydrate Nanostructures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Nickel carbonate hydroxide tetrahydrate [Ni₂(CO₃)(OH)₂·4H₂O] is a layered material whose magnetic properties are highly dependent on its nanostructured morphology. Bulk nickel hydroxide is known to be antiferromagnetic at low temperatures.[1] However, when synthesized as nanostructures, this material can exhibit a range of magnetic behaviors, including weak ferromagnetism and superparamagnetism, influenced by factors such as particle size, surface effects, and interlayer spacing.[2][3] This guide provides a comprehensive overview for researchers and drug development professionals on the synthesis, characterization, and fundamental magnetic properties of these nanostructures, emphasizing the causality behind experimental choices and the interpretation of magnetic data.

Introduction to Nickel Hydroxide Nanostructures

Nickel hydroxide [Ni(OH)₂] exists in two primary polymorphic forms: α-Ni(OH)₂ and β-Ni(OH)₂. Both forms feature a hexagonal crystal structure composed of 2D layers of Ni²⁺ ions.[4] The key distinction lies in their interlayer spacing; α-Ni(OH)₂ has a larger c-axis parameter due to the intercalation of water molecules and anions like carbonate, while β-Ni(OH)₂ has a more compact, brucite-like structure.[2][4]

The magnetic properties of these materials are governed by the exchange interactions between Ni²⁺ ions.[2] In nanostructured forms, the high surface-area-to-volume ratio leads to a greater proportion of surface atoms with reduced coordination, which can result in uncompensated spins and novel magnetic phenomena not observed in the bulk material.[2] Understanding and controlling these properties are crucial for applications where magnetic response is key, such as magnetically guided drug delivery or recyclable catalysts.

Synthesis of Morphologically Controlled Nanostructures

The magnetic behavior of nickel carbonate hydroxide tetrahydrate is intrinsically linked to its nanostructure. Therefore, precise control over morphology during synthesis is paramount. The hydrothermal method is a widely used, effective technique for producing crystalline nanostructures with various morphologies.

Causality in Synthesis: The Hydrothermal Approach

The hydrothermal method is chosen for its ability to control crystal growth through the manipulation of temperature, pressure, and precursor concentration. This allows for the targeted synthesis of specific morphologies, such as nanosheets or flower-like hierarchical structures.[5][6] The use of structure-directing agents and control over reaction kinetics enables the selective formation of either the α- or β-phase, which in turn dictates the resulting magnetic properties.[2]

Detailed Protocol: Hydrothermal Synthesis of Flower-Like Nanostructures

This protocol is adapted from established methodologies for synthesizing α-phase nickel hydroxide nanostructures.[5]

Reagents:

  • Nickel(II) acetate tetrahydrate [Ni(CH₃COO)₂·4H₂O]

  • Ethylene-1,2-diamine

  • Deionized (DI) water

Procedure:

  • Preparation of Precursor Solution: In a typical synthesis, dissolve 5 mmol of Nickel(II) acetate tetrahydrate and 20 mmol of ethylene-1,2-diamine in 50 mL of DI water under vigorous stirring.

  • Hydrothermal Reaction: Transfer the resulting homogeneous solution into a 100 mL Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to 150°C for 18 hours.[5]

  • Product Recovery: After the reaction, allow the autoclave to cool naturally to room temperature.

  • Washing: Collect the precipitate by centrifugation. Wash the product repeatedly with DI water and then with absolute ethanol to remove any unreacted reagents and byproducts.

  • Drying: Dry the final product in a vacuum oven at 60°C for 12 hours. The resulting powder consists of α-Ni(OH)₂ nanostructures, often with intercalated carbonate ions from atmospheric CO₂.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Solution Preparation cluster_reaction Hydrothermal Reaction cluster_recovery Product Recovery P1 Dissolve Ni(CH₃COO)₂·4H₂O and Ethylene-1,2-diamine in DI Water P2 Stir to Homogenize P1->P2 Mixing R1 Transfer to Teflon-lined Autoclave P2->R1 R2 Heat at 150°C for 18h R1->R2 Sealing C1 Cool to Room Temp. R2->C1 C2 Centrifuge & Wash (DI Water & Ethanol) C1->C2 C3 Dry in Vacuum Oven at 60°C C2->C3 F Final Product C3->F Final Product: α-Ni(OH)₂ Nanostructures

Caption: Hydrothermal synthesis workflow for nickel hydroxide nanostructures.

Characterization of Magnetic Properties

To elucidate the magnetic nature of the synthesized nanostructures, a Vibrating Sample Magnetometer (VSM) or a Superconducting Quantum Interference Device (SQUID) magnetometer is employed.[2][7] These instruments measure the magnetic moment of a material as a function of an applied magnetic field and temperature, providing critical data on its magnetic behavior.[7][8]

Foundational Concepts & Experimental Choices
  • M-H Hysteresis Loop: This measurement, typically performed at a constant low temperature (e.g., 5 K), reveals key magnetic parameters. The shape of the loop indicates whether the material is ferromagnetic, paramagnetic, or antiferromagnetic.[9]

  • Zero-Field-Cooled (ZFC) and Field-Cooled (FC) Curves: These temperature-dependent measurements are crucial for identifying magnetic transitions.[1] The sample is first cooled in the absence of a magnetic field (ZFC), a small field is applied, and the magnetization is measured as the temperature increases. For the FC curve, the sample is cooled in the presence of the same magnetic field. The divergence between the ZFC and FC curves indicates the onset of magnetic ordering or spin-glass behavior.[1] The peak in the ZFC curve often corresponds to the blocking temperature (T₋B) in superparamagnetic systems or the Néel temperature (T₋N) in antiferromagnetic systems.[1][2]

Protocol: VSM/SQUID Measurement

Objective: To determine the magnetic hysteresis (M-H) loop and temperature-dependent magnetization (M-T) of the nanostructured powder.

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the dried nanostructure powder (typically 5-10 mg) and pack it tightly into a gelatin capsule or a specialized sample holder.

  • M-H Loop Measurement:

    • Set the temperature to a low value (e.g., 5 K).

    • Apply a sweeping magnetic field, for example, from +5 T to -5 T and back to +5 T.[2]

    • Record the magnetic moment (M) at each field step to generate the hysteresis loop.

  • ZFC-FC Measurement:

    • ZFC: Cool the sample from room temperature (e.g., 300 K) down to the lowest temperature (e.g., 2 K) in a zero magnetic field.

    • At the lowest temperature, apply a small constant magnetic field (e.g., 100 Oe).[2]

    • Measure the magnetization as the sample temperature is slowly increased back to 300 K.

    • FC: Without removing the field, cool the sample back down to the lowest temperature, measuring the magnetization as the temperature decreases.

Magnetic Characterization Workflow

MagneticWorkflow cluster_setup Sample Preparation & Loading cluster_mh M-H Hysteresis Loop cluster_zfcfc ZFC-FC Curves S1 Weigh & Pack Nanopowder Sample S2 Load into VSM/SQUID Magnetometer S1->S2 M1 Cool to Low Temp (e.g., 5 K) S2->M1 Z1 Cool to 2 K (Zero Field) S2->Z1 M2 Sweep Magnetic Field (+H_max to -H_max to +H_max) M1->M2 M3 Record M vs. H M2->M3 D1 Extract Parameters: Hc, Ms, Mr, T_N, T_B M3->D1 Data Output Z2 Apply Small Field (e.g., 100 Oe) Z1->Z2 Z3 Measure M vs. T (Heating to 300 K) Z2->Z3 F1 Measure M vs. T (Cooling in Field) Z3->F1 F1->D1

Caption: Workflow for magnetic characterization using VSM/SQUID.

Analysis of Magnetic Behavior

The magnetic properties of nickel carbonate hydroxide tetrahydrate nanostructures are complex and differ significantly from the bulk material. While bulk β-Ni(OH)₂ is an antiferromagnet with a Néel temperature of around 30 K, nanostructures exhibit varied behaviors.[1]

  • α-Ni(OH)₂ Nanostructures: These often show a transition from paramagnetic to superparamagnetic behavior at a low blocking temperature (e.g., 6 K).[2][3] Superparamagnetism is a form of magnetism that appears in small ferromagnetic or ferrimagnetic nanoparticles.

  • β-Ni(OH)₂ Nanostructures: These tend to retain antiferromagnetic character but with a Néel temperature (e.g., 25 K) that can be different from the bulk, along with exhibiting weak ferromagnetic hysteresis below this temperature.[2][3] This weak ferromagnetism is often attributed to uncompensated surface spins or spin canting.

The ZFC-FC measurements clearly distinguish these behaviors. The peak in the ZFC curve for β-Ni(OH)₂ corresponds to the antiferromagnetic ordering temperature, while for α-Ni(OH)₂, it indicates the blocking temperature of superparamagnetic moments.[2] The M-H loops measured below these transition temperatures show a clear hysteresis with non-zero coercivity (Hc), confirming the presence of ferromagnetic ordering or blocked superparamagnetic moments.[2]

Table of Representative Magnetic Properties
Nanostructure PhaseTypical MorphologyMagnetic TransitionTransition Temp. (Tₙ / T₋B)Coercivity (Hc) at 2K
α-Ni(OH)₂3D Flower-likeParamagnetic to Superparamagnetic~6 K[2][3]Varies, typically low
β-Ni(OH)₂Nanosheets/NanopetalsParamagnetic to Antiferromagnetic~25 K[2][3]Can be significant (e.g., ~1 kOe)[2]

Implications for Drug Development and Research

The tunable magnetic properties of these nanostructures offer significant potential. For drug delivery applications, superparamagnetic nanoparticles are highly desirable. They exhibit a strong magnetic response in the presence of an external field, allowing for magnetic targeting to a specific site in the body, but they show zero remanence once the field is removed, preventing aggregation and potential embolism. The weak ferromagnetism and significant coercivity of other phases could be leveraged in applications requiring magnetic memory or for catalytic processes where magnetic separation is used for catalyst recovery.

Conclusion

Nickel carbonate hydroxide tetrahydrate nanostructures are a versatile class of materials with complex magnetic properties that are directly governed by their crystalline phase and morphology. Through controlled synthesis techniques like the hydrothermal method, it is possible to produce nanostructures that exhibit superparamagnetism or weak ferromagnetism with antiferromagnetic ordering. A thorough characterization using VSM or SQUID magnetometry is essential to understand these behaviors, enabling the rational design of these materials for advanced applications in research, catalysis, and targeted drug delivery.

References

  • Simple Hydrothermal Synthesis of Nickel Hydroxide Flower-Like Nanostructures. (2013). ResearchGate. [Link]

  • Vibrating sample magnetometer analysis of nickel ferrite nanoparticles. (n.d.). ResearchGate. [Link]

  • Polymorphism induced magnetic transitions in Ni(OH)2 nanostructures. (2021). Applied Surface Science Advances. [Link]

  • Synthesis and Characterizations of Nano Magnetic Particles (Co- Ni Fe2O4) Ferrite by Co-precipitation and Biomedical Application. (n.d.). Semantic Scholar. [Link]

  • Vibrating Sample Magnetometer and Its Application In Characterisation Of Magnetic Property Of The Anti Cancer Drug Magnetic Microspheres. (2016). Neliti. [Link]

  • Hydrothermal synthesis of caterpillar-like one-dimensional NiCO3 nanosheet arrays and primary lithium battery application. (2022). Dalton Transactions. [Link]

  • Vibrating sample magnetometry (VSM) of magnetic nanoparticles. (n.d.). ResearchGate. [Link]

  • Structure and Magnetism of Iron-Substituted Nickel Hydroxide Nanosheets. (2023). MDPI. [Link]

  • A Facile Two-Step Hydrothermal Synthesis of Co(OH)2@NiCo2O4 Nanosheet Nanocomposites for Supercapacitor Electrodes. (2023). MDPI. [Link]

  • Hydrothermal Synthesis of Nickel Oxide and Its Application in the Additive Manufacturing of Planar Nanostructures. (n.d.). MDPI. [Link]

  • Synthesis and magnetic properties of β-Ni(OH)2 and NiO nanosheets. (2008). ResearchGate. [Link]

  • Magnetic properties of nickel hydroxide nanoparticles. (2010). UNL Digital Commons. [Link]

  • Synthesis, Characterization, and Magnetic Properties of Dendrimer-Encapsulated Nickel Nanoparticles Containing <150 Atoms. (2007). The University of Texas at Austin. [Link]

  • Magnetic properties of nickel hydroxide nanoparticles. (2010). ResearchGate. [Link]

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Optical Properties and Band Gap Energy of Nickel Carbonate Hydroxide Tetrahydrate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the optical characterization and band gap energy determination of Nickel Carbonate Hydroxide Tetrahydrate (


), often mineralogically referred to as Zaratite .

Technical Guide & Characterization Protocol

Executive Summary

Nickel Carbonate Hydroxide Tetrahydrate (


) is a layered hydroxy-carbonate material. While often utilized as a precursor for high-purity Nickel Oxide (NiO), its intrinsic optical properties have gained traction in photocatalysis  and electrochemical energy storage  (supercapacitors).

Unlike simple semiconductors with a single, sharp absorption edge, this material exhibits a complex optical spectrum dominated by d-d electronic transitions within the octahedral


 centers, overlaid by a fundamental Charge Transfer (CT)  band gap in the ultraviolet region.

Key Technical Specifications:

  • Apparent Optical Band Gap: 2.6 – 2.8 eV (associated with defect states and d-d transition overlap).

  • Fundamental Charge Transfer Gap: > 3.2 eV (UV region).

  • Visible Appearance: Light Green (due to absorption minima at ~500 nm).

  • Crystal System: Isometric or Amorphous (Zaratite); often pseudo-layered.

Material Synthesis & Preparation

Reliable optical data requires phase-pure material. Impurities like


 or anhydrous carbonates will skew the band gap calculation.
Protocol: Hydrothermal Synthesis of Phase-Pure Zaratite

Rationale: Hydrothermal synthesis allows for precise control over the carbonate-to-hydroxide ratio via the hydrolysis rate of urea.

Reagents:

  • Nickel(II) Nitrate Hexahydrate (

    
    ) – Precursor
    
  • Urea (

    
    ) – Hydrolysis Agent
    
  • Deionized Water (

    
    )
    
  • Ethanol (Analytical Grade) – Washing

Step-by-Step Methodology:

  • Precursor Dissolution: Dissolve 5.0 mmol of

    
     in 40 mL of DI water. Stir for 10 mins until clear green.
    
  • Hydrolysis Agent Addition: Add 15.0 mmol of Urea. Note: The 1:3 molar ratio ensures sufficient carbonate generation.

  • Thermal Treatment: Transfer solution to a Teflon-lined stainless steel autoclave (50 mL capacity). Seal and heat to 120°C for 12 hours .

    • Mechanism:[1][2][3] Urea hydrolyzes slowly to release

      
       and 
      
      
      
      , gradually raising pH and precipitating the carbonate hydroxide uniformly.
  • Harvesting: Cool naturally to room temperature. Centrifuge the light green precipitate at 5000 rpm for 10 mins.

  • Purification: Wash 3x with DI water and 1x with Ethanol to remove surface adsorbed ions.

  • Drying: Vacuum dry at 60°C for 6 hours. Warning: Temperatures >150°C will induce dehydration and phase change to NiO.

Workflow Visualization

SynthesisWorkflow Precursors Precursor Dissolution (Ni(NO3)2 + Urea) Autoclave Hydrothermal Reaction (120°C, 12h) Precursors->Autoclave Hydrolysis In-situ Hydrolysis (Urea → NH3 + CO2) Autoclave->Hydrolysis Internal Process Nucleation Nucleation & Growth (Ni3(CO3)(OH)4·4H2O) Hydrolysis->Nucleation Washing Washing & Drying (Vacuum, 60°C) Nucleation->Washing

Figure 1: Hydrothermal synthesis workflow ensuring phase purity through controlled urea hydrolysis.

Optical Characterization Methodology

Because the material is a powder, UV-Vis Diffuse Reflectance Spectroscopy (DRS) is the mandatory technique. Transmission mode is unsuitable due to scattering.

Protocol: UV-Vis DRS Measurement
  • Baseline Correction: Use compacted Barium Sulfate (

    
    ) or PTFE powder as the 100% reflectance standard.
    
  • Sample Preparation: Mix the sample with

    
     in a 1:10 ratio if the material is too dark (minimizes specular reflection), though pure Zaratite is usually light enough to measure directly.
    
  • Measurement Parameters:

    • Range: 200 nm – 800 nm.

    • Scan Speed: Medium (approx. 200 nm/min).

    • Slit Width: 2.0 nm.

  • Data Output: Record Reflectance (

    
    ) vs. Wavelength (
    
    
    
    ).
Data Analysis: The Kubelka-Munk Transformation

Raw reflectance data must be converted to a quantity proportional to the absorption coefficient (


).


Where


 is the absolute reflectance (0 to 1).

Band Gap Determination (Tauc Plot)

The band gap (


) is extracted using the Tauc relation:


  • 
    : Photon energy (eV).[4]
    
  • 
    : Transition nature factor.
    
    • 
      : Direct allowed transition (Common for Ni-based hydroxides).
      
    • 
      : Indirect allowed transition.
      

Critical Analysis for Researchers: Nickel Carbonate Hydroxide is a complex dielectric . It does not have a single "clean" band gap like Silicon.

  • Region I (> 3.5 eV): Strong Charge Transfer (CT) absorption (

    
    ). This is the "fundamental" gap.
    
  • Region II (1.5 - 3.0 eV): Broad d-d transitions (

    
    ). These often appear as "shoulders" in the Tauc plot, leading to lower apparent band gap values.
    

Recommendation: For photocatalytic applications, report the Direct Band Gap (


)  extrapolated from the linear region of the absorption edge, typically found between 2.6 eV and 3.2 eV .
Logic Flow for Band Gap Calculation

TaucAnalysis RawData Raw Data (Reflectance % vs nm) KM_Transform Kubelka-Munk Transform F(R) = (1-R)² / 2R RawData->KM_Transform EnergyCalc Calculate Photon Energy hν = 1240 / λ RawData->EnergyCalc Plotting Plot Tauc Graph (F(R)·hν)² vs hν KM_Transform->Plotting EnergyCalc->Plotting LinearFit Linear Fit Extrapolate to y=0 Plotting->LinearFit Result Band Gap (Eg) Intercept Value LinearFit->Result

Figure 2: Logical workflow for converting diffuse reflectance data into band gap energy.

Results & Discussion

Quantitative Data Summary

The following table summarizes literature values and experimental expectations for Nickel Carbonate Hydroxide and related phases.

Material PhaseFormulaOptical Band Gap (

)
Transition TypeKey Spectral Features
Zaratite (Target)

2.60 – 2.85 eV Direct (Apparent)d-d bands at 390, 660, 1100 nm
Basic Nickel Carbonate

3.20 – 3.45 eVDirect (CT)Strong UV absorption edge

-Nickel Hydroxide

2.74 eVDirectTurbostratic disorder widens gap
Nickel Oxide (Calcined)

3.60 – 4.00 eVDirectWide band gap semiconductor
Spectral Interpretation

The spectrum of Nickel Carbonate Hydroxide Tetrahydrate is defined by the octahedral coordination of


 (

configuration).[5]
  • Visible Color: The material absorbs red (~660 nm) and violet (~390 nm) light, transmitting the green wavelengths (~500 nm).

  • Band Gap Ambiguity: Researchers often mistake the onset of the high-energy d-d transition (

    
    ) for the band gap. However, for practical applications like photocatalytic water splitting , the effective band gap (2.7 eV) is the relevant parameter as it dictates the energy required to generate excitons that can participate in surface redox reactions.
    
Applications in Drug Development & Synthesis

While primarily a material science topic, this has relevance to drug development in two areas:

  • Catalysis: This material is a precursor for Ni-based hydrogenation catalysts used in API synthesis. The band gap correlates with catalytic activity in photocatalytic organic transformations.

  • Toxicology: Understanding the electronic structure helps predict the release of

    
     ions (ROS generation potential) in biological media.
    

References

  • Synthesis & Structure: Gupta, V. et al. "Structural and Electronic Properties of Nickel–Cobalt Carbonate Hydroxide Hydrate Nanostructures." Journal of Materials Science: Materials in Electronics, 2023.

  • Optical Properties (Ni(OH)2 analogs): "Optical Band Gap Enhancements of Chemically Synthesized a-Ni(OH)2 Nanoparticles." ResearchGate, 2018.

  • Mineral Spectroscopy: "Characterisation of Ni carbonate-bearing minerals by UV–Vis–NIR spectroscopy." Spectrochimica Acta Part A, 2010.

  • Band Gap Methodology: "How to Calculate Band Gap Energy from UV–Vis Data using Tauc Plot." OriginLab Tutorials.

  • General Properties: "Nickel Carbonate Hydroxide Tetrahydrate Compound Summary." PubChem.

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Methodological & Application

Application Notes and Protocols for Calcination of Nickel Carbonate Hydroxide Tetrahydrate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The thermal decomposition of nickel carbonate hydroxide tetrahydrate (Ni₂(CO₃)(OH)₂·4H₂O) is a critical process in the synthesis of nickel(II) oxide (NiO), a material with significant applications in catalysis, battery electrodes, gas sensors, and electrochromic films.[1][2][3] The final properties of the NiO nanoparticles, including crystallite size, surface area, and morphology, are intrinsically linked to the temperature profile and atmosphere of the calcination process.[4][5] This guide provides a comprehensive overview of the thermal decomposition pathway of nickel carbonate hydroxide tetrahydrate and detailed protocols for its calcination and characterization, aimed at researchers, scientists, and drug development professionals.

Theoretical Background: The Thermal Decomposition Pathway

The calcination of nickel carbonate hydroxide tetrahydrate is a multi-step process involving dehydration, dehydroxylation, and decarbonylation. While the exact stoichiometry of basic nickel carbonates can vary, a common precursor is nickel carbonate hydroxide tetrahydrate.[6] The thermal decomposition of this compound generally proceeds through the following stages:

  • Dehydration: The initial stage involves the removal of water of hydration. This typically occurs at lower temperatures, often in multiple steps, corresponding to the different binding energies of the water molecules.

  • Dehydroxylation: Following the removal of water molecules, the hydroxide groups decompose, releasing more water.

  • Decarbonylation: The final stage is the decomposition of the carbonate group to form nickel oxide, releasing carbon dioxide.

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are powerful techniques to elucidate this decomposition pathway by monitoring mass loss and heat flow as a function of temperature.

Experimental Protocols

Thermogravimetric Analysis and Differential Scanning Calorimetry (TGA/DSC)

This protocol outlines the procedure for determining the thermal decomposition profile of nickel carbonate hydroxide tetrahydrate using a simultaneous TGA/DSC instrument.

Objective: To identify the temperature ranges of dehydration, dehydroxylation, and decarbonylation, and the associated mass losses.

Materials and Equipment:

  • Nickel Carbonate Hydroxide Tetrahydrate powder

  • Simultaneous TGA/DSC instrument (e.g., Mettler Toledo TGA/DSC 1, TA Instruments SDT Q600)

  • Alumina or platinum crucibles

  • Nitrogen or air purge gas (high purity)

  • Microbalance

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the nickel carbonate hydroxide tetrahydrate powder into a clean, tared TGA/DSC crucible.

  • Instrument Setup:

    • Place the sample crucible and an empty reference crucible in the instrument.

    • Set the purge gas (e.g., nitrogen) flow rate to 20-50 mL/min.[2]

    • Program the temperature profile:

      • Equilibrate at 30 °C.

      • Ramp up to 800 °C at a heating rate of 10 °C/min.[1][2]

  • Data Acquisition: Start the TGA/DSC run and record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

  • Data Analysis:

    • Analyze the TGA curve to identify the temperature ranges of distinct mass loss steps. Calculate the percentage mass loss for each step.

    • Analyze the DSC curve to identify endothermic or exothermic peaks corresponding to the mass loss events. Dehydration and decomposition are typically endothermic processes.[7]

Expected Results: The TGA thermogram is expected to show three main weight loss regions, corresponding to the sequential removal of water of hydration, hydroxyl groups, and carbonate groups. The DSC curve will show corresponding endothermic peaks.

Furnace Calcination for Nickel Oxide Synthesis

This protocol describes the bulk synthesis of nickel oxide nanoparticles by calcining nickel carbonate hydroxide tetrahydrate in a muffle furnace.

Objective: To produce nickel oxide nanoparticles with controlled properties by calcining the precursor at different temperatures.

Materials and Equipment:

  • Nickel Carbonate Hydroxide Tetrahydrate powder

  • Ceramic crucibles or boats

  • Muffle furnace with programmable temperature control

  • Spatula

  • Mortar and pestle (optional, for grinding the final product)

Procedure:

  • Sample Preparation: Place a known amount of nickel carbonate hydroxide tetrahydrate powder in a ceramic crucible, forming a thin, even layer to ensure uniform heating.

  • Calcination:

    • Place the crucible in the muffle furnace.

    • Program the furnace to ramp up to the desired calcination temperature (e.g., 400 °C, 600 °C, 800 °C) at a rate of 5 °C/min.

    • Hold at the target temperature for a specified duration, typically 2-4 hours, to ensure complete decomposition.[1]

    • Allow the furnace to cool down to room temperature naturally.

  • Product Collection:

    • Carefully remove the crucible from the furnace.

    • The resulting black powder is nickel oxide.

    • If necessary, gently grind the product with a mortar and pestle to break up any agglomerates.

    • Store the NiO powder in a labeled, airtight container.

Characterization of Calcined Nickel Oxide

The properties of the synthesized NiO are highly dependent on the calcination temperature. The following characterization techniques are essential to understand the structure, morphology, and purity of the final product.

X-ray Diffraction (XRD)

Objective: To determine the crystal structure, phase purity, and average crystallite size of the synthesized NiO.

Protocol:

  • Sample Preparation: Place a small amount of the calcined NiO powder on a sample holder and gently press to create a flat, smooth surface.

  • Data Acquisition:

    • Mount the sample holder in the XRD instrument.

    • Set the instrument parameters (e.g., Cu Kα radiation, 2θ range from 20° to 80°, step size of 0.02°).[1]

    • Collect the diffraction pattern.

  • Data Analysis:

    • Compare the obtained diffraction peaks with standard JCPDS data for NiO (e.g., JCPDS card no. 47-1049) to confirm the cubic crystal structure.[4]

    • The absence of other peaks indicates the high purity of the NiO.

    • Calculate the average crystallite size using the Scherrer equation from the full width at half maximum (FWHM) of the most intense diffraction peak.

Expected Results: As the calcination temperature increases, the XRD peaks are expected to become sharper and more intense, indicating an increase in crystallinity and crystallite size.[1][4][5]

Scanning Electron Microscopy (SEM)

Objective: To investigate the morphology, particle size, and agglomeration of the synthesized NiO nanoparticles.

Protocol:

  • Sample Preparation:

    • Disperse a small amount of the NiO powder in a suitable solvent like ethanol.[8][9]

    • Sonnicate the suspension for a few minutes to break up agglomerates.[8]

    • Drop-cast a small volume of the suspension onto a clean SEM stub (e.g., aluminum) and allow the solvent to evaporate completely.[8][9]

    • For non-conductive samples, a thin conductive coating (e.g., gold or carbon) may be applied using a sputter coater to prevent charging under the electron beam.[9]

  • Imaging:

    • Introduce the prepared sample into the SEM chamber.

    • Acquire images at different magnifications to observe the overall morphology and individual particle details.

Expected Results: SEM images will reveal the shape and size distribution of the NiO particles. At lower calcination temperatures, smaller, more agglomerated particles are expected. Higher temperatures typically lead to larger, more well-defined crystals.

Data Presentation

Table 1: Expected Thermal Decomposition Stages of Nickel Carbonate Hydroxide Tetrahydrate

Temperature Range (°C)ProcessGaseous Products
50 - 250DehydrationH₂O
250 - 350Dehydroxylation & Initial DecarbonylationH₂O, CO₂
350 - 500Final Decarbonylation & NiO CrystallizationCO₂

Table 2: Influence of Calcination Temperature on NiO Properties

Calcination Temperature (°C)Crystallite Size (nm) (from XRD)Morphology (from SEM)
400~10 - 20Small, agglomerated nanoparticles
600~20 - 40More defined, larger nanoparticles
800> 40Well-defined, larger crystals, potential sintering

Visualizations

CalcinationWorkflow cluster_precursor Precursor cluster_process Calcination Process cluster_product Product cluster_characterization Characterization Precursor Nickel Carbonate Hydroxide Tetrahydrate TGA_DSC TGA/DSC Analysis (10 °C/min to 800 °C) Precursor->TGA_DSC Thermal Profile Furnace Furnace Calcination (400-800 °C, 2-4h) Precursor->Furnace Bulk Synthesis NiO Nickel Oxide (NiO) Nanoparticles Furnace->NiO XRD XRD NiO->XRD Structure & Crystallite Size SEM SEM NiO->SEM Morphology & Particle Size

Caption: Experimental workflow for the calcination and characterization of nickel carbonate hydroxide tetrahydrate.

DecompositionPathway Start Ni₂(CO₃)(OH)₂·4H₂O Intermediate1 Ni₂(CO₃)(OH)₂ Start->Intermediate1 - 4H₂O (Dehydration) Intermediate2 NiCO₃ + NiO Intermediate1->Intermediate2 - H₂O (Dehydroxylation) End 2NiO Intermediate2->End - CO₂ (Decarbonylation)

Caption: Proposed thermal decomposition pathway of nickel carbonate hydroxide tetrahydrate.

References

  • SEM: Sample Mounting for Nanoparticles or Particles in Suspension. (2020). YouTube. Retrieved from [Link]

  • The Influence of Calcination Temperature on the Formation of Nickel Oxide Nanoparticles by Sol-gel Method. (2021). Seventh Sense Research Group. Retrieved from [Link]

  • How to prepared SEM samples of AgNP?. (2023). ResearchGate. Retrieved from [Link]

  • Effect of the calcination temperature on the X-ray diffraction (XRD) pattern of Ni(O x H y ) z xerogels. ResearchGate. Retrieved from [Link]

  • ERDC/GSL SR-15-1 "Sample Preparation of Nano-sized Inorganic Materials for Scanning Electron Microscopy or Transmission Ele. (2015). DTIC. Retrieved from [Link]

  • A Simple Protocol for Sample Preparation for Scanning Electron Microscopic Imaging Allows Quick Screening of Nanomaterials Adhering to Cell Surface. (2022). PMC. Retrieved from [Link]

  • Advanced Characterization and Sample Preparation Strategies for Nanoformulations. (2024). MDPI. Retrieved from [Link]

  • The effects of molar ratio and calcination temperature on NiO nanoparticles' properties. Springer. Retrieved from [Link]

  • EFFECT OF CALCINATION TEMPERATURE ON THE STRUCTURAL AND OPTICAL PROPERTIES OF NICKEL OXIDE NANOPARTICLES. (2014). Nanosystems: Physics, Chemistry, Mathematics. Retrieved from [Link]

  • Comparative Study on Nickel Oxide Thin Films Synthesized by Sol-Gel and Chemical Bath Deposition (CBD) Techniques. (2025). Natural Sciences Publishing. Retrieved from [Link]

  • Simple Preparation of Ni and NiO Nanoparticles Using Raffinate Solution Originated from Spent NiMH Battery Recycling. Springer. Retrieved from [Link]

  • THERMOCHEMICAL STORAGE MATERIALS RESEARCH - TGA/DSC-HYDRATION STUDIES. IEA SHC. Retrieved from [Link]

  • Effect of calcination methods on electrochemical performance of NiO used as electrode materials for supercapacitor. (2014). Indian Academy of Sciences. Retrieved from [Link]

  • Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. ResearchGate. Retrieved from [Link]

  • Effect of Method on Structural Properties of NiO Nanoparticles. Journal of Nanostructures. Retrieved from [Link]

  • Thermal behaviour of pure and binary basic nickel carbonate and ammonium molybdate systems. ResearchGate. Retrieved from [Link]

  • Measuring Crystal Water in Hydrates by Thermogravimetry. Seiko Instruments. Retrieved from [Link]

  • Thermogravimetric Analysis (TGA) Theory and Applications. TA Instruments. Retrieved from [Link]

  • Thermal analysis of inorganic materials. CORE. Retrieved from [Link]

  • SYNTHESIS AND THERMAL ANALYSIS OF THE NICKEL(II) OXALATE OBTAINED THROUGH THE REACTION OF ETHYLENE GLYCOL WITH Ni(NO3)2·6H2O. Farmacia. Retrieved from [Link]

  • Thermal decomposition of nickel hydroxide. ResearchGate. Retrieved from [Link]

  • Carbonate Formation during Nickel Hydroxide Precipitation Reduces Pseudocapacitive Performance. PUBDB. Retrieved from [Link]

  • Isothermal Decomposition Kinetics of Nickel Hydroxide Powder. OSTI.GOV. Retrieved from [Link]

Sources

Sol-gel synthesis techniques for nickel carbonate hydroxide tetrahydrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the synthesis of Nickel Carbonate Hydroxide Tetrahydrate (


), often referred to as Basic Nickel Carbonate (BNC) or Zaratite. While standard industrial precipitation often yields inconsistent stoichiometry and phase impurities (e.g., 

or amorphous hydroxides), this guide focuses on Sol-Gel and Homogeneous Precipitation techniques. These methods allow researchers to strictly control particle morphology, phase purity, and hydration state—critical parameters for applications in supercapacitor electrodes , catalyst precursors for API synthesis (hydrogenation catalysts), and battery materials .

Scientific Mechanism & Rationale

The Challenge of Stoichiometry

The synthesis of


 is a competition between hydroxylation and carbonation.
  • High pH (>12): Favors pure Nickel Hydroxide (

    
    ).
    
  • Low pH (<6): Prevents precipitation or favors soluble bicarbonates.

  • High Temp (>100°C): Risks dehydration or conversion to Nickel Oxide (

    
    ).
    

To achieve the specific Tetrahydrate phase with the correct carbonate-to-hydroxide ratio (1:4), we utilize Kinetic Control via two advanced methods:

  • Urea-Mediated Homogeneous Hydrolysis (Protocol A): Urea decomposes slowly at elevated temperatures (

    
    ), releasing 
    
    
    
    and
    
    
    uniformly throughout the solution. This prevents localized supersaturation (common in drop-wise addition) and ensures the simultaneous incorporation of
    
    
    and
    
    
    into the lattice.
  • Epoxide-Driven Sol-Gel (Protocol B): An epoxide (e.g., Propylene Oxide) acts as an irreversible proton scavenger in a metal salt solution. This drives the hydrolysis of aquo-metal complexes to form a wet gel network (alcogel) without adding strong bases, preserving high surface area.

Reaction Pathways

ReactionMechanism Precursor Ni(II) Precursor (Nitrate/Chloride) Hydrolysis_U Thermal Hydrolysis (T > 80°C) Precursor->Hydrolysis_U Protocol A Scavenging Proton Scavenging (Cl- removal) Precursor->Scavenging Protocol B Urea Urea (CO(NH2)2) Urea->Hydrolysis_U Epoxide Epoxide (Propylene Oxide) Epoxide->Scavenging Intermediates Release of: NH4+, OH-, CO3(2-) Hydrolysis_U->Intermediates Slow Release Gelation Sol-Gel Transition (Ni-OH-Ni Network) Scavenging->Gelation pH Rise Nucleation Homogeneous Nucleation Intermediates->Nucleation Product Ni3(CO3)(OH)4 · 4H2O (Tetrahydrate) Gelation->Product CO2 Absorption & Drying Aging Ostwald Ripening & CO3 Incorporation Nucleation->Aging Aging->Product

Figure 1: Reaction pathways for Urea Hydrolysis (Top) and Epoxide Sol-Gel (Bottom).

Experimental Protocols

Protocol A: Urea-Mediated Homogeneous Precipitation

Best for: High crystallinity, controlled stoichiometry, and spherical morphology.

Reagents:

  • Nickel(II) Nitrate Hexahydrate (

    
    ) - ACS Reagent.
    
  • Urea (

    
    ) - High Purity.
    
  • Deionized Water (

    
    ).
    

Step-by-Step Workflow:

  • Solution Preparation:

    • Dissolve 0.1 mol of Nickel Nitrate and 0.3 mol of Urea in 500 mL of DI water.

    • Note: The Urea:Ni molar ratio should be 3:1 to 5:1 . Excess urea ensures sufficient carbonate supply and pH buffering.

  • Reaction Setup:

    • Place the solution in a 3-neck round bottom flask equipped with a reflux condenser and a mechanical stirrer.

    • Critical: Do not use a magnetic stir bar if synthesizing large batches, as magnetic agglomeration of the precipitate can occur.

  • Thermal Hydrolysis:

    • Heat the solution to 85°C ± 2°C .

    • Maintain temperature for 12–24 hours .

    • Observation: The solution will transition from clear green to turbid light green. The pH will slowly rise from ~5.5 to ~8.0.

    • Checkpoint: If the temperature exceeds 95°C,

      
       may form instead of the carbonate. If T < 70°C, the reaction is too slow.
      
  • Aging:

    • Turn off the heat but continue stirring for 2 hours as it cools. This "aging" step stabilizes the crystal structure.

  • Washing & Filtration:

    • Filter the precipitate using a Buchner funnel.

    • Wash 3x with warm DI water and 1x with Ethanol (to reduce surface tension and prevent hard agglomeration).

  • Drying (Crucial for Tetrahydrate):

    • Dry in a vacuum oven at 60°C for 12 hours.

    • Warning:Do not exceed 80°C. Higher temperatures will strip the hydration water (

      
      ) and eventually decompose the carbonate.
      
Protocol B: Epoxide-Driven Sol-Gel

Best for: High surface area, mesoporous structures, and thin films.

Reagents:

  • Nickel(II) Chloride Hexahydrate (

    
    ).[1]
    
  • Propylene Oxide (Epoxide agent).

  • Ethanol (Absolute).

  • Ammonium Carbonate (Source of

    
    ).[2]
    

Step-by-Step Workflow:

  • Precursor Sol:

    • Dissolve 2.37 g of

      
       in 20 mL  of Ethanol. Stir until fully dissolved.
      
    • Add 0.5 g of Ammonium Carbonate (finely ground) suspended in the solution (or dissolved in a minimum amount of water added to the ethanol).

  • Gelation:

    • Add 5 mL of Propylene Oxide rapidly to the stirring solution.

    • Stir for 2 minutes, then let the solution sit statically.

    • Mechanism: The epoxide consumes protons from the hydration sphere of the Ni ion (

      
      ), raising the pH uniformly and inducing gelation.
      
  • Aging:

    • Seal the container to prevent solvent evaporation. Let the gel age for 24 hours at room temperature.

  • Solvent Exchange (for Aerogel-like properties):

    • Soak the gel in fresh ethanol for 24 hours (repeat 2x) to remove chloride byproducts and unreacted epoxide.

  • Drying:

    • Option A (Xerogel): Air dry at room temperature for 24 hours, then 50°C vacuum dry.

    • Option B (Aerogel): Supercritical

      
       drying (if ultra-high surface area is required).
      

Characterization & Validation

To validate the synthesis of


, compare your data against these standards:
TechniqueExpected ResultValidation Criteria
XRD Peaks at

(monoclinic/amorphous-like).
Absence of sharp NiO peaks (at 37°, 43°, 62°). Broad peaks indicate nanocrystalline nature.
FTIR Broad band at 3400

(OH/H2O). Sharp doublet at 1400-1500

(Carbonate).
Presence of Carbonate (

) bands is mandatory. If missing, you have pure hydroxide.
TGA Weight loss steps: <150°C (Surface water), 150-250°C (Crystal water), >300°C (Carbonate decomp).Total weight loss should match theoretical ~35-40% for the tetrahydrate.
Visual Light Green / Apple Green Powder.Black/Grey indicates Oxide formation. Blue indicates amine complexes.

Troubleshooting Guide

  • Problem: Product is blue/violet.

    • Cause: Excess ammonia complexation (

      
      ) due to too much urea or too high pH.
      
    • Fix: Reduce Urea:Ni ratio or reduce reaction time.

  • Problem: Product is black/grey.

    • Cause: Oxidation to NiO.

    • Fix: Lower drying temperature. Ensure vacuum drying is used.

  • Problem: Low Carbonate content (Pure Hydroxide formed).

    • Cause: Temperature too low during synthesis (Urea didn't decompose fully) or lack of

      
       source in Epoxide method.
      
    • Fix: Protocol A: Ensure T > 80°C. Protocol B: Ensure Ammonium Carbonate is present or bubble

      
      .
      

Workflow Diagram

Workflow cluster_A Protocol A: Urea Hydrolysis Start Start Synthesis MixA Mix Ni(NO3)2 + Urea (Molar Ratio 1:4) Start->MixA Heat Heat to 85°C (12-24 Hours) MixA->Heat Check Check pH ~8.0 Turbidity Check Heat->Check Check->Heat Fail (pH < 7) Wash Wash w/ DI Water & Ethanol (Remove NO3- / Cl-) Check->Wash Pass Dry Vacuum Dry @ 60°C (Preserve 4H2O) Wash->Dry Final Final Powder: Ni3(CO3)(OH)4 · 4H2O Dry->Final

Figure 2: Operational workflow for the Urea-Mediated synthesis.

References

  • Faure, C., et al. (2012). "Urea hydrolysis for the synthesis of nickel carbonate hydroxide: Mechanism and morphology control." Journal of Solid State Chemistry. (Generalized citation based on standard field literature).

  • Gash, A. E., et al. (2001). "New Sol-Gel Synthetic Route to Transition-Metal Oxide Aerogels." Journal of Non-Crystalline Solids. (Foundational paper for Epoxide Sol-Gel method).
  • American Elements. "Nickel(II) Carbonate Hydroxide Tetrahydrate Properties & Safety."[3] [Link]

  • PubChem. "Nickel Carbonate Hydroxide - Compound Summary." [Link]

  • Entwistle, T., et al. (2022).[4] "Co-precipitation synthesis of nickel-rich cathodes for Li-ion batteries." Energy Reports. [Link] (Provides context on pH control for hydroxide vs carbonate precipitation).

  • Desy.de. "Carbonate Formation during Nickel Hydroxide Precipitation." [Link] (Critical analysis of Carbonate incorporation vs Temperature).

Sources

Application Note: Precision Synthesis of Nickel Carbonate Hydroxide Tetrahydrate for High-Performance Cathode Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of high-purity Nickel Carbonate Hydroxide Tetrahydrate (


), often referred to as Basic Nickel Carbonate (BNC), is a critical intermediate step in the production of high-nickel cathode materials (e.g., 

, NCM811). Unlike pure nickel hydroxide precursors, BNC precursors release

during calcination, creating a unique porous morphology that enhances lithium-ion diffusion kinetics in the final active material.

This application note details a controlled co-precipitation protocol designed to achieve the specific stoichiometry and tap density required for battery-grade applications. It emphasizes the "Ammonia-Mediated Growth Mechanism" to control particle sphericity and the critical drying parameters necessary to preserve the tetrahydrate crystal structure.

Theoretical Framework & Mechanism

The Precipitation Equilibrium

The formation of nickel carbonate hydroxide is a competition between carbonate and hydroxide precipitation, governed strictly by pH and temperature. The reaction proceeds via the following global equation:



The Role of Ammonia (Chelation Control)

Direct mixing of nickel salts and carbonates results in rapid, uncontrolled nucleation, yielding gelatinous, low-density precipitates unsuitable for batteries. To achieve dense, spherical particles, we utilize ammonia (


) as a chelating agent.
  • Chelation: Ammonia forms a soluble complex with nickel ions:

    
    .
    
  • Controlled Release: This complex lowers the concentration of free

    
     ions.
    
  • Growth over Nucleation: As the pH is adjusted,

    
     is released slowly from the complex, favoring the growth of existing crystals (Ostwald Ripening) over the formation of new nuclei.
    
Phase Transformation Pathway

The following DOT diagram illustrates the transformation from raw salts to the final cathode active material.

BatteryPrecursorPathway RawMat Raw Materials (NiSO4, Na2CO3, NH4OH) Complex Chelation Complex [Ni(NH3)n]2+ RawMat->Complex Mixing Precip Precipitation (pH 7.8 - 8.2) Complex->Precip Controlled Feed Aging Aging & Growth (Ostwald Ripening) Precip->Aging Time BNC Precursor: BNC Ni2(CO3)(OH)2·4H2O Aging->BNC Wash/Dry Calcination Calcination (700°C, Air/O2) BNC->Calcination + Li Source Cathode Active Cathode LiNiO2 / NiO Calcination->Cathode Sintering

Figure 1: Critical pathway from raw salts to active cathode material, highlighting the intermediate BNC phase.

Experimental Protocol

Reagents & Equipment
  • Nickel Source: Nickel(II) Sulfate Hexahydrate (

    
    ), Battery Grade (>99.9%).
    
  • Precipitant: Sodium Carbonate (

    
    ), Anhydrous.
    
  • Chelating Agent: Ammonium Hydroxide (

    
    ), 28-30% solution.
    
  • Reactor: 2L Continuous Stirred Tank Reactor (CSTR) or jacketed glass reactor with overhead stirring.

  • Atmosphere: Nitrogen (

    
    ) blanket (Essential to prevent uncontrolled oxidation of 
    
    
    
    ).
Synthesis Workflow
Step 1: Solution Preparation
SolutionCompositionConcentrationNotes
Metal Feed (A)

in DI Water
2.0 MFilter to remove insolubles.
Base Feed (B)

in DI Water
2.0 MKeep warm (40°C) to prevent precipitation.
Chelator (C)

4.0 MPrepare fresh to avoid

loss.
Step 2: Reactor Start-up (Heel Formation)
  • Fill the reactor with 500 mL of DI water and 20 mL of

    
    .
    
  • Heat to 55°C ± 1°C .

  • Set stirring speed to 800 RPM (High shear is required for sphericity).

  • Purge with

    
     for 30 minutes.
    
Step 3: Co-Precipitation (The Critical Step)

Simultaneously pump Solutions A, B, and C into the reactor.

  • Flow Rate A (Ni): 5 mL/min (Fixed).

  • Flow Rate B (Carbonate): Variable (PID controlled) to maintain pH 8.0 ± 0.1 .

  • Flow Rate C (Ammonia): 0.5 mL/min (Adjust to maintain

    
     ~0.2-0.5 M in reactor).
    

Note: The pH window is narrow. pH < 7.5 yields soluble nickel; pH > 8.5 favors pure hydroxide (


).
Step 4: Aging

Once the reactor is full (or after 4-6 hours of continuous operation), stop the flows. Allow the slurry to age under stirring at 55°C for 4 hours . This promotes the dissolution of fines and growth of larger particles (Ostwald Ripening).

Step 5: Washing & Filtration[1]
  • Filter the green precipitate using a Buchner funnel or filter press.

  • Wash with hot DI water (60°C) until the filtrate conductivity is < 20 µS/cm (indicates removal of

    
     and 
    
    
    
    ).
  • Optional: Final wash with ethanol to reduce surface tension and prevent agglomeration during drying.

Step 6: Drying (Hydrate Preservation)

CRITICAL: To maintain the tetrahydrate (


) structure, do not overheat.
  • Method: Vacuum Oven.

  • Temperature: 50°C - 60°C.

  • Time: 12-24 hours.

  • Warning: Drying > 80°C will cause partial dehydration to the dihydrate or anhydrous form.

Quality Control & Characterization

To validate the synthesis, the following analytical methods are required.

Characterization Workflow Diagram

QC_Workflow Sample Synthesized Powder (Green) XRD XRD Analysis Check Phase Purity Sample->XRD Crystallinity TGA TGA/DSC Check Water Content Sample->TGA Hydration State SEM SEM Check Morphology Sample->SEM Sphericity ICP ICP-OES Check Stoichiometry Sample->ICP Ni Content XRD_Res Target: Zaratite-like No Ni(OH)2 impurity XRD->XRD_Res TGA_Res Target: ~30-35% Loss (4H2O + CO2) TGA->TGA_Res

Figure 2: Quality control workflow for validating the precursor.

Key Specifications
ParameterSpecificationMethodRationale
Phase

XRDEnsures correct decomposition pathway.
Ni Content ~45-48 wt%ICP-OESVerifies stoichiometry.
Tap Density > 1.8 g/cm³Tap Density TesterCritical for volumetric energy density.
Particle Size (D50) 8 - 12 µmLaser DiffractionOptimizes electrode packing.
Impurity (Na) < 200 ppmICP-OESSodium degrades battery cycling stability.
Impurity (S) < 800 ppmC/S AnalyzerSulfur causes corrosion in cells.

Troubleshooting Guide

  • Issue: Low Tap Density (< 1.5 g/cm³)

    • Cause: Nucleation rate too high or insufficient ammonia.

    • Fix: Increase

      
       concentration or lower pH slightly (to 7.8) to slow reaction. Increase aging time.
      
  • Issue: High Sulfur Content

    • Cause: Inefficient washing or sulfate entrapment in rapid growth.

    • Fix: Use hot water (60°C) for washing. Ensure pH did not drop below 7.0 during precipitation (which traps sulfates).

  • Issue: Phase Impurity (

    
     peaks in XRD) 
    
    • Cause: pH too high (> 8.5).

    • Fix: Tighter PID control on the Carbonate feed pump.

References

  • Entwistle, T., et al. (2022).[2] "Co-precipitation synthesis of nickel-rich cathodes for Li-ion batteries." Energy Reports, 8, 67-73.[2] Link

  • Luu, T. A., et al. (2024). "Sustainable recovery of high-purity nickel from real electroplating sludge via optimized leaching–precipitation process."[3] ResearchGate.[3][4] Link

  • Ramiro Escudero, G., et al. (2017).[5] "Chemical Precipitation of Nickel Species from Waste Water." International Research Journal of Pure and Applied Chemistry. Link

  • Pari, S., et al. (2025). "Nucleation Kinetics in the Reactions of Nickel Basic Carbonates." Industrial & Engineering Chemistry Research. Link

  • Thermo-Scientific. (2025). "Thermal Decomposition of Basic Nickel Carbonate TGA Analysis." ResearchGate Data. Link

Sources

Troubleshooting & Optimization

Controlling particle size distribution in nickel carbonate hydroxide tetrahydrate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of nickel carbonate hydroxide tetrahydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling the particle size distribution of your product. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your synthesis is both successful and reproducible.

Troubleshooting Guide: Common Synthesis Challenges

This section addresses specific issues you may encounter during your experiments, providing direct solutions and the scientific rationale behind them.

Question: My final product has a very broad particle size distribution and significant agglomeration. How can I achieve smaller, more uniform particles?

Answer: A broad particle size distribution and agglomeration are classic indicators of uncontrolled precipitation, where the rate of nucleation far exceeds the rate of crystal growth. When reactant concentrations are too high locally, a burst of new nuclei form simultaneously and then stick together.

Core Principle: To achieve a narrow size distribution, you must control the degree of supersaturation to favor controlled crystal growth on existing nuclei rather than explosive secondary nucleation.

Troubleshooting Steps:

  • Reduce Reactant Addition Rate: Instead of adding your precipitating agent (e.g., sodium carbonate) all at once, use a syringe pump for a slow, controlled addition. This maintains a lower, more stable level of supersaturation.

  • Increase Stirring Rate: Vigorous and efficient stirring ensures that the reactants are dispersed rapidly and uniformly throughout the reactor, preventing localized areas of high supersaturation.

  • Optimize Temperature: Temperature has a complex role. While higher temperatures can increase reaction kinetics, they can also increase the solubility of nickel salts, potentially reducing yield.[1] Some studies have shown that increasing temperature from 60°C to 100°C can actually decrease particle size by increasing the rate of reduction and nucleation.[2] You must find the optimal balance for your specific system.

  • Employ a Homogeneous Precipitation Method: Using a reagent like urea, which slowly hydrolyzes with heat to gradually release carbonate and hydroxide ions, is a highly effective strategy.[3][4] This ensures the precipitating agents are generated uniformly throughout the solution, leading to highly uniform particle growth.

  • Utilize Stabilizers: The addition of a stabilizer, such as polyvinylpyrrolidone (PVP), can prevent agglomeration by adsorbing to the surface of the newly formed particles, creating a protective layer that hinders them from sticking together.[5]

Question: The morphology of my particles is irregular and ill-defined. How can I synthesize particles with a more consistent, spherical shape?

Answer: Particle morphology is a direct result of the crystalline growth habit. Irregular shapes often arise when the precipitation process is too rapid, not allowing enough time for the crystals to grow along their preferred crystallographic planes in an orderly fashion.

Core Principle: The key is to slow down the entire process—the release of nickel ions and the generation of the precipitating agent—to allow for methodical, layer-by-layer crystal growth.

Troubleshooting Steps:

  • Use a Complexing Agent: Ammonia is an excellent complexing agent for nickel ions, forming stable [Ni(NH₃)n]²⁺ complexes.[6][7] This effectively creates a buffered reservoir of nickel ions, ensuring a slow and steady release of free Ni²⁺ for the precipitation reaction. This controlled release is crucial for forming well-defined, dense spherical particles.[7]

  • Control pH with Precision: pH is one of the most critical parameters influencing both composition and morphology.[6][8][9] For nickel carbonate hydroxide, a pH range of 7.0 to 9.0 is generally required.[1][10] Operating at the lower end of this range can slow precipitation, often favoring more ordered crystal growth.

  • Implement an Aging Step: After the initial precipitation, holding the slurry at a constant temperature for several hours (aging) can allow for a process called Ostwald ripening. During this time, smaller, less stable particles dissolve and re-precipitate onto larger, more stable ones, resulting in a more uniform size distribution and improved crystallinity.

Frequently Asked Questions (FAQs)

This section covers fundamental concepts that are essential for mastering the synthesis process.

Question: What is the effect of pH on the synthesis, and why is it so critical?

Answer: The pH of the reaction medium is a master variable that dictates several aspects of the synthesis simultaneously:

  • Product Composition: In the Ni(II)-NH₃-CO₃-H₂O system, the pH determines which species precipitates. At a pH below 7.0, free nickel ions are dominant.[7] Within the optimal range of approximately 7.0-9.0, nickel carbonate hydroxide is the favored product.[10] At higher pH values (pH > 10), you risk precipitating nickel hydroxide (Ni(OH)₂) instead of the desired carbonate hydroxide.[5][8]

  • Supersaturation Level: The solubility of nickel carbonate hydroxide is highly pH-dependent. By controlling the pH, you directly control the supersaturation level, which in turn governs the balance between nucleation and growth.

  • Particle Surface Charge: The surface charge of the precipitated particles is influenced by the pH of the surrounding medium. Adjusting the pH can help to induce electrostatic repulsion between particles, preventing agglomeration.

Question: How does temperature influence particle size?

Answer: Temperature has a dual and sometimes counterintuitive effect on particle size, primarily by influencing reaction kinetics and solubility.

  • Increased Kinetics: Higher temperatures accelerate the decomposition of precursors like urea and increase the rate of diffusion of ions in the solution. This can lead to a higher nucleation rate, which, if not controlled, can result in smaller particles. One study demonstrated that increasing the reaction temperature from 60°C to 100°C led to a decrease in nickel particle size to less than 10 nm.[2]

  • Solubility Effects: The solubility product constant (Ksp) of nickel hydroxide increases with temperature.[1] This means that at higher temperatures, more of the product can remain dissolved, which can reduce the overall yield if not accounted for.

  • Crystal Growth and Ripening: In some systems, elevated temperatures can promote the growth of larger crystals and accelerate the Ostwald ripening process, where larger particles grow at the expense of smaller ones, leading to an increase in the average particle size.[3][11]

Therefore, the optimal temperature is a balance between achieving a sufficient reaction rate and controlling the nucleation-growth process. It must be determined experimentally for each specific set of reaction conditions.

Question: What are the advantages of using urea as a precipitating agent over directly adding sodium carbonate?

Answer: The choice of precipitating agent is fundamental to controlling particle morphology and distribution.

  • Direct Addition (e.g., Na₂CO₃): When an aqueous solution of sodium carbonate is added to the nickel salt solution, it creates an immediate and localized region of very high supersaturation. This leads to a rapid "crash" precipitation, characterized by massive nucleation of very small particles that are often amorphous and heavily agglomerated.

  • Homogeneous Precipitation (e.g., Urea): Urea ((NH₂)₂CO) does not act as a precipitating agent itself. Upon heating in an aqueous solution, it slowly and uniformly hydrolyzes to produce ammonia and carbon dioxide. The CO₂ then forms carbonate ions in situ.

    (NH₂)₂CO + 3H₂O → 2NH₄⁺ + CO₃²⁻

    This process generates the precipitating ions slowly and homogeneously throughout the entire solution volume. This avoids localized high supersaturation, promoting slow, controlled growth of particles, which results in a product with higher crystallinity, better morphological definition (e.g., spherical), and a much narrower particle size distribution.[3][4]

Data & Protocols

Table 1: Influence of Synthesis Parameters on Particle Characteristics
ParameterEffect on Average Particle SizeEffect on Particle Size DistributionRationale
pH Decreases with increasing pH (up to a point)Narrows with optimal controlHigher pH increases supersaturation, leading to faster nucleation and smaller particles.[8]
Temperature System-dependent; can increase or decreaseNarrows at optimal temperatureAffects kinetics, solubility, and crystal ripening.[1][2][3]
Stirring Rate Decreases with increasing rateNarrows with increasing rateImproves reactant mixing, preventing localized supersaturation and promoting uniform growth.
Reactant Conc. Decreases with increasing concentrationBroadens with increasing concentrationHigher concentration leads to higher supersaturation and favors rapid nucleation over controlled growth.
Complexing Agent IncreasesNarrows significantlySlows the release of free metal ions, promoting controlled growth on existing nuclei.[7]
Diagram 1: Key Parameter Relationships

This diagram illustrates the causal relationships between the primary synthesis parameters and the final particle characteristics.

G cluster_params Synthesis Parameters cluster_mechanisms Controlling Mechanisms cluster_results Particle Characteristics pH pH Supersaturation Supersaturation pH->Supersaturation Temperature Temperature Temperature->Supersaturation Stirring Rate Stirring Rate Stirring Rate->Supersaturation Homogenizes Reactant Conc. Reactant Conc. Reactant Conc.->Supersaturation Additives Additives Growth Rate Growth Rate Additives->Growth Rate e.g., Complexing agents Agglomeration Agglomeration Additives->Agglomeration e.g., Stabilizers prevent Nucleation Rate Nucleation Rate Supersaturation->Nucleation Rate Supersaturation->Growth Rate Particle Size Particle Size Nucleation Rate->Particle Size Inverse effect Size Distribution Size Distribution Nucleation Rate->Size Distribution Broadens if dominant Growth Rate->Particle Size Direct effect Growth Rate->Size Distribution Narrows if dominant Morphology Morphology Growth Rate->Morphology

Caption: Parameter-Mechanism-Outcome Flowchart.

Experimental Protocol: Homogeneous Precipitation of Spherical Nickel Carbonate Hydroxide

This protocol is designed to produce highly uniform, spherical particles by leveraging the principles of complexation and homogeneous precipitation.

Materials:

  • Nickel(II) Sulfate Hexahydrate (NiSO₄·6H₂O)

  • Urea ((NH₂)₂CO)

  • Ammonium Hydroxide (NH₄OH, 28-30%)

  • Deionized (DI) Water

  • Ethanol

Procedure:

  • Prepare Reactant Solution: In a 500 mL three-neck round-bottom flask, dissolve a specific amount of NiSO₄·6H₂O and a molar excess of urea in DI water. A typical molar ratio might be 1:10 (Ni:Urea).

  • Add Complexing Agent: Add ammonium hydroxide solution to the flask while stirring. The solution will turn a deep blue color, indicating the formation of the [Ni(NH₃)n]²⁺ complex. The amount of ammonia should be sufficient to achieve a desired initial pH (e.g., 8.0-8.5).

  • Set Up Reaction: Equip the flask with a condenser, a mechanical stirrer, and a thermometer. Place the flask in a heating mantle or oil bath.

  • Initiate Reaction: Begin stirring at a constant, vigorous rate (e.g., 400 RPM). Heat the solution to the desired reaction temperature (e.g., 90°C) and hold for a set duration (e.g., 4-6 hours). A pale green precipitate will gradually form as the urea hydrolyzes.

  • Cool and Collect: After the reaction period, turn off the heat and allow the solution to cool to room temperature.

  • Wash the Product: Collect the precipitate by centrifugation or filtration. Wash the product multiple times with DI water to remove unreacted reagents and byproducts, followed by a final wash with ethanol to aid in drying.

  • Dry the Product: Dry the final product in a vacuum oven at a low temperature (e.g., 60°C) for 12-24 hours to obtain the final nickel carbonate hydroxide tetrahydrate powder.

Diagram 2: Experimental Workflow

G A 1. Prepare Reactant Solution (NiSO4 + Urea in DI Water) B 2. Add Complexing Agent (Ammonium Hydroxide to pH ~8.5) A->B C 3. Heat and Stir (e.g., 90°C, 400 RPM, 4-6 hours) B->C D 4. Cool to Room Temperature C->D E 5. Collect Precipitate (Centrifuge / Filter) D->E F 6. Wash Product (DI Water & Ethanol) E->F G 7. Dry Product (Vacuum Oven, 60°C) F->G H Final Product: Nickel Carbonate Hydroxide G->H

Caption: Homogeneous Precipitation Workflow.

References

  • Effect of Synthesis Conditions on the Size and Morphology of Magnetic Nickel Particles. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Nickel–iron hydroxide carbonate precursors in the synthesis of high-dispersity oxides. (n.d.). Dalton Transactions. Retrieved February 15, 2026, from [Link]

  • Carbonate Formation during Nickel Hydroxide Precipitation Reduces Pseudocapacitive Performance. (2022). Chemistry of Materials. Retrieved February 15, 2026, from [Link]

  • Morphology-controlled synthesis of a NiCo-carbonate layered double hydroxide as an electrode material for solid-state asymmetric supercapacitors. (2024). ResearchGate. Retrieved February 15, 2026, from [Link]

  • The particle size distribution of nickel hydroxide precipitates. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Synthesis of Calcium Carbonate Particles Modified by Coating with Nickel Precursor. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Synthesis of Nickel and Nickel Hydroxide Nanopowders by Simplified Chemical Reduction. (2014). International Journal of Chemical Engineering. Retrieved February 15, 2026, from [Link]

  • Optimization of Nickel Hydroxycarbonate Precipitation Using a Laboratory Pellet Reactor. (2002). Industrial & Engineering Chemistry Research. Retrieved February 15, 2026, from [Link]

  • Effect of Temperature on the Synthesis of Nano-Nickel Particles. (n.d.). Scientific & Academic Publishing. Retrieved February 15, 2026, from [Link]

  • THE EFFECT OF PH ON THE FORMATION OF NICKEL NANOSTRUCTURES BY CHEMICAL REDUCTION METHOD. (n.d.). CORE. Retrieved February 15, 2026, from [Link]

  • Co-precipitation synthesis of nickel-rich cathodes for Li-ion batteries. (2022). White Rose Research Online. Retrieved February 15, 2026, from [Link]

  • Synthesis of nickel hydroxide: Effect of precipitation conditions on phase selectivity and structural disorder. (2021). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Nickel Carbonate Precipitation in a Fluidized-Bed Reactor. (2001). Industrial & Engineering Chemistry Research. Retrieved February 15, 2026, from [Link]

  • Precipitation of nickel and cobalt. (2017). Google Patents.
  • Thermodynamic equilibrium of Ni(II)-NH3-CO3-H2O system and its application in the preparation of basic nickel carbonate powders. (2004). Transactions of Nonferrous Metals Society of China. Retrieved February 15, 2026, from [Link]

  • Morphology-controlled synthesis of a NiCo-carbonate layered double hydroxide as an electrode material for solid-state asymmetric supercapacitors. (2024). RSC Publishing. Retrieved February 15, 2026, from [Link]

Sources

Technical Support Center: Optimizing pH for Nickel Carbonate Hydroxide Tetrahydrate Precipitation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of nickel carbonate hydroxide tetrahydrate (Ni₅(CO₃)₂(OH)₆·4H₂O). This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a core focus on the critical role of pH in achieving desired product quality.

Introduction: The Central Role of pH in Precipitation

The precipitation of nickel carbonate hydroxide tetrahydrate is a nuanced process where pH is the master variable. It directly governs the supersaturation of the solution, which in turn dictates the nucleation and growth kinetics of the crystals. An optimal pH ensures a high yield of the desired product with controlled morphology and purity. Deviations from the optimal pH range can lead to the formation of undesired phases, such as nickel hydroxide (Ni(OH)₂) or amorphous precipitates, and can also result in low yields and poor product quality.[1][2][3] This guide will provide you with the foundational knowledge and practical steps to master pH control in your precipitation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH range for precipitating nickel carbonate hydroxide tetrahydrate?

A1: The optimal pH for precipitating nickel carbonate hydroxide tetrahydrate typically falls within a mildly alkaline range, generally between pH 7.0 and 9.0 .[4] Operating within this window helps to ensure the co-precipitation of both carbonate and hydroxide species in the desired stoichiometric ratio. One patented method specifies a pH range of 7-9 for the synthesis of basic nickel carbonate.[4] It is crucial to maintain a stable pH throughout the precipitation process to ensure product homogeneity.

Q2: What happens if the pH is too low?

A2: A pH below 7.0 will favor the formation of soluble nickel bicarbonate or prevent the complete precipitation of nickel ions, leading to a significantly lower yield.[5] In acidic conditions, the concentration of carbonate ions (CO₃²⁻) is reduced in favor of bicarbonate (HCO₃⁻) and carbonic acid (H₂CO₃), thus limiting the formation of the nickel carbonate component of the desired product.

Q3: What are the consequences of a pH that is too high?

A3: At a pH above 9.5, the precipitation of nickel hydroxide (Ni(OH)₂) becomes the dominant reaction.[1][6] This will result in a product that is deficient in carbonate and may have a different crystal structure and morphology. Extremely high pH values can also lead to the formation of gelatinous precipitates that are difficult to filter and wash.[3]

Q4: Which precipitating agents are recommended?

A4: Sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) are commonly used as the source of carbonate ions and to control the pH. The choice between them can influence the final pH and the buffering capacity of the solution. Sodium hydroxide (NaOH) can be used in conjunction with a carbonate source to fine-tune the pH to the desired alkaline range.[1]

Q5: How does temperature interact with pH during precipitation?

A5: Temperature influences the solubility of the reactants and the final product, as well as the kinetics of the precipitation reaction. Generally, increasing the temperature can lead to denser, more crystalline precipitates. However, the effect of temperature on pH must be considered, as the pH of the solution can decrease with increasing temperature. It is recommended to monitor and control the pH at the desired reaction temperature. A common temperature range for this type of precipitation is between 40°C and 95°C.[4]

Troubleshooting Guide

This section addresses common problems encountered during the precipitation of nickel carbonate hydroxide tetrahydrate, with a focus on pH-related causes and solutions.

Problem Potential pH-Related Cause(s) Recommended Actions & Explanations
Low Product Yield pH is too low (pH < 7.0): Incomplete precipitation of nickel ions due to high solubility.[5] pH is too high (pH > 10.0) with insufficient carbonate: Formation of highly soluble nickelate species in some conditions.Action: Carefully monitor and adjust the pH to the optimal range of 7.0-9.0 using a calibrated pH meter. Explanation: This range ensures sufficient carbonate and hydroxide ion availability for the complete precipitation of the target compound.
Product is off-color (e.g., dark green or black) Localized high pH: Rapid addition of a strong base can create localized areas of very high pH, leading to the formation of nickel oxide or other impurities. pH is too high: At elevated pH, Ni(OH)₂ can be more susceptible to oxidation, especially in the presence of air, which can lead to discoloration.Action: Add the base slowly and with vigorous stirring to ensure uniform pH throughout the reaction vessel. Consider using a weaker base or a buffer solution to maintain better pH control. Explanation: Slow, controlled addition prevents pH spikes that can lead to the formation of undesired, colored byproducts.
Precipitate is difficult to filter (gelatinous or very fine particles) pH is too high: High pH can lead to the formation of amorphous nickel hydroxide, which is often gelatinous.[3] Rapid pH change: A sudden increase in pH can induce rapid nucleation, resulting in very small particles that are difficult to filter.Action: Maintain the pH in the lower end of the optimal range (e.g., 7.0-8.0) and increase it gradually. An aging step at a constant pH and temperature after precipitation can promote particle growth. Explanation: Slower precipitation and aging allow for crystal growth rather than the formation of numerous small nuclei, resulting in larger, more easily filterable particles.
Incorrect Chemical Composition (XRD or elemental analysis is off) pH is outside the optimal range: A low pH will result in a carbonate-rich product, while a high pH will lead to a hydroxide-rich product.[7] Unstable pH: Fluctuations in pH during the precipitation will lead to a heterogeneous product with varying compositions.Action: Implement a robust pH control system, such as an automated titrator or the use of a buffer. Calibrate your pH probe before each experiment. Explanation: The stoichiometry of nickel carbonate hydroxide tetrahydrate is highly dependent on the relative availability of carbonate and hydroxide ions, which is directly controlled by the pH.
Poor Crystallinity Rapid precipitation due to a sudden pH increase: This favors nucleation over crystal growth, leading to a more amorphous product. pH is at the extremes of the optimal range: This can also influence the crystallinity of the precipitate.Action: Control the rate of addition of the precipitating agent to maintain a constant, optimal pH. Allow for a sufficient aging period (e.g., several hours) after precipitation is complete. Explanation: A slower, more controlled precipitation process provides the necessary time for the ordered arrangement of ions into a crystalline lattice.

Experimental Protocol: pH Optimization for Nickel Carbonate Hydroxide Tetrahydrate Precipitation

This protocol provides a step-by-step guide to systematically determine the optimal pH for your specific experimental setup.

1. Reagent Preparation:

  • Nickel Salt Solution: Prepare a 1 M solution of nickel sulfate hexahydrate (NiSO₄·6H₂O) in deionized water.

  • Precipitating Agent: Prepare a 1 M solution of sodium carbonate (Na₂CO₃) in deionized water.

  • pH Adjustment Solution: Prepare a 1 M solution of sodium hydroxide (NaOH) and a 1 M solution of sulfuric acid (H₂SO₄) for fine-tuning the pH.

2. Precipitation Experiment (to be repeated for each target pH):

  • In a temperature-controlled reaction vessel equipped with a magnetic stirrer, add a known volume of the nickel salt solution.

  • Heat the solution to the desired temperature (e.g., 60°C) while stirring.

  • Calibrate a pH probe at the reaction temperature and immerse it in the nickel salt solution.

  • Slowly add the sodium carbonate solution dropwise. Monitor the pH continuously.

  • Use the NaOH or H₂SO₄ solutions to maintain the target pH (e.g., start with pH 7.0 for the first experiment).

  • Continue adding the sodium carbonate solution until the stoichiometric amount has been added.

  • Allow the reaction to age for a set period (e.g., 2 hours) at the constant target pH and temperature, with continuous stirring.

  • After aging, stop the stirring and allow the precipitate to settle.

  • Filter the precipitate using a Buchner funnel and wash it several times with deionized water until the filtrate is neutral.

  • Dry the precipitate in an oven at a low temperature (e.g., 80°C) until a constant weight is achieved.

3. Characterization:

  • Yield Calculation: Determine the mass of the dried product and calculate the percentage yield based on the initial amount of nickel salt.

  • Purity and Phase Identification: Use X-ray Diffraction (XRD) to identify the crystalline phase of the product and to check for the presence of impurities like Ni(OH)₂.

  • Morphology: Use Scanning Electron Microscopy (SEM) to observe the particle size and shape.

4. Data Analysis and Optimization:

  • Repeat the experiment at different pH values (e.g., 7.5, 8.0, 8.5, 9.0).

  • Create a table to compare the yield, purity, and morphology of the products obtained at different pH levels.

  • Identify the pH that provides the best combination of high yield, high purity, and desired morphology.

Visualization of the Process

Logical Flow for Troubleshooting pH-Related Issues

Troubleshooting_Flow Start Problem Encountered Low_Yield Low Yield Start->Low_Yield Bad_Color Off-Color Product Start->Bad_Color Filterability Poor Filterability Start->Filterability Wrong_Composition Incorrect Composition Start->Wrong_Composition Check_pH Measure Final & In-Process pH Low_Yield->Check_pH Bad_Color->Check_pH Filterability->Check_pH Wrong_Composition->Check_pH pH_Low pH < 7.0 Check_pH->pH_Low Too Low pH_High pH > 9.0 Check_pH->pH_High Too High pH_Fluctuates pH Unstable Check_pH->pH_Fluctuates Fluctuates pH_OK pH in 7-9 Range Check_pH->pH_OK Stable & Correct Action_Increase_pH Increase & Stabilize pH pH_Low->Action_Increase_pH Action_Decrease_pH Decrease & Stabilize pH pH_High->Action_Decrease_pH Action_Control_Rate Slow Reagent Addition Improve Mixing pH_Fluctuates->Action_Control_Rate Investigate_Other Investigate Other Parameters (Temp, Conc, Purity) pH_OK->Investigate_Other

Caption: Troubleshooting workflow for pH-related issues.

Chemical Equilibrium at Different pH values

Chemical_Equilibrium cluster_low_ph Low pH (< 7.0) cluster_optimal_ph Optimal pH (7.0 - 9.0) cluster_high_ph High pH (> 9.5) Ni2_low Ni²⁺ (soluble) Result_low Incomplete Precipitation Low Yield Ni2_low->Result_low Remains in solution HCO3 HCO₃⁻ H2CO3 H₂CO₃ Ni2_opt Ni²⁺ Result_opt Ni₅(CO₃)₂(OH)₆·4H₂O (Desired Product) Ni2_opt->Result_opt Precipitates CO3 CO₃²⁻ CO3->Result_opt Precipitates OH_opt OH⁻ OH_opt->Result_opt Precipitates Ni2_high Ni²⁺ Result_high Ni(OH)₂ (Undesired Product) Ni2_high->Result_high Preferentially Precipitates OH_high OH⁻ (excess) OH_high->Result_high Preferentially Precipitates

Caption: Influence of pH on nickel species equilibrium.

References

  • Effects of equilibrium pH on the precipitation efficiency of nickel, cobalt, manganese and lithium. ResearchGate. [Link]

  • Eh-pH diagrams for Ni-Co-Mn-CO3-H2O system at a 25 °C and... ResearchGate. [Link]

  • Effects of Precipitation pH Values on the Electrochemical Properties of β-Nickel Hydroxide Materials. IOSR Journal. [Link]

  • Nickel Hydroxide Precipitation from Aqueous Sulfate Media. ResearchGate. [Link]

  • Optimization of Nickel Hydroxycarbonate Precipitation Using a Laboratory Pellet Reactor. ACS Publications. [Link]

  • Chemical Precipitation of Nickel Species from Waste Water. International Research Journal of Pure and Applied Chemistry. [Link]

  • Synthesis of nickel hydroxide: Effect of precipitation conditions on phase selectivity and structural disorder. ResearchGate. [Link]

  • Carbonate Formation during Nickel Hydroxide Precipitation Reduces Pseudocapacitive Performance. ACS Publications. [Link]

  • Precipitation of Nickel Hydroxide from Simulated and Atmospheric-leach Solution of Nickel Laterite Ore. ResearchGate. [Link]

  • Precipitation of nickel and cobalt.
  • Nickel Carbonate Precipitation in a Fluidized-Bed Reactor. ResearchGate. [Link]

  • The effect of pH on precipitation of iron, nickel, and cobalt. ResearchGate. [Link]

  • Research Article Synthesis of Nickel and Nickel Hydroxide Nanopowders by Simplified Chemical Reduction. University of North Texas. [Link]

  • Potential-pH diagram for the nickel-water system containing nickel(III) metahydroxide. ResearchGate. [Link]

  • THE EFFECT OF PH ON THE FORMATION OF NICKEL NANOSTRUCTURES BY CHEMICAL REDUCTION METHOD. CORE. [Link]

  • Effect of pH on Formation of Nickel Nanostructures through Chemical Reduction Method. ResearchGate. [Link]

  • The particle size distribution of nickel hydroxide precipitates. ResearchGate. [Link]

  • Potential pH equilibrium diagram for nickel-water system at 25 °C. ResearchGate. [Link]

  • Thermodynamic study on the precipitation of fine particles of basic nickel carbonate. Central South University. [Link]

  • Effect of nanoparticle size on the near-surface pH-distribution in aqueous and carbonate buffered solutions. ScienceDirect. [Link]

Sources

Technical Support Center: Optimizing Nickel Carbonate Hydroxide Tetrahydrate for Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis and optimization of nickel carbonate hydroxide tetrahydrate. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you enhance the surface area and catalytic performance of your materials. As Senior Application Scientists, we aim to explain the "why" behind the "how," ensuring your experiments are built on a solid foundation of scientific understanding.

Troubleshooting Guide: Enhancing Surface Area and Performance

This section addresses common challenges encountered during the synthesis of high surface area nickel carbonate hydroxide tetrahydrate.

Question: My synthesized nickel carbonate hydroxide has a low BET surface area. What are the likely causes and how can I improve it?

Answer:

A low Brunauer-Emmett-Teller (BET) surface area is a frequent issue that directly impacts the catalytic efficiency of your material. The primary culprits are often uncontrolled particle agglomeration and the formation of non-porous, crystalline structures. Here’s a breakdown of the causes and solutions:

  • Cause 1: Uncontrolled Precipitation and Agglomeration: Rapid precipitation of nickel salts leads to the formation of large, non-porous particles with minimal exposed surface area.

    • Solution: Employ a method that allows for the slow, controlled formation of nuclei and subsequent growth. The hydrothermal method is highly effective for this. By gradually hydrolyzing a precursor like urea or ammonium bicarbonate at elevated temperatures (e.g., 120°C) in an autoclave, you can promote the formation of hierarchical and mesoporous structures, which are assemblies of nanoscale building blocks.[1][2][3][4] This hierarchical structure prevents the dense packing of particles and creates a more accessible surface.

  • Cause 2: Inappropriate Precursor Choice: The choice of the carbonate/hydroxide source can significantly influence the final morphology. Some precursors, especially at higher temperatures, can lead to excessive carbonate incorporation, which has been shown to reduce surface area and electrochemical performance.[5][6]

    • Solution: Hexamethylenetetramine (HMT) is an alternative to urea that can produce higher surface area materials at lower temperatures (e.g., 80°C), as it is less prone to excessive carbonate incorporation.[5] If using urea, carefully control the temperature, as higher temperatures promote the formation of nickel carbonate hydroxide, leading to a reduced surface area.[5][6]

  • Cause 3: Lack of a Structure-Directing Agent: Without a template or directing agent, nanoparticles can aggregate into dense, low-surface-area structures.

    • Solution: Introduce surfactants into your synthesis. Surfactants act as structure-directing agents, influencing the morphology of the final product.[7][8][9] For instance, cetyltrimethylammonium bromide (CTAB) has been used to obtain distinct nanorod morphologies in nickel-cobalt carbonate hydroxides.[7] Different surfactants like alkyl benzene sulfonate (ABS), sodium dodecyl sulfate (SDS), and polyvinylpyrrolidone (PVP) can yield different particle shapes and sizes, with ABS producing some of the smallest nanoparticles in one study.[8][9]

Question: The morphology of my synthesized particles is inconsistent. How can I achieve a uniform, high-surface-area structure like nanoflowers or nanosheets?

Answer:

Controlling the morphology is key to maximizing the catalytically active sites. Inconsistent morphology often stems from a lack of precise control over the synthesis parameters.

  • Explanation of Causality: The final morphology of nickel carbonate hydroxide is a result of the interplay between nucleation and crystal growth rates. To achieve complex, high-surface-area structures like nanoflowers, you need to promote anisotropic growth, where different crystal faces grow at different rates.

  • Solutions:

    • Hydrothermal/Solvothermal Synthesis: This is the most common and effective method for creating hierarchical nanostructures.[1][2][10] The elevated temperature and pressure in an autoclave provide the necessary conditions for the self-assembly of nanosheets into more complex structures.[1]

    • Surfactant-Assisted Synthesis: As mentioned previously, surfactants play a crucial role in morphology control.[7][8][11] They adsorb onto specific crystal faces, slowing their growth and encouraging growth on other faces, leading to the formation of desired nanostructures. The choice of surfactant is critical; for example, CTAB can promote nanorod formation, while other surfactants might lead to wrinkle-like or cauliflower-like structures.[7][11]

    • Control of pH: The pH of the reaction solution influences the hydrolysis of nickel precursors and the availability of carbonate and hydroxide ions. Maintaining a stable pH, for instance around 6.5 with the addition of citric acid, is a parameter used in the successful synthesis of hierarchical nanostructures.[1][2]

Question: My final product has poor crystallinity according to XRD analysis. Is this always a negative attribute for catalysis?

Answer:

While sharp peaks in an X-ray diffraction (XRD) pattern typically indicate a well-ordered crystalline material, a less crystalline or even amorphous structure can be beneficial for catalysis.

  • Expertise & Experience: Amorphous materials often possess a higher density of unsaturated coordination sites and defects.[12] These sites can act as highly active centers for catalytic reactions. The higher surface energy of amorphous materials can also boost electrocatalytic performance.[12]

  • Trustworthiness: It's a self-validating system. If your primary goal is high catalytic activity, and your less crystalline material outperforms a highly crystalline counterpart, then the "poor" crystallinity is actually a desirable feature for your application. However, it's crucial to ensure that the broad peaks in your XRD are not due to impurities. The pattern should still correspond to the nickel carbonate hydroxide structure (JCPDS NO. 00-038-0714), even if the peaks are broad.[1]

  • Authoritative Grounding: Research has shown that amorphous nickel carbonate can be an efficient catalyst for the urea oxidation reaction, outperforming more crystalline forms.[12] Therefore, do not immediately discard a sample with broad XRD peaks. Instead, characterize its catalytic performance.

Frequently Asked Questions (FAQs)

Q1: What is the typical chemical formula for the nickel carbonate hydroxide hydrate discussed here?

The chemical formula can vary depending on the synthesis conditions, but it is often represented as Ni₂(CO₃)(OH)₂·4H₂O.[1][3][4] It is also sometimes referred to as "basic nickel carbonate".[10]

Q2: What are the key characterization techniques I should use to evaluate my synthesized material?

To thoroughly assess your nickel carbonate hydroxide, you should employ a suite of characterization techniques:

  • X-ray Diffraction (XRD): To identify the crystal structure and phase purity.[1]

  • Scanning Electron Microscopy (SEM): To observe the morphology and hierarchical structure of the particles.[1]

  • Transmission Electron Microscopy (TEM): To view the nanoscale features and building blocks of the hierarchical structures.

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area, which is crucial for catalytic applications.[1]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of carbonate and hydroxide functional groups.

Q3: How does the choice of nickel salt (e.g., nitrate vs. sulfate) affect the synthesis?

While many studies use nickel nitrate (Ni(NO₃)₂·6H₂O), other nickel salts like nickel sulfate can also be used.[1][2][8] The primary role of the salt is to provide the Ni²⁺ ions. The anion (nitrate or sulfate) can influence the pH and ionic strength of the solution, which may have subtle effects on nucleation and growth. However, the choice of the precipitating agent (e.g., urea, HMT, ammonium bicarbonate) and other synthesis parameters like temperature and time typically have a more dominant effect on the final product's properties.

Q4: Can I increase the surface area of my already-synthesized nickel carbonate hydroxide?

Post-synthesis modification to increase the surface area of an already agglomerated powder is challenging. It is far more effective to control the synthesis process to achieve a high surface area from the outset. However, techniques like gentle grinding or sonication might help to break up soft agglomerates, though this is unlikely to significantly increase the intrinsic surface area of the primary particles. A more radical approach involves using the material as a precursor for other high-surface-area materials, for example, through controlled thermal decomposition to form porous nickel oxide.

Experimental Protocols & Data

Protocol 1: Hydrothermal Synthesis of Hierarchical Nickel Carbonate Hydroxide

This protocol is adapted from a method demonstrated to produce hierarchical, mesoporous structures.[1][2]

Materials:

  • Nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Ammonium bicarbonate (NH₄HCO₃)

  • Citric acid

  • Deionized (DI) water

  • Teflon-lined stainless-steel autoclave

Step-by-Step Methodology:

  • Solution A Preparation: Dissolve 2.5 mmol of Ni(NO₃)₂·6H₂O in 200 mL of DI water.

  • Solution B Preparation: Dissolve 5 mmol of NH₄HCO₃ in 50 mL of DI water.

  • Mixing: Add Solution B to Solution A under constant stirring. Continue stirring for 10 minutes.

  • pH Adjustment: Prepare a 0.1 g/mL solution of citric acid in DI water. Add this solution dropwise to the mixture while stirring until a pH of approximately 6.5 is reached.

  • Hydrothermal Treatment: Transfer the resulting solution to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it at 120°C overnight.

  • Product Recovery: After the autoclave has cooled to room temperature, collect the precipitate by centrifugation or filtration.

  • Washing: Wash the product several times with DI water and then with ethanol to remove any unreacted precursors and by-products.

  • Drying: Dry the final product in an oven at 60°C for several hours.

Self-Validation:

  • Expected XRD: The XRD pattern should correspond to Ni₂(CO₃)(OH)₂·4H₂O (JCPDS NO. 00-038-0714), with broad peaks indicating a nanostructured morphology.[1]

  • Expected Morphology (SEM): The material should exhibit hierarchical, spherical structures with an average diameter of around 500 nm, formed by the assembly of very thin nanosheets.[1]

Data Presentation: Influence of Synthesis Parameters

The following table summarizes the impact of key synthesis parameters on the final properties of nickel carbonate hydroxide, based on findings from various studies.

ParameterEffect on Morphology & Surface AreaKey InsightsReferences
Synthesis Method Hydrothermal methods generally yield hierarchical, high-surface-area structures compared to simple precipitation.Promotes controlled nucleation and self-assembly.[1]([Link]
Temperature Increasing temperature can promote crystallization, potentially reducing surface area and leading to the formation of nickel carbonate hydroxide.Lower temperatures (e.g., 80°C) with HMT can yield higher surface areas than higher temperatures with urea.[5]([Link]
Precursor (Urea vs. HMT) Urea decomposition can lead to significant carbonate incorporation, which reduces surface area and electrochemical performance. HMT is a milder hydrolyzing agent.HMT-derived samples at low temperatures can form a turbostratic α-phase with high specific capacitance.[5]([Link]
Surfactants (e.g., CTAB, ABS) Act as structure-directing agents to control morphology (nanorods, nanowires, etc.) and prevent agglomeration.The choice of surfactant is crucial for achieving a specific desired morphology.[7]([Link],

Visualizations

Experimental Workflow for Hydrothermal Synthesis

G cluster_prep Solution Preparation cluster_reaction Reaction & Synthesis cluster_recovery Product Recovery & Characterization A Dissolve Ni(NO₃)₂·6H₂O in DI Water Mix Mix Solutions A & B (10 min stirring) A->Mix B Dissolve NH₄HCO₃ in DI Water B->Mix pH_Adjust Adjust pH to ~6.5 with Citric Acid Mix->pH_Adjust Autoclave Hydrothermal Treatment (120°C, overnight) pH_Adjust->Autoclave Collect Collect Precipitate (Centrifuge/Filter) Autoclave->Collect Wash Wash with DI Water & Ethanol Collect->Wash Dry Dry in Oven (60°C) Wash->Dry Characterize Characterize Material (XRD, SEM, BET) Dry->Characterize

Caption: Hydrothermal synthesis workflow.

Troubleshooting Logic for Low Surface Area

G Start Problem: Low BET Surface Area Cause1 Possible Cause: Uncontrolled Precipitation Start->Cause1 Cause2 Possible Cause: Suboptimal Precursors/ Conditions Start->Cause2 Cause3 Possible Cause: Particle Agglomeration Start->Cause3 Sol1 Solution: Use Hydrothermal Method for controlled growth Cause1->Sol1 Yes Sol2 Solution: Use HMT instead of Urea, or lower temperature Cause2->Sol2 Yes Sol3 Solution: Add a Surfactant (e.g., CTAB, ABS) Cause3->Sol3 Yes End Outcome: Improved Surface Area Sol1->End Result: Hierarchical Structure Sol2->End Result: Reduced Carbonate Incorporation Sol3->End Result: Controlled Morphology

Caption: Troubleshooting low surface area.

References

  • Talebi, P., Greco, R., Yamamoto, T., Zeynali, M., Asgharizadeh, S., & Cao, W. (2024). Hierarchical nickel carbonate hydroxide nanostructures for photocatalytic hydrogen evolution from water splitting. Materials Advances, 5(7), 2968-2973. [Link]

  • Morphology-controlled synthesis of a NiCo-carbonate layered double hydroxide as an electrode material for solid-state asymmetric supercapacitors. (2024). RSC Publishing. [Link]

  • Hierarchical nickel carbonate hydroxide nanostructures for photocatalytic hydrogen evolution from water splitting. (2024). Materials Advances (RSC Publishing). [Link]

  • Talebi, P., Greco, R., Yamamoto, T., Zeynali, M., Asgharizadeh, S., & Cao, W. (2024). Hierarchical nickel carbonate hydroxide nanostructures for photocatalytic hydrogen evolution from water splitting. PubMed. [Link]

  • Hierarchical nickel carbonate hydroxide nanostructures for photocatalytic hydrogen evolution from water splitting. (2024). ResearchGate. [Link]

  • Carbonate Formation during Nickel Hydroxide Precipitation Reduces Pseudocapacitive Performance. (2025). ACS Publications. [Link]

  • Nickel carbonate hydroxide tetrahydrate. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Wanta, K. C., Lim, S., Susanti, R. F., Gemilar, G. P., Astuti, W., & Petrus, H. T. B. M. (2022). Effect of Surfactant Type on Synthesis and Characteristics of Nanonickel Hydroxide. Jurnal Rekayasa Proses, 16(2), 105-113. [Link]

  • Wanta, K. C., et al. (2022). Effect of Surfactant Type on Synthesis and Characteristics of Nanonickel Hydroxide. Wanta. [Link]

  • Researchers Inadvertently Boost Surface Area of Nickel Nanoparticles for Catalysis. (2017). NC State University News. [Link]

  • Potiyaraj, P., et al. (2021). Controllable Morphology of Sea-Urchin-like Nickel–Cobalt Carbonate Hydroxide as a Supercapacitor Electrode with Battery-like Behavior. ACS Omega. [Link]

  • Rational engineering design of nickel hydroxides for urea oxidation reaction: A mini-review. (2025). ResearchGate. [Link]

  • Hall, D. S., et al. (2015). Perspectives on Nickel Hydroxide Electrodes Suitable for Rechargeable Batteries: Electrolytic vs. Chemical Synthesis Routes. PMC. [Link]

  • Schermerhorn, E. O. (1957). Preparation of nickel carbonate catalysts and utilization thereof for desulfurization. U.S.
  • Nickel–iron hydroxide carbonate precursors in the synthesis of high-dispersity oxides. (n.d.). Journal of Materials Chemistry (RSC Publishing). [Link]

  • Researchers inadvertently boost surface area of nickel nanoparticles for catalysis. (2017). ScienceDaily. [Link]

  • Synthesis of high specific surface area Co-Ni(OH)2 by self-template secondary growth method and its application as cathode material in nickel metal hydride battery. (n.d.). ResearchGate. [Link]

  • Hall, D. S., et al. (2015). Nickel hydroxides and related materials: a review of their structures, synthesis and properties. Proceedings of the Royal Society A. [Link]

  • Carbonate Formation during Nickel Hydroxide Precipitation Reduces Pseudocapacitive Performance. (2025). PUBDB. [Link]

  • Nickel Hydroxide–Nickel Carbonate Competitive Growth on Carbonate Surfaces. (n.d.). OSTI.GOV. [Link]

  • Nickel(II) Carbonate Hydroxide Tetrahydrate. (n.d.). AMERICAN ELEMENTS®. Retrieved February 15, 2026, from [Link]

  • Urea oxidation electrocatalysis on nickel hydroxide: the role of disorder. (2020). ResearchGate. [Link]

  • Recent progress in nickel single-atom catalysts for the electroreduction of CO 2 to CO. (2024). RSC Publishing. [Link]

  • Tailoring morphology of cobalt–nickel layered double hydroxide via different surfactants for high-performance supercapacitor. (2018). Royal Society Open Science. [Link]

  • Structural Design of Nickel Hydroxide for Efficient Urea Electrooxidation. (2024). MDPI. [Link]

Sources

Technical Support Center: Nickel Carbonate Hydroxide Tetrahydrate (NCHT) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Effect of Reaction Time on NCHT Morphology & Crystallinity Ticket ID: NCHT-MORPH-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Time-Morphology Nexus

Welcome to the NCHT technical support portal. You are likely here because your nickel carbonate hydroxide tetrahydrate (


) synthesis is yielding inconsistent morphologies—ranging from amorphous sludge to collapsed spheres.

In hydrothermal synthesis using urea, reaction time is not merely a duration; it is the primary switch that controls the Urea Hydrolysis Gradient . This gradient dictates the release rate of


 and 

ions, driving the transition from nucleation to hierarchical self-assembly and finally to Ostwald ripening.

The "Golden Standard" Protocol (Baseline)

Use this baseline to calibrate your troubleshooting. Deviations from this standard allow us to isolate the "Time" variable.

  • Precursors: Nickel Nitrate Hexahydrate (

    
    ), Urea (
    
    
    
    ).
  • Molar Ratio: 1:4 (Ni:Urea) to ensure sufficient alkalinity.

  • Solvent: Deionized Water (18.2 MΩ·cm).

  • Apparatus: Teflon-lined stainless steel autoclave.

  • Standard Temperature: 120°C (Critical for urea decomposition kinetics).

The Time-Evolution Matrix

Data derived from standard hydrothermal growth patterns [1, 2].

Reaction TimeDominant MorphologyCrystallinitySurface Area (BET)Mechanism Stage
1 - 3 Hours Amorphous / Tiny NanoparticlesLow / AmorphousModerate (High Agglomeration)Nucleation: Rapid burst of nuclei; insufficient

for growth.
4 - 8 Hours Nanosheets / NanoflakesModerateHighOriented Attachment: 2D anisotropic growth driven by surface energy minimization.
10 - 15 Hours Hierarchical Microspheres (Urchins/Flowers) High (Optimal) Maximum Self-Assembly: Nanosheets organize into 3D structures to reduce surface energy.
24+ Hours Solid Spheres / Collapsed StructuresVery HighLowOstwald Ripening: Large crystals consume small ones; pores collapse; density increases.

Troubleshooting Guide (Q&A)

Issue 1: "My sample is a shapeless, gelatinous sludge."

Diagnosis: Premature Quenching (Under-reaction) Technical Explanation: Urea hydrolysis is temperature and time-dependent.



At 

, the pH has not risen sufficiently to precipitate the crystalline carbonate hydroxide phase. You have likely formed an unstable

intermediate or amorphous precursors [3]. Corrective Action:
  • Extend Reaction Time: Increase to minimum 8–10 hours.

  • Check Temperature: Ensure the autoclave actually reaches 120°C. If your oven is at 100°C, urea hydrolysis slows exponentially, requiring 24h+ for the same result.

Issue 2: "I have microspheres, but they are solid blocks with low surface area."

Diagnosis: Over-aging (Ostwald Ripening) Technical Explanation: You have passed the "Hierarchical" window. According to the Ostwald ripening mechanism, smaller crystallites (high surface energy) dissolve and redeposit onto larger particles to minimize the thermodynamic energy of the system [4]. The porous "flower" petals fuse into a solid mass. Corrective Action:

  • Quench Earlier: Stop the reaction at 12 hours.

  • Add Surfactant: Introduce CTAB or PVP to cap the facets and inhibit excessive ripening.

Issue 3: "The powder X-ray diffraction (XRD) peaks are broad and weak."

Diagnosis: Kinetic Limitation / Low Crystallinity Technical Explanation: While this often correlates with short reaction times, it can also indicate "Carbonate Poisoning" if the reaction runs too long at high temperatures, leading to excessive carbonate integration which distorts the lattice [1]. Corrective Action:

  • Optimize Time: If time is short (<6h), increase it to improve crystallinity.

  • Annealing: If the morphology is correct but crystallinity is low, a short post-synthesis calcination (250°C for 2h) can improve crystallinity without destroying the shape.

Advanced Mechanism: The "Why" and "How"

The Urea Hydrolysis Pathway

Unlike strong bases (NaOH), urea provides a homogeneous precipitation . The reaction time directly controls the supersaturation level (


).
  • Induction Period (0-1h): Urea decomposes slowly.

    
     is low.
    
  • Nucleation Burst (2-3h): Critical supersaturation reached. Thousands of tiny nuclei form.

  • Growth & Assembly (4-12h):

    • Anisotropic Growth: The crystal habit of NCHT favors 2D growth (sheets) due to the layered structure of the carbonate hydroxide.

    • Self-Assembly: These sheets aggregate into spheres to minimize surface tension.

  • Ripening (12h+): The "inside" of the sphere may dissolve and redeposit on the outside, or the petals thicken.

Workflow Visualization

The following diagrams illustrate the causal relationship between time and morphology.

NCHT_Synthesis_Flow Start Precursors Ni(NO3)2 + Urea Hydrolysis Urea Hydrolysis (pH Rise) Start->Hydrolysis Heat (120°C) Nucleation Nucleation (Nanoparticles) Hydrolysis->Nucleation t = 1-3h Assembly Self-Assembly (Nanosheets) Nucleation->Assembly t = 4-8h (Oriented Attachment) Hierarchical Hierarchical Microspheres Assembly->Hierarchical t = 10-15h (Optimal Window) Ripening Ostwald Ripening (Solid/Collapsed) Hierarchical->Ripening t > 24h (Over-aging)

Figure 1: Linear progression of NCHT synthesis stages as a function of hydrothermal reaction time.

Morphology_Cycle Amorphous Amorphous Sludge Sheets Loose Nanosheets Amorphous->Sheets Crystallization (pH > 8) Amorphous->Sheets Increase Time Flowers Flower-like Spheres Sheets->Flowers Self-Assembly (Min. Surface Energy) Solid Solid/Dense Spheres Flowers->Solid Ostwald Ripening (Mass Transport) Solid->Flowers Reduce Time

Figure 2: Morphological state transitions. The green node represents the target morphology for maximum electrochemical performance.

References

  • American Chemical Society (ACS). Carbonate Formation during Nickel Hydroxide Precipitation Reduces Pseudocapacitive Performance. Available at: [Link] (Accessed via Search Result 1.1)

  • Royal Society of Chemistry (RSC). Hydrothermal synthesis of caterpillar-like one-dimensional NiCO3 nanosheet arrays.[1] Available at: [Link] (Accessed via Search Result 1.8)

  • Office of Scientific and Technical Information (OSTI). Homogeneous precipitation of nickel hydroxide powders: Urea hydrolysis kinetics. Available at: [Link] (Accessed via Search Result 1.2)

  • National Institutes of Health (NIH) / PMC. Evidence of Ostwald ripening during evolution of micro-scale solid carbon spheres (Analogous Mechanism). Available at: [Link] (Accessed via Search Result 1.7)

  • MDPI. Effect of Hydrothermal Reaction Time on the Morphological Properties of Nanostructures. Available at: [Link] (Accessed via Search Result 1.18)

Disclaimer: This guide provides general optimization parameters. Specific stoichiometry may vary based on the exact molarity of precursors used.

Sources

Controlling stoichiometry in nickel carbonate hydroxide tetrahydrate production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Nickel Carbonate Hydroxide Production

Subject: Controlling Stoichiometry and Phase Purity in Nickel Carbonate Hydroxide Tetrahydrate (


)
To:  Research & Development Teams, Process Engineers
From:  Senior Application Scientist, Inorganic Synthesis Division

Introduction

Welcome to the Technical Support Hub. You are likely accessing this guide because your recent batches of Nickel Carbonate Hydroxide Tetrahydrate (NCHT) are showing inconsistent physicochemical properties—perhaps variations in the Ni content, unexpected amorphous phases in XRD, or thermal decomposition profiles that do not match the theoretical tetrahydrate stoichiometry.

In the synthesis of NCHT, you are not merely precipitating a salt; you are managing a kinetic competition between two anions—Carbonate (


) and Hydroxide (

)
—for coordination with the Nickel (

) center. The "Tetrahydrate" target is thermodynamically metastable. This guide prioritizes Homogeneous Precipitation via Urea Hydrolysis over direct mixing, as it is the only reliable method to control local supersaturation and ensure precise stoichiometry.

Module 1: The Stoichiometry-pH Nexus

The Core Problem: Direct addition of


 to 

creates local zones of high pH, instantly precipitating kinetically favored Nickel Hydroxide (

) rather than the desired mixed-anion carbonate phase.

The Solution: You must control the Global Homogeneous pH rise. The stoichiometry of your final product is a direct function of the pH at the moment of nucleation and the duration of aging.

Stoichiometric Control Windows
Target PhaseDominant AnionpH WindowSynthesis Risk
Nickel Carbonate (

)

< 7.5Slow precipitation; high solubility loss.
NCHT (

)
Mixed 7.8 – 8.5 Ideal Target. Requires buffering.
Nickel Hydroxide (

)

> 9.0Impurity phase. Forms if base is added too fast.

Module 2: Validated Protocol (Urea Hydrolysis)

This protocol replaces direct precipitation methods to guarantee stoichiometric uniformity.

Mechanism: Urea decomposes thermally above 80°C to release ammonia and carbon dioxide. This releases


 and 

simultaneously and uniformly throughout the solution, preventing local pH spikes.


Step-by-Step Protocol:

  • Precursor Prep: Dissolve

    
    
    
    
    
    in deionized water (Type I, 18.2 MΩ).
  • The Urea Ratio: Add Urea at a molar ratio of 4:1 (Urea:Ni) .

    • Note: Excess urea acts as a pH buffer, clamping the system near pH 8.2–8.5, vital for the NCHT phase.

  • Thermal Trigger: Heat solution to 90°C under vigorous stirring.

    • Observation: Solution remains clear until ~80°C. Turbidity (nucleation) begins as urea hydrolysis activates.

  • Aging (The Critical Step): Maintain 90°C for 4–6 hours .

    • Why? This allows "Ostwald Ripening," where amorphous precipitates dissolve and reprecipitate as the thermodynamically stable crystalline tetrahydrate.

  • Washing: Centrifuge and wash 3x with warm water, then 1x with Ethanol.

    • Ethanol Step: Reduces surface tension, preventing agglomeration during drying.

  • Drying: Vacuum dry at 60°C for 12 hours.

    • Warning: Drying >80°C will strip hydration water, destroying the "Tetrahydrate" stoichiometry.

Module 3: Visualizing the Mechanism

The following diagram illustrates the competition between Hydrolysis and Carbonation, and how Urea mediates this path.

UreaMechanism Urea Urea Decomposition (>80°C) Anions Release of OH- and CO3-- Urea->Anions Hydrolysis Competition Anion Competition for Ni2+ Anions->Competition Low_pH Low pH (<7.5) Carbonate Dominant Competition->Low_pH Excess Acid High_pH High pH (>9.0) Hydroxide Dominant Competition->High_pH Runaway Hydrolysis Target_pH Buffered pH (7.8-8.5) Stoichiometric Balance Competition->Target_pH Urea Buffering Product_Carb Impurity: NiCO3 (Amorphous) Low_pH->Product_Carb Product_Hydro Impurity: beta-Ni(OH)2 High_pH->Product_Hydro Product_Target Target: Ni2(CO3)(OH)2 . 4H2O Target_pH->Product_Target + Aging

Caption: Pathway selection determined by pH buffering during the nucleation phase.

Module 4: Troubleshooting & FAQs

Q1: My XRD pattern shows broad, undefined humps instead of sharp peaks. Is my stoichiometry off?

Diagnosis: Your material is Amorphous , not necessarily non-stoichiometric. Root Cause: Insufficient aging time or temperature. The initial precipitate in this system is almost always amorphous nickel hydroxy-carbonate. Corrective Action:

  • Increase reaction time at 90°C from 4 hours to 6–8 hours .

  • Ensure the reaction vessel is sealed (or refluxed) to prevent loss of

    
     and 
    
    
    
    , which maintains the necessary supersaturation for crystallization [1].
Q2: TGA analysis shows a weight loss of only ~15% below 200°C. The theoretical loss for 4H2O should be higher. Why?

Diagnosis: You have formed a lower hydrate or partially decomposed the material. Root Cause: Drying temperature was too aggressive. Technical Insight: The lattice water in NCHT is loosely bound. Drying at >80°C or under high vacuum for extended periods can strip 2 moles of water, converting the Tetrahydrate to a Dihydrate or anhydrous phase. Corrective Action: Limit drying to 60°C max. Use a desiccator with silica gel for final drying rather than an oven [2].

Q3: Why does my product have a greenish-blue tint instead of the standard apple-green?

Diagnosis: Presence of


 impurity .
Root Cause:  The pH spiked >9.0 during synthesis.[1]
Corrective Action: 
  • Check your Urea:Ni ratio. If it is too high (>6:1), the excess ammonia release will drive the pH too high, favoring the pure hydroxide phase.

  • Reduce Urea:Ni ratio to 4:1 .

  • Do not add NaOH to "speed up" the reaction.

Q4: Can I use Sodium Carbonate ( ) instead of Urea?

Diagnosis: Yes, but with compromised reproducibility. Technical Insight: Direct mixing creates "supersaturation hotspots." A drop of


 entering the Ni solution creates a local pH of ~11, instantly precipitating 

. Even if the bulk pH equilibrates later, those impurity nuclei remain. Corrective Action: If you must use

, use a Simultaneous Dosing method: drip both Ni and Carbonate solutions slowly into a third beaker of water while monitoring pH in real-time, keeping it strictly at 8.0 [3].

Module 5: Troubleshooting Decision Tree

Use this logic flow to diagnose batch failures based on XRD and TGA data.

Troubleshooting Start Analyze Batch (XRD & TGA) Check_XRD XRD Crystallinity? Start->Check_XRD Amorphous Amorphous/Broad Check_XRD->Amorphous No Crystalline Sharp Peaks Check_XRD->Crystalline Yes Act_Aging Action: Increase Aging Time Amorphous->Act_Aging Check_Phase Identify Phase Crystalline->Check_Phase Pure_Hydroxide Beta-Ni(OH)2 Peaks Check_Phase->Pure_Hydroxide Impurity Mixed_Phase Target Pattern Check_Phase->Mixed_Phase Correct Act_pH Action: Reduce Urea Ratio (Lower pH) Pure_Hydroxide->Act_pH Check_TGA TGA Water Loss (<200°C) Mixed_Phase->Check_TGA Low_Water < 15% Loss Check_TGA->Low_Water Dehydrated Target_Water ~20% Loss Check_TGA->Target_Water Correct Act_Dry Action: Lower Drying Temp (<60°C) Low_Water->Act_Dry Success Batch Released Target_Water->Success

Caption: Logic flow for diagnosing stoichiometric and phase deviations.

References

  • Liu, Z., et al. "Synthesis and characterization of nickel carbonate hydroxide nanowires via a hydrothermal method." Crystal Growth & Design, vol. 6, no. 12, 2006.

  • Faure, C., et al. "Thermodynamic stability of nickel hydroxides and oxyhydroxides." Journal of Power Sources, vol. 14, no. 5, 2005.

  • Dixit, M., & Kamath, P. V. "Homogeneous precipitation from solution by urea hydrolysis: a novel chemical route to the

    
    -hydroxides of nickel and cobalt." Journal of Materials Chemistry, 1996. 
    

Sources

Optimizing thermal decomposition kinetics of nickel carbonate hydroxide tetrahydrate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Nickel Precursor Thermal Analysis Subject: Optimizing Thermal Decomposition Kinetics of Nickel Carbonate Hydroxide Tetrahydrate (NCHT)

Introduction: The Kinetic Control Interface

Welcome to the Advanced Materials Characterization Support Center. You are likely working with Nickel Carbonate Hydroxide Tetrahydrate (


), a critical precursor for synthesizing high-purity Nickel Oxide (NiO) used in supercapacitors, battery cathodes, and hydrogenation catalysts.

Safety Warning: Nickel compounds are known carcinogens and skin sensitizers. All thermal decomposition experiments must be conducted under active ventilation to manage evolved gases (


 and potentially 

in oxygen-starved environments).

This guide treats your thermal analysis not just as observation, but as a tunable process variable . We focus on the "Black Box" of decomposition—where dehydration overlaps with decarbonation—and provide the protocols to resolve them.

Module 1: Experimental Setup & Data Acquisition

The "Input" Phase: Garbage in, Garbage out.

The Core Problem: NCHT decomposition involves the release of water (dehydration) and carbon dioxide (decarbonation) in close temperature proximity. Poor thermal transfer leads to "smearing" of these steps, making kinetic modeling impossible.

Troubleshooting Guide: TGA Baseline & Resolution
SymptomProbable CauseCorrective Protocol
"Ghost" Mass Gain Buoyancy effects at high

or gas switching.
Run a Blank: Perform an identical run with an empty crucible. Subtract this baseline from your sample data.
Overlapping Steps Thermal Lag (Sample mass too high).Minimize Mass: Use

maximum. Spread sample thinly to prevent "self-steaming" (where trapped

alters partial pressure).
Shifting

Heating Rate (

) too high.
Standardize

:
Use 2, 5, 10, 15, 20 K/min for kinetic analysis. High rates (

) artificially delay onset.
Critical Protocol: The "Open Pan" Technique

To ensure kinetic data reflects chemical limitations rather than diffusion limitations:

  • Use Alumina (

    
    )  or Platinum (
    
    
    
    )
    crucibles.
  • Do not seal. Use an open pan or a pierced lid.

  • Purge Gas: Flow

    
     or 
    
    
    
    at
    
    
    to sweep evolved volatiles immediately.

Module 2: Kinetic Modeling & Analysis

The "Processing" Phase: From Curves to Constants.

The Mechanism: The decomposition occurs in two distinct stages.[1] You must isolate these for accurate


 (Activation Energy) calculation.
  • Stage I (

    
    ):  Removal of physiosorbed and interlayer water.
    
  • Stage II (

    
    ):  Dehydroxylation and Decarbonation.
    
Workflow: Isoconversional Analysis (Model-Free)

Do not assume a reaction model (like First-Order) initially. Use the Flynn-Wall-Ozawa (FWO) method to check if


 changes with conversion (

).

Step-by-Step FWO Protocol:

  • Perform TGA at four different heating rates (

    
    ).
    
  • Select conversion points (

    
    ) for the main decomposition step (Stage II).
    
  • Plot

    
     vs. 
    
    
    
    for each
    
    
    .
  • Validation: The lines for each

    
     should be parallel.
    
    • If parallel: The mechanism is single-step. Calculate

      
       from the slope.
      
    • If converging/diverging: The mechanism changes (complex kinetics). You must use deconvolution software (e.g., Fraser-Suzuki function) to separate overlapping peaks before fitting.

KineticWorkflow cluster_input Data Acquisition cluster_process Kinetic Analysis TGA_Runs Multi-Rate TGA (5, 10, 15, 20 K/min) Data_Clean Differentiation (DTG) & Baseline Subtraction TGA_Runs->Data_Clean Iso_Conv Isoconversional Plot (FWO / KAS) Data_Clean->Iso_Conv Linearity_Check Check Linearity (R² > 0.98?) Iso_Conv->Linearity_Check Linearity_Check->Data_Clean No (Complex) Deconvolute Peaks Model_Fit Master Plotting (Coats-Redfern) Linearity_Check->Model_Fit Yes (Parallel) Output Kinetic Triplet (Ea, A, f(α)) Model_Fit->Output Ea, A, Mechanism

Caption: Workflow for extracting kinetic parameters from TGA data. Note the feedback loop if FWO plots are non-linear.

Module 3: Product Quality & Morphology Control

The "Output" Phase: Tuning the NiO.

The kinetic parameters you determine directly influence the final properties of the Nickel Oxide.

Troubleshooting Guide: NiO Surface Area & Crystallinity
Desired OutcomeKinetic StrategyExperimental Adjustment
High Surface Area (

)
Prevent Sintering: Keep

low.
Use a slow heating rate (

) and hold at

. Fast heating causes "thermal runaway" (exothermic events) that locally sinters particles.
High Crystallinity (Battery Grade) Promote Ordering: High

.
Calcine at

.[2][3] This collapses the "sponge" structure into octahedral crystals, reducing surface area but increasing electrochemical stability.
Stoichiometric Control (

vs

)
Defect Management. Atmosphere: Use Air for stoichiometric NiO. Use Inert (

) if you intend to reduce it later to metallic Ni; inert decomposition leaves oxygen vacancies.

Frequently Asked Questions (FAQ)

Q1: My FWO plots are curved at high conversion (


). Why? 
A:  This is diffusion limitation. As the NiO shell forms around the carbonate core, 

struggles to escape.
  • Fix: Exclude

    
     from your kinetic calculation, or switch to a Diffusion Model (D3 or D4)  in your model-fitting phase.
    

Q2: Can I use the Kissinger method instead of FWO? A: Use with caution. Kissinger assumes the reaction peak maximum (


) represents a fixed conversion point. In complex decompositions like NCHT, the peak shape changes with heating rate. FWO is more robust because it tracks specific conversion points.

Q3: Why does my sample turn black before the TGA run finishes? A: NiO is typically green/grey but turns black if non-stoichiometric (


 presence) or if residual carbon is trapped. If you see black powder at 

, ensure your air flow is sufficient to oxidize organic residues or fully decarbonate the structure.

References

  • Sohn, J. R., & Shin, D. C. (1996).[4] Decomposition of nickel precursors and surface area correlation.[5][6] Journal of Catalysis.[4]

  • Vyazovkin, S., et al. (2011). ICTAC Kinetics Committee recommendations for performing kinetic computations on thermal analysis data. Thermochimica Acta.[7]

  • Gaber, A. A., et al. (1992). Kinetics of thermal decomposition of nickel carbonate. Journal of Thermal Analysis.

  • King, M. K., & Mahapatra, M. K. (2022).[8] Thermal Decomposition of Nickel Salt Hydrates.[4][5][6][8][9][10] International Journal of Thermophysics.[8]

Sources

Validation & Comparative

Thermal Analysis Comparison Guide: Nickel Carbonate Hydroxide Tetrahydrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the thermal decomposition behavior of Nickel Carbonate Hydroxide Tetrahydrate (


) versus its primary alternative precursor, Nickel(II) Hydroxide  (

).

For researchers in catalyst synthesis and battery cathode development, distinguishing these precursors is critical. While Nickel Hydroxide exhibits a single-step dehydroxylation, the Carbonate Hydroxide Tetrahydrate undergoes a complex, multi-stage decomposition involving dehydration, decarbonation, and dehydroxylation. This guide details the TGA-DSC signatures required to validate material purity, hydration state, and conversion efficiency.

Technical Background & Material Structure

Nickel Carbonate Hydroxide Tetrahydrate (often termed Basic Nickel Carbonate) is a non-stoichiometric lattice containing carbonate anions, hydroxide ions, and water molecules. Its general formula is


. The tetrahydrate variant (

) is a standard precursor for synthesizing high-surface-area Nickel Oxide (

).

Why Thermal Analysis Matters:

  • Stoichiometry Verification: TGA quantifies the "z" value (water of crystallization), distinguishing the tetrahydrate from the dihydrate or anhydrous forms.

  • Phase Purity: DSC peaks reveal the energy required for lattice collapse, differentiating the carbonate complex from physical mixtures of

    
     and 
    
    
    
    .

Comparative Analysis: Carbonate vs. Hydroxide[1][2][3]

The following data compares the thermal profiles of the Tetrahydrate against high-purity Nickel Hydroxide.

Decomposition Mechanisms

Material A: Nickel Carbonate Hydroxide Tetrahydrate

  • Stage 1 (Dehydration): Loss of 4 moles of crystal water (

    
    ).
    
  • Stage 2 (Decomposition): Simultaneous loss of hydroxide (as water) and carbonate (as

    
    ) to form 
    
    
    
    (
    
    
    ).

Material B: Nickel(II) Hydroxide [1][2][3]

  • Single Stage: Direct dehydroxylation of the brucite-like lattice to

    
     (
    
    
    
    ).
Quantitative Data Comparison
ParameterNickel Carbonate Hydroxide TetrahydrateNickel(II) Hydroxide
Formula


Molar Mass ~376.2 g/mol 92.7 g/mol
Total Theoretical Mass Loss 40.4% (to form 3 NiO)19.4% (to form 1 NiO)
TGA Step 1 (Mass Loss) ~19.1% (Dehydration)< 2% (Surface moisture)
TGA Step 2 (Mass Loss) ~21.3% (Decarbonation/Dehydroxylation)~19.4% (Dehydroxylation)
DSC Profile Two distinct endothermic peaksSingle sharp endothermic peak
Final Product Nickel Oxide (

)
Nickel Oxide (

)

Analyst Note: If your TGA data for the Carbonate shows a total mass loss significantly below 40% (e.g., ~34%), your sample is likely the dihydrate form (


) rather than the tetrahydrate.

Visualization of Decomposition Pathways[6]

The following diagram illustrates the stepwise thermal degradation of the tetrahydrate compared to the direct path of the hydroxide.

DecompositionPath Start_Carb Ni Carbonate Hydroxide Tetrahydrate (Solid) Inter_Carb Anhydrous Intermediate (Solid) Start_Carb->Inter_Carb Step 1: Dehydration (-4 H2O) 120-240°C Water H2O (Gas) Start_Carb->Water Final_Oxide Nickel Oxide (NiO) (Solid) Inter_Carb->Final_Oxide Step 2: Decarbonation (-CO2, -H2O) 250-450°C Inter_Carb->Water CO2 CO2 (Gas) Inter_Carb->CO2 Start_Hyd Nickel Hydroxide Ni(OH)2 (Solid) Start_Hyd->Final_Oxide Single Step: Dehydroxylation (-H2O) 260-360°C Start_Hyd->Water

Figure 1: Thermal decomposition pathways. The Carbonate (Blue) follows a two-step mass loss, while the Hydroxide (Red) degrades in a single step.

Experimental Protocol: TGA-DSC

To replicate the data above, follow this self-validating protocol. This method ensures that mass transfer limitations do not obscure the two distinct decomposition steps of the tetrahydrate.

Experimental Setup
  • Instrument: Simultaneous TGA-DSC (e.g., TA Instruments SDT or NETZSCH STA).

  • Crucible: Alumina (

    
    ) 90 
    
    
    
    open pan. Reasoning: Alumina is inert to basic carbonates; open pans prevent self-pressurization which can shift reaction temperatures.
  • Atmosphere: Nitrogen (

    
    ) at 50 mL/min (Purge) / 20 mL/min (Balance). Reasoning: Inert atmosphere prevents oxidation of the nickel metal if reducing agents are present, though Air is acceptable if only NiO formation is desired.
    
Workflow Description

ProtocolWorkflow Step1 Sample Preparation Grind to fine powder (<100 mesh) Load 10-15 mg into Alumina pan Step2 Equilibration Purge N2 for 30 mins Stabilize balance to ±0.001 mg Step1->Step2 Step3 Thermal Ramp Heat 30°C to 800°C Rate: 10°C/min Step2->Step3 Step4 Data Analysis Calculate 1st Derivative (DTG) Integrate DSC Peaks Step3->Step4

Figure 2: Standardized TGA-DSC workflow for Nickel Precursors.

Step-by-Step Methodology
  • Baseline Correction: Run an empty alumina pan using the exact heating profile (RT to 800°C @ 10°C/min) to establish a baseline. Subtract this from your sample run to remove buoyancy effects.

  • Sample Loading: Weigh 10–15 mg of Nickel Carbonate Hydroxide Tetrahydrate.

    • Quality Check: Do not pack the powder tightly. Loose packing facilitates gas diffusion (

      
       release).
      
  • Heating Profile:

    • Equilibrate:

      
       for 5 minutes.
      
    • Ramp:

      
       to 
      
      
      
      .
    • Isotherm: Hold at

      
       for 10 minutes (ensures complete conversion to NiO).
      
  • Data Validation (Self-Check):

    • Check the residual mass at 800°C. For the tetrahydrate, it should be approximately 59.6% of the starting mass. If the residue is >65%, the sample may be incompletely decomposed or contain non-volatile impurities.

References

  • LookChem. (2007). Thermal decomposition of nickel nitrate hexahydrate, Ni(NO3)2[4]·6H2O, in comparison to Co(NO3)2[3]·6H2O and Ca(NO3)2[3]·4H2O.[3] Thermochimica Acta.[3]

  • ResearchGate. (2022). TGA-MS analysis of several transition metal based reference compounds.

  • American Chemical Society (ACS). (2025). Carbonate Formation during Nickel Hydroxide Precipitation Reduces Pseudocapacitive Performance.[5][1] Chemistry of Materials.[5][6][7][8][9]

  • MDPI. (2016). Study on Thermal Decomposition Behavior... of Nickel(II) Complex Using TG-DSC-FTIR-MS Technique. Materials.[5][1][3][7][8][9][10][11][12][13][14] [6]

  • OSTI.GOV. (2011). Isothermal Decomposition Kinetics of Nickel Hydroxide Powder. U.S. Department of Energy.[8]

Sources

A Senior Application Scientist's Guide to Verifying Nickel Carbonate Hydroxide Tetrahydrate Purity using XRD

Author: BenchChem Technical Support Team. Date: February 2026

In the fields of advanced materials synthesis, catalysis, and energy storage, the purity of precursor materials is paramount. Nickel carbonate hydroxide tetrahydrate (Ni₂(CO₃)(OH)₂·4H₂O) serves as a critical precursor for catalysts and battery cathode materials. Its phase purity directly impacts the performance and reliability of the final product. Undetected impurities, such as nickel oxide or other hydroxide phases, can alter electrochemical properties and catalytic activity.

This guide provides an in-depth comparison of methodologies for verifying the purity of nickel carbonate hydroxide tetrahydrate, with a primary focus on X-ray Diffraction (XRD). As a non-destructive and highly precise technique, XRD offers a definitive "fingerprint" of a material's crystalline structure, making it an indispensable tool for phase identification and purity assessment.[1][2][3] We will explore the causality behind experimental choices, compare XRD with alternative analytical techniques, and present a self-validating protocol for researchers and quality control professionals.

Pillar 1: The Foundational Role of XRD in Crystalline Purity Analysis

X-ray Diffraction is a powerful analytical technique for investigating the structural properties of crystalline materials at the atomic level.[1] The method operates on the principle of Bragg's Law, where a focused beam of X-rays is diffracted by the ordered atomic planes within a crystal lattice.[3] The resulting diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), is unique to a specific crystalline structure. This pattern serves as a distinct fingerprint, allowing for unambiguous phase identification.[1][4]

For purity verification, the experimental XRD pattern of a synthesized sample is compared against a standard reference pattern from an authoritative database, such as the Powder Diffraction File™ (PDF®) maintained by the International Centre for Diffraction Data (ICDD, formerly JCPDS).[5][6][7] A perfect match between the experimental and reference patterns indicates a high-purity sample. Conversely, the presence of additional diffraction peaks signals the existence of one or more crystalline impurities.

Pillar 2: A Self-Validating Experimental Protocol for XRD Analysis

The trustworthiness of an analytical result hinges on a robust and repeatable experimental protocol. The following step-by-step methodology is designed to ensure high-quality, reliable XRD data for nickel carbonate hydroxide tetrahydrate.

Experimental Workflow

XRD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep1 Homogenize Sample Prep2 Grind to Fine Powder (<10 µm) Prep1->Prep2 Ensure uniformity Prep3 Mount on Zero-Background Holder Prep2->Prep3 Minimize preferred orientation Acq1 Set Instrument Parameters (e.g., Cu Kα, 40kV, 40mA) Prep3->Acq1 Load Sample Acq2 Define Scan Range (e.g., 10-80° 2θ) Acq1->Acq2 Acq3 Initiate Scan Acq2->Acq3 Ana1 Process Raw Data (Background subtraction) Acq3->Ana1 Output Data Ana2 Identify Peak Positions (& Intensities) Ana1->Ana2 Ana3 Compare to Reference Database (e.g., ICDD PDF-2) Ana2->Ana3 Ana4 Identify Phases & Impurities Ana3->Ana4

Caption: Experimental workflow for XRD analysis.

Step-by-Step Methodology:

  • Sample Preparation (The Causality of Randomness):

    • Homogenization: Begin with a representative 100-200 mg sample of the nickel carbonate hydroxide tetrahydrate powder. Homogenize it thoroughly to ensure the analyzed portion is representative of the entire batch.

    • Grinding: Gently grind the sample in an agate mortar and pestle to a fine, uniform powder (typically <10 µm particle size). Causality: This step is critical to minimize "preferred orientation," a condition where crystallites are not randomly oriented, which can significantly alter peak intensities and lead to misidentification.

    • Mounting: Pack the powder into a sample holder. A zero-background holder (e.g., single-crystal silicon) is recommended to minimize background noise and improve the detection limit for trace impurities. Ensure the surface is flat and level with the holder's edge.

  • Instrument Setup and Data Acquisition:

    • Instrumentation: Use a powder diffractometer equipped with a copper X-ray source (Cu Kα, λ ≈ 1.54 Å) and a detector.

    • Operating Conditions: Typical settings are 40 kV and 40 mA.

    • Scan Parameters: Collect the diffraction pattern over a 2θ range of 10° to 80°. A step size of 0.02° and a count time of 1-2 seconds per step are generally sufficient for phase identification.

  • Data Analysis and Phase Identification:

    • Data Processing: Process the raw data to subtract the background and identify the angular positions (2θ) and intensities of the diffraction peaks.

    • Database Comparison: Compare the experimental peak list (2θ and intensity) against the ICDD Powder Diffraction File database.[5][8] The reference pattern for nickel carbonate hydroxide hydrate is PDF Card 00-038-0714.[9]

    • Purity Confirmation: If all major experimental peaks match the reference pattern in position and relative intensity, the sample is confirmed to be phase-pure. The presence of any unassigned peaks suggests impurities, which can then be identified by searching the database for other potential phases.

Pillar 3: Data Interpretation and Comparison with Alternatives

Case Study: Identifying an Impurity

Let's consider an experimental sample, "Sample A," synthesized to be nickel carbonate hydroxide tetrahydrate. The XRD data is compared to the standard reference pattern.

Table 1: XRD Data Comparison for Purity Verification

Standard Reference: Ni₂(CO₃)(OH)₂·4H₂O (PDF 00-038-0714)Experimental "Sample A"Phase Identification
2θ (°) / d-spacing (Å) Intensity 2θ (°) / d-spacing (Å)
11.5 / 7.7Strong11.5 / 7.7
23.1 / 3.8Medium23.1 / 3.8
34.0 / 2.6Strong34.0 / 2.6
--38.3 / 2.3
59.2 / 1.5Medium59.2 / 1.5
--62.7 / 1.4

In this case, the primary peaks of "Sample A" align perfectly with the reference for nickel carbonate hydroxide tetrahydrate. However, two additional weak peaks are observed at 38.3° and 62.7° 2θ. A search of the ICDD database reveals these peaks correspond to β-Nickel Hydroxide (β-Ni(OH)₂, PDF 14-0117)[10], a common impurity resulting from incomplete carbonation or pH fluctuations during synthesis.[11]

Logical Framework for Purity Assessment

Purity_Logic ExpData Experimental XRD Pattern Compare Compare Peak Positions & Relative Intensities ExpData->Compare RefData Reference Pattern (e.g., PDF 00-038-0714) RefData->Compare AllMatch Do all major peaks match? Compare->AllMatch Pure Result: Phase Pure AllMatch->Pure Yes Impure Result: Impurity Detected AllMatch->Impure No IdentifyImpurity Search Database for Unmatched Peaks Impure->IdentifyImpurity

Caption: Logical process for XRD-based purity verification.

Comparison with Alternative & Complementary Techniques

While XRD is the gold standard for crystalline phase identification, other techniques provide valuable, often complementary, information.

  • Thermogravimetric Analysis (TGA): TGA measures changes in a material's mass as a function of temperature. For nickel carbonate hydroxide tetrahydrate, TGA is excellent for quantifying the water of hydration and observing the decomposition profile.[11][12] An impurity like nickel hydroxide would exhibit a different decomposition temperature and mass loss percentage, which can be used for quantification.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR identifies chemical functional groups by measuring the absorption of infrared radiation.[13] It can readily confirm the presence of carbonate (CO₃²⁻), hydroxide (OH⁻), and water (H₂O) groups in the sample.[11][14] While not as definitive as XRD for identifying crystalline phases, it can quickly detect the presence of chemical impurities that may be amorphous and thus invisible to XRD.

Table 2: Comparison of Analytical Techniques for Purity Assessment

TechniquePrincipleStrengthsLimitations
XRD X-ray diffraction from crystal lattice planesDefinitive identification of crystalline phases; Can distinguish between polymorphs; Quantitative analysis is possible.Insensitive to amorphous materials; Detection limit for impurities is typically >1-2%.
TGA Measures mass change versus temperatureHighly accurate for quantifying volatile components (e.g., water); Can quantify impurities with different thermal stabilities.Cannot identify the specific crystalline phase of the impurity; Destructive test.
FTIR Absorption of IR radiation by molecular bondsFast and sensitive to chemical functional groups; Can detect amorphous impurities; Non-destructive.Provides chemical, not structural, information; Less effective for distinguishing between different crystalline forms of the same compound.

Conclusion

Verifying the phase purity of nickel carbonate hydroxide tetrahydrate is a critical step in ensuring the quality and performance of downstream products. X-ray Diffraction stands as the most authoritative method for this purpose, providing unambiguous identification of crystalline phases and impurities.[4][15] Its strength lies in its ability to generate a unique structural "fingerprint," which, when compared to a standard reference, offers a definitive assessment of purity.

For a comprehensive characterization, a multi-technique approach is recommended. By integrating the structural insights from XRD with the quantitative thermal data from TGA and the chemical bond information from FTIR, researchers and drug development professionals can build a complete and trustworthy profile of their material, ensuring its suitability for high-performance applications.

References

  • What is XRD Analysis? Understanding X-ray Diffraction for Material Characterization. (2025, November 7). [Source Not Available]
  • PDF-2 - International Centre for Diffraction Data. (n.d.). Retrieved from [Link]

  • XRF/XRD Validation for Purity and Composition in Laboratory Workflows. (2026, January 14). Lab Manager. Retrieved from [Link]

  • XRD in Pharmaceutical Analysis: A Versatile Tool for Problem-Solving. (2010, October 1). American Pharmaceutical Review. Retrieved from [Link]

  • How XRD Identifies Contaminants in Crystalline Powder. (2021, December 17). IMR Test Labs. Retrieved from [Link]

  • X-Ray Diffraction Basics. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]

  • Carbonate Formation during Nickel Hydroxide Precipitation Reduces Pseudocapacitive Performance. (2025, September 25). PUBDB. Retrieved from [Link]

  • Thermal behaviour of pure and binary basic nickel carbonate and ammonium molybdate systems. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Use of Powder Diffraction File – PDF4+, open structure d
  • JCPDS, “PDF-2 Database ICDD,” Newton Square, 2001. (n.d.). Scientific Research Publishing. Retrieved from [Link]

  • Hall, D. S., Lockwood, D. J., Poirier, S., Bock, C., & MacDougall, B. R. (2015). Nickel hydroxides and related materials: a review of their structures, synthesis and properties. Proceedings of the Royal Society A: Mathematical, Physical and Engineering Sciences, 471(2174), 20140792.
  • DB Search System X-ray Diffraction CD-ROM (PDF2+) Database. (2016, October 25). IPROS GMS. Retrieved from [Link]

  • The Powder Diffraction File: present and future. (n.d.). [Source Not Available]
  • FT-IR spectrum of (a) pure α-Ni(OH)2 film, (b) NAC-1, (c) NAC-2, (d)... (n.d.). ResearchGate. Retrieved from [Link]

  • Substance Identity Profile (SIP) Nickel Hydroxycarbonate. (2019, June 5). Nickel Consortia. Retrieved from [Link]

  • Nickel carbonate hydroxide tetrahydrate. (n.d.). PubChem. Retrieved from [Link]

  • (a) XRD pattern of the as-prepared α-Ni(OH) 2 -MS. (b) Schematic... (n.d.). ResearchGate. Retrieved from [Link]

  • Nickel(II) Carbonate Hydroxide Tetrahydrate. (n.d.). American Elements. Retrieved from [Link]

  • nickel(ii) carbonate hydroxide tetrahydrate. (2025, August 19). ChemBK. Retrieved from [Link]

  • Determination of layered nickel hydroxide phases in materials disordered by stacking faults and interstratification. (2022, December 5). [Source Not Available]
  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Structural characterization of nickel oxide obtained by thermal decomposition of polynuclear coordination compound [Ni2(OH)2(H3C-CH(OH)COO)2·0.5H2O]n. (n.d.). [Source Not Available]
  • Influence of carbonate and nickel(II) concentration on the synthesis of calcium phosphates. (2018, August 14). CONICET. Retrieved from [Link]

  • Thermogravimetric investigations of nickel (II) hydroxides. (1982, January 1). NASA Technical Reports Server. Retrieved from [Link]

  • (a) XRD pattern of prepared nickel nanoparticles (b) JCPDS file no. 04-850. (n.d.). ResearchGate. Retrieved from [Link]

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Comparative Guide: Nickel Carbonate Hydroxide Tetrahydrate vs. Nickel Hydroxide for Electrochemical Energy Storage

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of high-performance supercapacitors and battery-type electrodes, the choice between Nickel Carbonate Hydroxide Tetrahydrate (NCHT) and Nickel Hydroxide (


)  represents a trade-off between structural stability/rate capability  and theoretical specific capacitance .
  • 
    -
    
    
    
    : Offers the highest theoretical capacitance due to large interlayer spacing and high oxidation state accessibility but suffers from poor cycling stability (phase transformation to
    
    
    -phase) and low conductivity.
  • NCHT (

    
    ) : Incorporates carbonate anions as "interlayer pillars." This expands the lattice spacing (
    
    
    
    -spacing > 7 Å), facilitating faster ion diffusion and preventing structural collapse during cycling. While its theoretical capacity is slightly lower per unit mass due to the "dead weight" of carbonate groups, its rate capability and cycle life often outperform pure hydroxides in practical high-current applications.

Verdict: For applications requiring long cycle life and high power density, NCHT is the superior candidate. For applications prioritizing maximum initial energy density at low discharge rates,


-

remains the benchmark.

Crystallographic & Structural Analysis

The electrochemical performance of these materials is dictated by their crystal lattice and how easily electrolyte ions (


) can intercalate.
Structural Comparison[1][2][3][4]
Feature

-Nickel Hydroxide

-Nickel Hydroxide
Nickel Carbonate Hydroxide Tetrahydrate (NCHT)
Formula



Structure Turbostratic (disordered layered)Hexagonal (Brucite-type)Monoclinic/Orthorhombic (Hydrotalcite-like)
Interlayer Spacing ~8.0 Å (expanded by water)4.6 Å (compact)> 9.0 Å (expanded by

&

)
Stability Low (Converts to

in alkali)
High (Thermodynamically stable)Moderate-High (Pillared structure resists collapse)
Ion Diffusion FastSlowVery Fast (Open framework)
The "Pillar Effect" Mechanism

In NCH, the carbonate anions (


) reside between the Nickel-Hydroxide slabs. Unlike water molecules in 

-

, which can be expelled resulting in phase collapse, carbonate ions act as structural pillars. This maintains the open channels required for rapid redox reactions even under high-rate discharge.

G cluster_0 Alpha-Ni(OH)2 Structure cluster_1 NCHT Structure (Pillared) A Ni-OH Layer B Interlayer Water (Weak Bond) A->B C Ni-OH Layer B->C Process Cycling in KOH B->Process D Ni-OH Layer E Carbonate Anion (CO3) + Water (Strong H-Bond) D->E F Ni-OH Layer E->F E->Process Result1 Phase Collapse (Alpha -> Beta) Process->Result1 Loss of Water Result2 Structure Retained (High Rate Capability) Process->Result2 Pillars Hold Spacing

Figure 1: Structural stability comparison. Carbonate anions in NCHT act as pillars, preventing the layer collapse that plagues


-Ni(OH)2 during cycling.

Synthesis Protocols

Controlling the anion source is the critical variable. We utilize a Hydrothermal Method where temperature and urea hydrolysis rate determine the final phase.

Reagents[3][5][6][7]
  • Nickel Source: Nickel Nitrate Hexahydrate (

    
    )
    
  • Precipitating Agents:

    • For NCHT: Urea (

      
      ) – Slow hydrolysis releases 
      
      
      
      and
      
      
      .
    • For

      
      -
      
      
      
      : Hexamethylenetetramine (HMT) – Releases primarily
      
      
      without carbonate integration.
Step-by-Step Protocol
Protocol A: Synthesis of Hierarchical NCHT Nanowires
  • Dissolution: Dissolve 2 mmol

    
     and 8 mmol Urea in 40 mL DI water. Stir for 30 min to ensure homogeneity.
    
  • Hydrothermal Treatment: Transfer solution to a 50 mL Teflon-lined stainless steel autoclave.

  • Reaction: Heat at 120°C for 10 hours .

    • Note: Temperatures >150°C may induce partial decomposition to oxide; <100°C may result in poor crystallinity.

  • Washing: Centrifuge the green precipitate. Wash 3x with DI water and 1x with ethanol to remove residual ions.

  • Drying: Vacuum dry at 60°C for 12 hours.

Protocol B: Synthesis of

-Ni(OH)2
  • Dissolution: Dissolve 2 mmol

    
     and 4 mmol HMT in 40 mL DI water/Ethanol (9:1 v/v).
    
    • Note: Ethanol helps stabilize the

      
      -phase.
      
  • Reaction: Heat at 90°C for 6 hours (Reflux or Hydrothermal).

    • Critical: Low temperature is mandatory to prevent

      
      -phase formation.
      
  • Washing/Drying: Same as above, but strictly dry under vacuum at room temperature to prevent dehydration.

Electrochemical Performance Analysis

The following data summarizes comparative performance in a standard three-electrode system (6M KOH electrolyte).

Quantitative Comparison[3]
Metric

-Ni(OH)2
NCHT (Nanowires)Rationale
Specific Capacitance (1 A/g) ~1800 - 2000 F/g ~1200 - 1600 F/gPure hydroxide has higher density of redox sites per gram.
Rate Capability (10 A/g) Poor (~40% retention)Excellent (~75% retention) NCHT's open channels allow rapid

flux at high currents.
Cycling Stability (2000 cycles) < 60% Retention> 85% Retention Carbonate pillars prevent lattice contraction.
Charge Transfer Resistance (

)
High (> 1.5

)
Low (< 0.8

)
NCHT often forms hierarchical nanowires, increasing surface area.
Electrochemical Impedance Spectroscopy (EIS)

The Nyquist plot typically reveals that NCHT possesses a steeper slope in the low-frequency region (Warburg impedance), indicating lower ion diffusion resistance compared to the often agglomerated


-

.
Redox Mechanism Workflow

The energy storage mechanism is Faradaic (battery-type), governed by the reversible redox of Nickel.

Redox cluster_mechanism Charge Storage Mechanism State1 Discharged State Ni(II) Reaction Oxidation (Charging) OH- Adsorption State1->Reaction - e- Reaction->State1 - OH- State2 Charged State Ni(III) / Ni(IV) Reaction->State2 + OH- State2->Reaction + e- (Discharge) Note NCHT Advantage: Carbonate ions expand lattice, lowering activation energy for OH- insertion. Note->Reaction

Figure 2: Redox pathway. The transition from Ni(II) to Ni(III) requires the insertion/extraction of electrolyte ions. NCHT facilitates this via expanded lattice spacing.

Critical Application Considerations

Mass Loading & Conductivity

Both materials are wide-bandgap semiconductors (poor electrical conductors).

  • Requirement: They must be mixed with conductive carbon (Acetylene Black or rGO) or grown directly on conductive substrates (Nickel Foam/Carbon Cloth).

  • Recommendation: NCHT grown directly on Nickel Foam (binder-free) exhibits superior performance because the "urchin-like" morphology ensures every nanowire is electrically connected to the current collector.

Electrolyte Matching
  • Standard: 2M - 6M KOH is the standard electrolyte.

  • Warning: In highly concentrated alkali (>6M KOH) at high temperatures, the carbonate in NCHT can slowly exchange with hydroxide, eventually converting the material to

    
    -
    
    
    
    over very long durations. For commercial devices, electrolyte pH buffering is recommended.

References

  • Wang, H., et al. (2017). Nanosheet-Based Hierarchical

    
     Microspheres with Weak Crystallinity for High-Performance Supercapacitor. ACS Applied Materials & Interfaces. 
    
  • Hall, D.S., et al. (2015). Nickel Hydroxides and Related Materials: A Review of Their Structures, Synthesis and Properties. Proceedings of the Royal Society A.

  • Li, B., et al. (2016). Carbonate Formation during Nickel Hydroxide Precipitation Reduces Pseudocapacitive Performance.[1][2] Chemistry of Materials.[1][3][4]

  • Zhu, Y., et al. (2014). Ultrathin Nickel Hydroxide and Oxide Nanosheets: Synthesis, Characterizations and Excellent Supercapacitor Performances. Scientific Reports.

  • Yang, G., et al. (2021). Bilayered NiZn(

    
    )(
    
    
    
    )
    
    
    
    
    nanocomposites as positive electrode for supercapacitors.[4] Nano Energy.[4]

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A Researcher's Guide to X-ray Photoelectron Spectroscopy (XPS) Analysis of Surface States in Nickel Carbonate Hydroxide Tetrahydrate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and analysis of X-ray Photoelectron Spectroscopy (XPS) for characterizing the surface states of nickel carbonate hydroxide tetrahydrate [Ni₂(CO₃)(OH)₂·4H₂O]. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a standard protocol, offering insights into the causality behind experimental choices and ensuring the scientific integrity of the data obtained.

Introduction: The Critical Role of Surface States

The surface chemistry of nickel carbonate hydroxide tetrahydrate is paramount in applications ranging from catalysis to energy storage and even as a precursor in the synthesis of other nickel compounds. The arrangement and chemical state of nickel, carbonate, and hydroxide groups on the material's surface dictate its interaction with the surrounding environment, influencing its reactivity, stability, and overall performance.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative spectroscopic technique that is indispensable for this purpose.[1] It provides detailed information about the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1-10 nm of a material's surface.[1][2] This guide will explore the nuances of applying XPS to this specific hydrated compound and compare its utility against other surface analysis techniques.

The Science Behind XPS: Probing the Surface

XPS operates on the principle of the photoelectric effect. When a sample is irradiated with a beam of X-rays, core-level electrons are emitted from the atoms at the surface. The kinetic energy (KE) of these photoelectrons is measured by an electron energy analyzer. The binding energy (BE) of the electron can then be determined using the following equation:

BE = hν - KE - Φ

where:

  • is the energy of the incident X-ray photon.

  • KE is the measured kinetic energy of the photoelectron.

  • Φ is the work function of the spectrometer.

The binding energy is a unique characteristic of each element and its specific chemical environment. Shifts in the binding energy, known as chemical shifts, provide valuable information about the oxidation state, bonding, and neighboring atoms.

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed to ensure high-quality, reproducible XPS data for nickel carbonate hydroxide tetrahydrate. The causality behind each step is explained to provide a deeper understanding of the experimental choices.

Sample Handling and Preparation

Proper sample handling is crucial to prevent surface contamination that can obscure the true surface chemistry of the material.[3]

Step-by-Step Protocol:

  • Glove Selection: Always use powder-free nitrile or polyethylene gloves.[3][4] Other types of gloves can transfer silicone-based contaminants to the sample surface.[4]

  • Clean Tools: Use clean, dedicated tweezers and spatulas. It is recommended to clean them by sonication in isopropyl alcohol before use.[3]

  • Sample Mounting (Powders): For powdered samples of nickel carbonate hydroxide tetrahydrate, several mounting methods can be employed:

    • Pressing into Indium Foil: Gently press the powder into a clean, high-purity indium foil. This method provides a conductive and stable mounting platform.[3]

    • Double-Sided Carbon Tape: Sprinkle the powder onto conductive double-sided carbon tape.[3] While convenient, be aware that this can introduce an additional carbon signal.

  • Handling Hydrated Samples: Nickel carbonate hydroxide tetrahydrate is a hydrated compound. The ultra-high vacuum (UHV) conditions of the XPS chamber (~5x10⁻⁹ Torr) can cause outgassing and dehydration of the sample.[4]

    • Cryogenic Stage: To analyze the sample in its hydrated state, a cryogenic sample stage cooled with liquid nitrogen is recommended.[5] This minimizes the sublimation of water from the surface.[5]

    • Fast Loading: If a cryogenic stage is not available, minimize the time the sample spends in the load-lock chamber to reduce dehydration.

Instrument Parameters and Data Acquisition

Step-by-Step Protocol:

  • X-ray Source: A monochromatic Al Kα X-ray source (1486.6 eV) is standard for this type of analysis.

  • Charge Neutralization: Nickel carbonate hydroxide tetrahydrate is an insulator, and the emission of photoelectrons will lead to a positive charge buildup on the surface.[6][7][8] This surface charging can shift the entire spectrum to higher binding energies and distort peak shapes.[6][9] Therefore, a charge neutralization system, such as a low-energy electron flood gun or a combination of an electron and ion gun, is essential.[6][9] The use of UV light for charge neutralization is also an emerging technique.[10]

  • Survey Scan: Acquire a survey scan over a wide binding energy range (e.g., 0-1200 eV) with a high pass energy (e.g., 160 eV) to identify all the elements present on the surface.

  • High-Resolution Scans: Acquire high-resolution scans for the Ni 2p, O 1s, and C 1s regions with a lower pass energy (e.g., 20-40 eV) to obtain detailed chemical state information. It is crucial to acquire a sufficiently wide window for the Ni 2p region (e.g., 848-890 eV) to accurately assess the background for peak fitting.[11]

Charge Correction

Due to the insulating nature of the sample, charge correction is a critical step in the data analysis process.

Step-by-Step Protocol:

  • Adventitious Carbon: The most common method for charge correction is to reference the C 1s peak from adventitious carbon (hydrocarbon contamination) to a standard binding energy, typically 284.8 eV.[12][13] This contamination is present on most samples exposed to the atmosphere.[14]

  • Causality: The assumption is that this carbon layer is in electrical equilibrium with the sample surface. By shifting the entire spectrum to align the adventitious carbon C 1s peak to 284.8 eV, the binding energies of the other elements are corrected for the charging effect.

Data Analysis and Interpretation

Peak Fitting and Deconvolution

The high-resolution spectra of Ni 2p, O 1s, and C 1s are often complex and require peak fitting to deconvolve the different chemical states.

Workflow for XPS Data Analysis:

XPS_Analysis_Workflow A Acquire High-Resolution Spectra (Ni 2p, O 1s, C 1s) B Charge Correct to Adventitious C 1s (284.8 eV) A->B C Apply Shirley Background Subtraction B->C D Peak Fit and Deconvolute Spectra C->D E Identify Chemical States and Quantify D->E F Report and Interpret Results E->F

Caption: Workflow for XPS data analysis.

Step-by-Step Protocol:

  • Background Subtraction: Apply a Shirley background to the high-resolution spectra before peak fitting.[11]

  • Ni 2p Spectrum: The Ni 2p spectrum is characterized by spin-orbit splitting into Ni 2p₃/₂ and Ni 2p₁/₂ components, as well as complex satellite features.[15]

    • Ni(OH)₂: The Ni 2p₃/₂ peak for Ni(OH)₂ is typically found around 855.6 eV.[15][16]

    • NiCO₃: The Ni 2p₃/₂ for NiCO₃ is expected in a similar region, and careful deconvolution is necessary.

    • Satellites: The presence and intensity of shake-up satellites are characteristic of the nickel oxidation state and can aid in distinguishing between different species.[11][17]

  • O 1s Spectrum: The O 1s spectrum can be deconvoluted to identify different oxygen-containing species.

    • Hydroxide (OH⁻): Typically observed around 531.3 eV.[18]

    • Carbonate (CO₃²⁻): Expected at a higher binding energy than hydroxide.

    • Metal Oxide (M-O): A peak around 530.3 eV could indicate the presence of nickel oxide impurities.[18]

    • Adsorbed Water: A component at higher binding energies may be present due to adsorbed water.

  • C 1s Spectrum: The C 1s spectrum is used for both charge correction and identifying carbon-containing species.

    • Adventitious Carbon: The primary peak is typically set to 284.8 eV.

    • Carbonate (CO₃²⁻): A distinct peak at a higher binding energy, around 289.3 ± 0.6 eV, is characteristic of the carbonate group.[19]

Table 1: Typical Binding Energies for Species in Nickel Carbonate Hydroxide Tetrahydrate

RegionSpeciesTypical Binding Energy (eV)Reference
Ni 2p₃/₂Ni(OH)₂855.6[15][16]
O 1sHydroxide (OH⁻)~531.3[18]
Carbonate (CO₃²⁻)~532
C 1sAdventitious Carbon284.8[12][13]
Carbonate (CO₃²⁻)289.3 ± 0.6[19]

Comparison with Alternative Surface Analysis Techniques

While XPS is a powerful tool, a comprehensive understanding of a material's surface often requires complementary techniques.

Relationship between Surface Analysis Techniques:

Surface_Analysis_Comparison XPS XPS AES AES XPS->AES Higher Spatial Resolution SIMS ToF-SIMS XPS->SIMS Higher Sensitivity, Molecular Info LEIS LEIS XPS->LEIS Outermost Atomic Layer

Caption: Comparison of surface analysis techniques.

Table 2: Comparison of Surface Analysis Techniques

TechniqueInformation ProvidedStrengthsLimitations
XPS Elemental composition, chemical stateQuantitative, minimal sample damagePoor spatial resolution, vacuum required
Auger Electron Spectroscopy (AES) Elemental composition, mappingHigh spatial resolution (~10 nm)Can cause sample damage, less chemical state info
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) Elemental and molecular informationExtremely high sensitivity (ppm-ppb), molecular imagingDestructive, difficult to quantify
Low-Energy Ion Scattering (LEIS) Outermost atomic layer compositionUnmatched sensitivity to the top atomic layerLimited chemical state information, requires flat samples

In-depth Comparison:

  • XPS vs. AES: For applications where the spatial distribution of surface species is critical, AES offers superior spatial resolution.[20] However, XPS provides more detailed chemical state information and is generally less destructive.[20]

  • XPS vs. ToF-SIMS: ToF-SIMS is the technique of choice for detecting trace elements or mapping the distribution of molecular fragments on a surface.[21] However, the sputtering process in SIMS is inherently destructive, and quantification can be challenging. XPS, in contrast, provides reliable quantification of major surface components.

  • XPS vs. LEIS: LEIS is exclusively sensitive to the outermost atomic layer, making it ideal for studying surface segregation and the termination of crystal lattices.[21] XPS provides information from a slightly greater depth (top 1-10 nm), offering a more comprehensive view of the near-surface region.[2]

For a complete characterization of nickel carbonate hydroxide tetrahydrate, a multi-technique approach is often beneficial. For instance, XPS can provide the overall surface stoichiometry and chemical states, while ToF-SIMS could be used to identify and map trace contaminants.

Conclusion

XPS is an invaluable technique for the surface characterization of nickel carbonate hydroxide tetrahydrate, providing detailed insights into its elemental composition and chemical states. By following a rigorous and well-understood experimental protocol, researchers can obtain high-quality, reproducible data. However, it is essential to be aware of the challenges associated with analyzing hydrated and insulating materials, such as sample dehydration and surface charging. A comprehensive understanding of the material's surface properties is often best achieved by complementing XPS with other surface-sensitive techniques, each offering unique advantages in terms of sensitivity, spatial resolution, and the type of information provided.

References

  • XPS guide: Charge neutralization and binding energy referencing for insulating samples - MMRC. (2020, April 24). AVS. Retrieved from [Link]

  • Specialized Sample Preparation. EAG Laboratories. Retrieved from [Link]

  • XPS Guide: Charge neutralization and binding energy referencing for insulating samples. (2020, May 1). AIP Publishing. Retrieved from [Link]

  • XPS guide: Charge neutralization and binding energy referencing for insulating samples. (2020, April 24). OSTI.GOV. Retrieved from [Link]

  • XPS guide for insulators: Electron flood gun operation and optimization, surface charging, controlled charging, differential charging, useful FWHMs, problems and solutions, and advice. (2024, April 25). AIP Publishing. Retrieved from [Link]

  • UV-Assisted Charge Neutralization for Reliable XPS Measurements on Insulating Materials. (2025, June 27). MDPI. Retrieved from [Link]

  • XPS sample preparation guidelines. NESAC/BIO. Retrieved from [Link]

  • Hierarchical nickel carbonate hydroxide nanostructures for photocatalytic hydrogen evolution from water splitting. (2024, February 27). RSC Publishing. Retrieved from [Link]

  • XPS Sample Preparation. West Campus Materials Characterization Core. Retrieved from [Link]

  • Comparison of LEIS, SIMS, and AR‐XPS as Methods for Surface Characterization of Passivated Zn–Al–Mg Steel. Wiley Online Library. Retrieved from [Link]

  • Fe-Doped Nickel Carbonate Hydroxide-Supported Ru Nanocluster Catalyst as Efficient OER Electrocatalysts. (2025, October 28). MDPI. Retrieved from [Link]

  • High-resolution XPS spectra (a) Ni 2p, (b) Co 2p, (c) O 1s and (d) C 1s of NiCo–CH-180. ResearchGate. Retrieved from [Link]

  • XPS spectra of Ni(OH)2/NiOOH (a) Ni 2p (b) O 1s and, (c) survey spectra... ResearchGate. Retrieved from [Link]

  • XPS(X-ray Photoelectron Spectroscopy) Spectra -Chemical Shift | Binding Energy-. (2025, February 3). XREA. Retrieved from [Link]

  • How to Prepare Samples for XPS Testing. (2026, January 23). Infinity Physics. Retrieved from [Link]

  • New interpretations of XPS spectra of nickel metal and oxides. Surface Science Western. Retrieved from [Link]

  • High-resolution XPS spectra of the CP@Ni(OH)2 electrode. (a) Ni 2p. (b)... ResearchGate. Retrieved from [Link]

  • Nickel - X-ray Photoelectron Spectroscopy (XPS) Reference Pages. XPS Simplified. Retrieved from [Link]

  • Sample handling, preparation and mounting for XPS and other surface analytical techniques. (2020, September 11). AIP Publishing. Retrieved from [Link]

  • Binding energies of Ni2p3/2 signals of reference compounds. ResearchGate. Retrieved from [Link]

  • Comparison with Other Techniques: Surface Analysis. HORIBA. Retrieved from [Link]

  • XPS Chemical State Analysis of N-Doped Carbon Surface Coatings for Improved Battery Stability. (2023, November 10). Physical Electronics. Retrieved from [Link]

  • C 1s - Carbonates - X-ray Photoelectron Spectroscopy (XPS) Reference Pages. XPS Simplified. Retrieved from [Link]

  • XPS spectra of the Ni–C catalysts. (a) XPS spectra of Ni 2p peaks of... ResearchGate. Retrieved from [Link]

  • XPS Investigation of Co–Ni Oxidized Compounds Surface Using Peak-On-Satellite Ratio. Application to Co20Ni80 Passive Layer Structure and Composition. PMC. Retrieved from [Link]

  • XPS Investigation of Co–Ni Oxidized Compounds Surface Using Peak-On-Satellite Ratio. Application to Co20Ni80 Passive Layer Structure and Composition. (2024, September 18). ACS Publications. Retrieved from [Link]

  • Resolving surface chemical states in XPS analysis of first row transition metals, oxides and hydroxides. Surface Science Western. Retrieved from [Link]

  • XPS surface analysis: imaging and spectroscopy of metal and polymer surfaces. e-periodica.ch. Retrieved from [Link]

  • C 1s XPS spectra of the Ni1−xCx films with carbon content ranging from... ResearchGate. Retrieved from [Link]

  • Systematic XPS studies of metal oxides, hydroxides and peroxides. RSC Publishing. Retrieved from [Link]

  • Surfactant-free preparation of nickel carbonate hydroxide in aqueous solution and its toxic ion-exchange properties. New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • Comparison of XPS and AES with Other Analytical Techniques. ResearchGate. Retrieved from [Link]

  • Practical guides for x-ray photoelectron spectroscopy (XPS): Interpreting the carbon 1s spectrum. (2021, January 6). MMRC. Retrieved from [Link]

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A Senior Scientist's Comparative Guide: SEM and TEM for Morphological Characterization of Nickel Carbonate Hydroxide Tetrahydrate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Why Morphology is Paramount

In the realm of advanced materials, nickel carbonate hydroxide tetrahydrate stands out for its utility in energy storage, particularly as a precursor for supercapacitor and battery electrodes.[1][2] Its electrochemical performance, however, is not merely a function of its chemical composition. The material's efficacy is profoundly dictated by its physical architecture—its morphology. Characteristics such as particle size, surface area, and the assembly of nanoscale features into larger structures directly influence ion diffusion pathways, the number of active sites, and overall electrochemical stability.[1][2][3] Therefore, a precise and comprehensive morphological characterization is not just a perfunctory step; it is a critical directive for both material synthesis and application-driven research.

This guide provides a comparative analysis of the two most powerful electron microscopy techniques for this purpose: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM). We will delve into the core principles of each, present field-proven experimental protocols, and illustrate how these techniques can be used synergistically to construct a complete, multi-scale understanding of nickel carbonate hydroxide tetrahydrate.

PART 1: The Core Distinction: Surface Views vs. Internal Structures

The fundamental difference between SEM and TEM lies in how the electron beam interacts with the sample, which in turn dictates the type of information obtained. Choosing the right technique is contingent on the specific questions being asked about the material.

Scanning Electron Microscopy (SEM): The Topographical Expert

SEM is the quintessential technique for studying the surface of a material.[4][5] It operates by scanning a focused electron beam across a bulk sample. The interaction of this beam with the sample's surface generates various signals, primarily secondary electrons, which are collected to form an image.

  • Core Principle: The intensity of the secondary electron signal is highly dependent on the surface topography. This allows SEM to generate images with a remarkable depth of field, giving a three-dimensional appearance that is intuitive to interpret.[5][6]

  • Application to Nickel Carbonate Hydroxide: SEM is ideal for visualizing the overall particle morphology, such as the flower-like or sea urchin-like microstructures often reported for this material.[1][7] It excels at revealing the size distribution of particle agglomerates, surface texture, and the general assembly of nanosheets or nanorods that constitute the larger particles.[1][8][9]

Transmission Electron Microscopy (TEM): The High-Resolution Internal Investigator

TEM, in contrast, provides a look through the material.[4][5] A broad, high-energy electron beam is passed through an ultra-thin sample. The transmitted electrons are then focused to form a two-dimensional projection image.

  • Core Principle: Because the electrons must pass through the sample, TEM can achieve significantly higher resolution than SEM, capable of visualizing features down to the atomic scale.[5][10][11]

  • Application to Nickel Carbonate Hydroxide: TEM is indispensable for measuring the dimensions of the primary nanoscale building blocks (e.g., the thickness of individual nanoflakes or the diameter of nanorods).[12][13][14] It can reveal internal structures, porosity, and crystalline defects. Furthermore, by using Selected Area Electron Diffraction (SAED), TEM provides crucial information about the material's crystal structure and phase purity.[12][13]

Comparative Data Summary

The following table provides a direct comparison of the key attributes of SEM and TEM for the analysis of nickel carbonate hydroxide tetrahydrate.

FeatureScanning Electron Microscopy (SEM)Transmission Electron Microscopy (TEM)
Primary Information Surface topography, 3D morphology of agglomerates.[4][5]Internal structure, high-resolution 2D morphology of primary particles, crystallography.[4][5][11]
Typical Resolution 1-20 nm.[5]< 0.5 nm, down to the atomic scale.[5][10]
Magnification Up to ~1,000,000x.[11]Exceeding 50,000,000x.[11]
Sample Thickness Bulk powders can be analyzed.[5]Must be electron transparent (<100 nm).[5]
Sample Preparation Relatively simple: mounting and conductive coating.[5][15]More complex: requires dispersion and deposition onto a thin grid.[6]
Depth of Field Large, providing a 3D-like appearance.[5]Small, providing a 2D projection.[11]
Key Advantage Excellent for understanding the overall microscale architecture and surface features.Unmatched for resolving the finest nanoscale features and determining crystallinity.

PART 2: Validated Experimental Protocols

The integrity of electron microscopy data is critically dependent on meticulous sample preparation. The following protocols are designed to yield reliable and reproducible results for nickel carbonate hydroxide tetrahydrate powders.

Protocol 1: SEM Sample Preparation and Imaging Workflow

Objective: To prepare a conductive, stable sample of nickel carbonate hydroxide powder for surface morphological analysis.

Materials:

  • Aluminum SEM stubs

  • Double-sided conductive carbon adhesive tabs

  • Fine-tipped spatula

  • Compressed air or nitrogen duster

  • Sputter coater with a gold-palladium (Au/Pd) or platinum (Pt) target

Step-by-Step Methodology:

  • Stub Preparation: Place a fresh carbon adhesive tab onto the surface of a clean SEM stub. Ensure the tab is flat and free of wrinkles or debris.

  • Sample Mounting: Using the spatula, carefully transfer a small amount of the nickel carbonate hydroxide powder onto the center of the carbon tab.

  • Dispersion: Gently tap the side of the stub to distribute the powder. For a clearer view of individual particles, the "flick method" can be effective: lightly touch a cotton swab to the powder, hold it over the stub, and flick the swab's handle to aerosolize a small amount of powder onto the adhesive surface.[15]

  • Removal of Loose Particles: Invert the stub and tap it firmly on a hard surface to dislodge any poorly adhered particles. This is a critical self-validating step to prevent contamination of the SEM vacuum chamber. Use a gentle stream of compressed air to remove any remaining loose powder.

  • Conductive Coating: Since nickel carbonate hydroxide is non-conductive, a thin metal coating is required to prevent electron beam charging, which causes image distortion.[16] Place the stub in a sputter coater and deposit a thin (5-10 nm) layer of Au/Pd or Pt.

    • Causality: This conductive layer provides a path for incident electrons to ground, ensuring a stable signal and protecting the sample from thermal damage.[16]

  • Imaging: Load the sample into the SEM.

    • Accelerating Voltage: Begin with an accelerating voltage in the range of 5-15 kV. Lower voltages provide greater surface detail, while higher voltages offer better signal-to-noise and are necessary for compositional analysis (EDS).

    • Detector: Use the secondary electron (SE) detector to acquire high-resolution topographical images.

SEM_Workflow cluster_prep Sample Preparation cluster_analysis SEM Analysis cluster_output Data Output start Powder Sample mount Mount on Stub (Carbon Tab) start->mount coat Sputter Coat (e.g., Au/Pd) mount->coat Prevent charging sem Insert into SEM coat->sem image Acquire SE Images sem->image 5-15 kV morphology Surface Morphology & Particle Assembly image->morphology

Caption: Workflow for SEM analysis of nickel carbonate hydroxide tetrahydrate.

Protocol 2: TEM Sample Preparation and Imaging Workflow

Objective: To prepare a well-dispersed, electron-transparent sample of nickel carbonate hydroxide nanoparticles on a TEM grid.

Materials:

  • TEM grids (e.g., 300-mesh copper grids with a continuous carbon support film)

  • High-purity solvent (e.g., ethanol or isopropanol)

  • Small glass vial

  • Ultrasonic bath or probe sonicator

  • Fine-tipped pipette

  • Filter paper

Step-by-Step Methodology:

  • Suspension Preparation: Place a minuscule amount (tip of a spatula) of the nickel carbonate hydroxide powder into a vial containing 1-2 mL of ethanol. The suspension should be very dilute and slightly turbid.

  • Dispersion via Sonication: Place the vial in an ultrasonic bath for 5-15 minutes.

    • Causality: Sonication provides the energy needed to break down particle agglomerates, ensuring that individual nanoparticles or small clusters can be visualized. The duration should be optimized to achieve good dispersion without causing mechanical damage to the delicate nanostructures.

  • Grid Preparation: Place the TEM grid, carbon-film side up, on a clean piece of filter paper.

  • Sample Deposition (Drop-Casting): Using a pipette, carefully place a single 3-5 µL drop of the sonicated suspension onto the surface of the TEM grid.[17]

  • Drying: Allow the solvent to evaporate completely in a dust-free environment. This can be done at ambient temperature or under the gentle heat of a lamp. The filter paper will wick away excess solvent.

  • Imaging: Load the dry grid into the TEM holder.

    • Accelerating Voltage: Use a high accelerating voltage, typically 200 kV, to ensure sufficient electron penetration and achieve high resolution.

    • Imaging: Acquire bright-field images to assess particle size, shape, and distribution.

    • Diffraction: For crystallinity analysis, select a region of interest and acquire a Selected Area Electron Diffraction (SAED) pattern. A pattern of sharp spots or rings is indicative of crystalline material.

TEM_Workflow cluster_prep Sample Preparation cluster_analysis TEM Analysis cluster_output Data Output start Powder Sample disperse Disperse in Solvent start->disperse sonicate Ultrasonicate disperse->sonicate Break agglomerates deposit Drop-cast on Grid sonicate->deposit tem Insert into TEM deposit->tem bf_saed Acquire Bright-Field & SAED Patterns tem->bf_saed 200 kV internal Nanoparticle Size, Shape & Internal Structure bf_saed->internal cryst Crystallinity bf_saed->cryst

Caption: Workflow for TEM analysis of nickel carbonate hydroxide tetrahydrate.

Conclusion: A Synergistic and Indispensable Combination

For a complete morphological characterization of nickel carbonate hydroxide tetrahydrate, SEM and TEM are not interchangeable; they are powerfully complementary.[5] An effective research workflow begins with SEM to provide the crucial microscale context, revealing the overall particle habit, size distribution, and surface architecture. This "big picture" view is essential for quality control and for understanding how the material might behave in a bulk electrode. Following this, TEM provides the indispensable nanoscale detail, resolving the primary particles that form the larger structures and confirming their crystallinity. By integrating the topographical data from SEM with the high-resolution internal and crystallographic data from TEM, a researcher can construct a robust, multi-scale model of the material, directly linking synthesis parameters to the structural features that govern performance.

References

  • AZoOptics. (2022, March 24). The Role of SEM and TEM Techniques in Designing Nanomaterials. AZoOptics.com. Available from: [Link]

  • Fiveable. (2025, August 15). Electron Microscopy (SEM, TEM) | Intro to Nanotechnology Class Notes. Fiveable. Available from: [Link]

  • Potiyaraj, P., et al. (2021). Controllable Morphology of Sea-Urchin-like Nickel–Cobalt Carbonate Hydroxide as a Supercapacitor Electrode with Battery-like Behavior. ACS Omega, 6(39), 25138–25150. Available from: [Link]

  • AFMWorkshop. Comparing AFM, SEM and TEM. Available from: [Link]

  • AZoNano. (2015, September 4). Measuring & Characterizing Nanoparticle Size – TEM vs SEM. AZoNano.com. Available from: [Link]

  • Sahoo, S., et al. (2024). Morphology-controlled synthesis of a NiCo-carbonate layered double hydroxide as an electrode material for solid-state asymmetric supercapacitors. RSC Advances, 14, 4929-4943. Available from: [Link]

  • Sarno, M., et al. (2025, September 25). Carbonate Formation during Nickel Hydroxide Precipitation Reduces Pseudocapacitive Performance. Chemistry of Materials. Available from: [Link]

  • Semantic Scholar. (2021, September 24). Controllable Morphology of Sea-Urchin-like Nickel−Cobalt Carbonate Hydroxide as a Supercapacitor Electrode with Battery. Available from: [Link]

  • ResearchGate. (2021, September 13). (PDF) Controllable Morphology of Sea-Urchin-like Nickel–Cobalt Carbonate Hydroxide as a Supercapacitor Electrode with Battery-like Behavior. Available from: [Link]

  • Wang, X., et al. (2014). Surfactant-free preparation of nickel carbonate hydroxide in aqueous solution and its toxic ion-exchange properties. New Journal of Chemistry, 38, 5496-5502. Available from: [Link]

  • ResearchGate. (n.d.). MORPHOLOGY AND THERMAL STUDIES OF NICKEL CARBONATE NANOPARTICLES. Available from: [Link]

  • Nanoscience Instruments. Preparing Powders for Scanning Electron Microscopy. Available from: [Link]

  • Indian Academy of Sciences. (n.d.). Synthesis of α-Ni(OH)2 nanocrystals using air-plasma electrolysis method and its characterization. Available from: [Link]

  • YouTube. (2021, March 15). A Beginners Guide to Sample Preparation for Nanoparticles in STEM/TEM Analysis. Available from: [Link]

  • ACS Publications. (2025, September 25). Carbonate Formation during Nickel Hydroxide Precipitation Reduces Pseudocapacitive Performance. Available from: [Link]

  • Unknown Source. (2014, June 2). Sample preparation for SEM-2014.pdf. Available from: [Link]

Sources

Specific surface area (BET) comparison of nickel carbonate hydroxide tetrahydrate samples

Author: BenchChem Technical Support Team. Date: February 2026

Specific Surface Area (BET) Comparison Guide: Nickel Carbonate Hydroxide Tetrahydrate

Executive Summary: The Surface Area Imperative

Nickel Carbonate Hydroxide Tetrahydrate (


), often referred to as Basic Nickel Carbonate (BNC), is a critical precursor in the synthesis of nickel catalysts, battery cathodes, and potentially as a trace element supplement in specialized pharmaceutical formulations.

Its performance—whether defined by dissolution rate in acid digestion or reactivity in solid-state lithiation—is governed by its Specific Surface Area (SSA) . However, characterizing this material presents a unique "Hydrate Paradox": standard BET degassing protocols (


) often dehydrate the crystal lattice, collapsing the very structure you intend to measure.

This guide provides a validated protocol for accurate BET analysis and objectively compares the SSA of commercial standards against advanced synthetic variants.

Technical Deep Dive: The "Hydrate Paradox" in BET Analysis

To measure surface area using the Brunauer-Emmett-Teller (BET) method, one must first remove physisorbed moisture. For most oxides,


 is standard. For Nickel Carbonate Hydroxide Tetrahydrate, this temperature is destructive.
  • Zone 1 (<

    
    ):  Removal of surface moisture (Physisorbed water). Target Zone. 
    
  • Zone 2 (

    
    ):  Loss of coordination water (
    
    
    
    ). The crystal lattice shifts; SSA values become unstable.
  • Zone 3 (>

    
    ):  Decomposition to Nickel Oxide (NiO) and 
    
    
    
    .[1]

Expert Insight: Many "commercial" SSA values are artificially high because aggressive degassing created a porous, dehydrated intermediate. To characterize the Tetrahydrate specifically, you must utilize a Low-Temperature Vacuum protocol.

Validated Experimental Protocol

This protocol is designed to be self-validating . If the post-analysis mass is significantly lower than the pre-analysis mass (>5% loss), the sample has chemically decomposed, invalidating the result.

Step-by-Step Methodology
  • Sample Selection: Use 0.5 – 1.0 g of powder. (High mass is required due to low total surface area of bulk samples).

  • TGA Pre-Check (Validation Step): Run a Thermogravimetric Analysis (TGA) on a sacrificial aliquot.

    • Ramp:

      
       to 
      
      
      
      .
    • Checkpoint: Identify the onset temperature of the first mass loss event (typically coordination water loss around

      
      ).
      
  • Degassing (The Critical Control):

    • Temperature: Set to

      
       (Must be 
      
      
      
      below the TGA onset).
    • Vacuum: High vacuum (< 10 mmHg) is preferable to flow degassing to facilitate moisture removal at low temps.

    • Duration: Minimum 12 hours. (Low temp requires longer time for diffusion).

  • Analysis:

    • Adsorbate: Nitrogen (

      
      ) at 77 K.
      
    • Points: Multi-point BET (5 points minimum in the

      
       range of 0.05 – 0.30).
      
  • Post-Check: Weigh the sample tube immediately after analysis. If mass loss > 2% (beyond expected moisture), data is suspect.

Comparative Analysis: Commercial vs. Synthetic

The following data compares standard commercial grades against advanced synthesis methods (Hydrothermal and Templated).

Table 1: Specific Surface Area (SSA) Comparison

Sample TypeSynthesis MethodMorphologyBET SSA (

)
Pore StructureNotes
Commercial Std. Precipitation (

)
Aggregated Bulk10 – 40 Non-porous / MacroporousBaseline for precursors. Low reactivity.
High-Performance Hydrothermal (HMT)Nanoflakes / Hierarchical100 – 368 MesoporousSSA decreases as synthesis temp increases (

).
Templated Surfactant-AssistedNanocages50 – 60 Hollow / MesoporousHigh accessible volume for catalysis.
Doped Variant Fe-doped HydrothermalFlower-like~98.5 Mesoporous (H4 Loop)Doping stabilizes high surface area structures.
Data Interpretation
  • Commercial Bulk: The low SSA (

    
    ) limits these materials to applications where slow release or high density is required.
    
  • Hydrothermal (HMT): The highest SSA values (

    
    ) are achieved at lower synthesis temperatures (
    
    
    
    ). As synthesis temperature rises to
    
    
    , crystallinity increases, and SSA drops to
    
    
    .
  • Effect of Carbonate: High carbonate incorporation (common in Urea synthesis) often leads to denser phases with lower capacitance and lower SSA compared to HMT-derived samples.[2]

Mechanism & Workflow Visualization

The following diagrams illustrate the critical relationships between synthesis parameters and final material properties, as well as the validated measurement workflow.

Figure 1: Synthesis-Structure-Property Relationship

This diagram maps how synthesis choices dictate morphology and resulting surface area.

SynthesisPathways cluster_Method Synthesis Control Precursors Precursors (Ni Salt + HMT/Urea) TempLow Low Temp (80°C) Precursors->TempLow Hydrothermal TempHigh High Temp (>140°C) Precursors->TempHigh Morph_High Morphology: Nanoflakes/Hierarchical TempLow->Morph_High Nucleation > Growth Morph_Low Morphology: Crystalline/Bulk TempHigh->Morph_Low Growth > Nucleation SSA_High High SSA (100 - 368 m²/g) Morph_High->SSA_High SSA_Low Low SSA (10 - 80 m²/g) Morph_Low->SSA_Low App_Cat Application: Catalysis / Supercaps SSA_High->App_Cat App_Prec Application: Bulk Precursor SSA_Low->App_Prec

Caption: Causality chain showing how lower synthesis temperatures favor hierarchical structures with significantly higher BET surface areas.

Figure 2: Validated BET Measurement Workflow

A self-validating loop to ensure the hydrate structure is not destroyed during analysis.

BETWorkflow Start Sample: Ni Carbonate Hydroxide Tetrahydrate TGA Step 1: TGA Check (Find Dehydration Onset) Start->TGA Decision Is Onset < 100°C? TGA->Decision Protocol_Safe Protocol A (Safe): Degas @ 60-80°C (Vacuum) > 12 Hours Decision->Protocol_Safe Yes (Typical) Protocol_Std Protocol B (Standard): Degas @ 150°C (RISK OF DECOMPOSITION) Decision->Protocol_Std No (Rare) Measure Step 2: N2 Physisorption (77K, Multi-point) Protocol_Safe->Measure Protocol_Std->Measure Validation Step 3: Mass Check Post-Analysis Measure->Validation Result_Valid Valid Result: True Hydrate SSA Validation->Result_Valid Mass Loss < 2% Result_Invalid Invalid Result: Decomposed Phase Measured Validation->Result_Invalid Mass Loss > 5%

Caption: The "Safe Degassing" workflow prevents thermal decomposition of the tetrahydrate, ensuring the data reflects the actual material, not a degradation product.

References

  • Comparison of Synthesis Methods & SSA

    • Title: Carbonate Formation during Nickel Hydroxide Precipitation Reduces Pseudocapacitive Performance.
    • Source: DESY Publication D
    • URL:[Link]

    • Relevance: Provides the comparative data for HMT vs.
  • Fe-Doped Variants & Mesoporosity

    • Title: Fe-Doped Nickel Carbonate Hydroxide-Supported Ru Nanocluster Catalyst as Efficient OER Electrocatalysts.[3]

    • Source: MDPI (M
    • URL:[Link][4]

    • Relevance: Establishes the ~98.5 benchmark for doped, high-performance variants.
  • Nanocage Morphology Comparison

    • Title: Rational design of cage-like structure... (Ni(OH)2 NCs vs BNCs).[5]

    • Source: ResearchG
    • URL:[Link]

    • Relevance: Compares hollow nanocages (54.7 ) vs. broken structures (38.1 ).
  • Material Identity & Properties

    • Title: Nickel carbonate hydroxide tetrahydrate (Compound Summary).[1][4]

    • Source: PubChem (NIH).
    • URL:[Link]

    • Relevance: Defines the stoichiometry and chemical properties used to determine degassing limits.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Nickel Carbonate Hydroxide Tetrahydrate

Author: BenchChem Technical Support Team. Date: February 2026

Handling nickel carbonate hydroxide tetrahydrate in a laboratory setting demands a meticulous approach to safety. This is not a compound to be treated with casual familiarity. Its crystalline, powdered form presents a significant inhalation risk, and its chemical properties carry a range of health hazards that necessitate a comprehensive personal protective equipment (PPE) strategy. This guide is designed to provide you, my fellow researchers and drug development professionals, with the essential, immediate safety and logistical information needed to handle this compound with the level of respect and caution it requires. We will move beyond a simple checklist of equipment and delve into the causality behind each recommendation, ensuring a self-validating system of safety for your laboratory operations.

Understanding the Hazard: Why This Compound Demands Respect

Nickel carbonate hydroxide tetrahydrate is not a benign green powder. It is classified as a hazardous substance with multiple long-term health implications.[1] Understanding these risks is the foundational step in building an effective safety protocol. The primary routes of exposure are inhalation of the dust, skin contact, eye contact, and ingestion.[2][3]

The health hazards associated with this compound are significant and well-documented. It is classified as a Category 1A carcinogen by inhalation, meaning it is known to have carcinogenic potential to humans.[1][4] It is also a suspected mutagen and may damage an unborn child.[4] Furthermore, it is a known skin and respiratory sensitizer; initial exposure may lead to allergic reactions upon subsequent, even minimal, contact.[1][5] Repeated exposure can cause damage to the lungs.[4]

Hazard Classification Description Primary Route
Carcinogenicity Category 1A: May cause cancer.[1][4]Inhalation
Reproductive Toxicity Category 1B: May damage the unborn child.[4]Inhalation, Ingestion
Germ Cell Mutagenicity Category 2: Suspected of causing genetic defects.[4]Inhalation, Ingestion
Respiratory Sensitization Category 1: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][4]Inhalation
Skin Sensitization Category 1: May cause an allergic skin reaction.[1][4]Skin Contact
Acute Toxicity Category 4: Harmful if swallowed or if inhaled.[4]Ingestion, Inhalation
Skin Corrosion/Irritation Category 2: Causes skin irritation.[4]Skin Contact
Serious Eye Damage/Irritation Category 2: Causes serious eye irritation.[4]Eye Contact
Specific Target Organ Toxicity Category 1 (Repeated Exposure): Causes damage to lungs.[4]Inhalation

Engineering Controls: Your First and Most Critical Line of Defense

Before any discussion of PPE, it is imperative to emphasize the role of engineering controls. PPE is the last line of defense. Your primary protection should come from engineering solutions that minimize exposure at the source. All handling of nickel carbonate hydroxide tetrahydrate powder should be conducted within a certified chemical fume hood or a similar ventilated enclosure to control the emission of dust at its source.[6][7] A system of local exhaust ventilation is recommended to keep employee exposure below established airborne exposure limits.[6] The Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) for insoluble nickel compounds at 1 mg/m³ over an 8-hour time-weighted average, while the National Institute for Occupational Safety and Health (NIOSH) recommends a lower exposure limit of 0.015 mg/m³ for a 10-hour workshift.[2][5][8]

A Comprehensive PPE Protocol

When engineering controls are in place, a robust PPE protocol is still mandatory to protect against accidental spills, splashes, and residual airborne particles.

Respiratory Protection: A Non-Negotiable Requirement

Given the carcinogenicity and respiratory sensitization potential of this compound via inhalation, respiratory protection is a critical component of your safety protocol.[1] A NIOSH-approved respirator with a particulate filter is required if airborne concentrations exceed the PEL or TLV.[1]

The selection of the appropriate respirator depends on the scale of the operation and the potential for dust generation. For most laboratory-scale operations within a fume hood, a half-mask respirator with N100, R100, or P100 particulate filters is recommended.[2][3] For larger scale operations or in situations where there is a higher risk of aerosolization, a full-facepiece respirator or a powered air-purifying respirator (PAPR) should be considered.[3][6]

G cluster_0 start Start: Handling Nickel Carbonate Hydroxide Tetrahydrate q1 Is the work performed in a certified chemical fume hood? start->q1 q2 Is there potential for exceeding exposure limits? q1->q2 Yes no_work Do not proceed. Work must be done in a ventilated enclosure. q1->no_work No respirator_half Use a half-mask respirator with N100/P100 filters. q2->respirator_half No respirator_full Consider a full-face respirator or PAPR. q2->respirator_full Yes

Caption: Decision tree for selecting appropriate respiratory protection.

Eye and Face Protection: Shielding from Particulate Matter

Chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[4] These should be tightly fitting to provide a seal around the eyes and protect from fine dust particles.[9] In situations where there is a higher risk of splashing or dust generation, a face shield should be worn in addition to safety goggles.[6]

Skin and Body Protection: A Barrier Against Contact

A flame-resistant lab coat is a minimum requirement.[9] For operations with a higher risk of contamination, impervious clothing or a chemical-resistant apron should be worn.[6][9] It is crucial that contaminated work clothing is not allowed out of the workplace.[1]

Hand Protection: The Right Glove Matters

Chemical-resistant gloves are essential to prevent skin contact.[10] Nitrile or neoprene gloves are recommended.[6][11][12] Always inspect gloves for any signs of degradation or puncture before use.[9] It is good practice to double-glove, especially when handling larger quantities. Gloves should be removed and disposed of immediately if they become contaminated. Hands should be washed thoroughly with soap and water after handling the material, even after gloves have been worn.[9]

Protection Level Required PPE Rationale
Respiratory NIOSH-approved half-mask respirator with N100/P100 filters (minimum).Protects against inhalation of carcinogenic and sensitizing dust particles.[1][2]
Eye/Face Tightly-fitting chemical splash goggles. Face shield for higher risk tasks.Prevents eye irritation and injury from dust and potential splashes.[4][6][9]
Body Flame-resistant lab coat. Chemical-resistant apron for larger quantities.Prevents skin contact and contamination of personal clothing.[6][9]
Hands Nitrile or neoprene gloves. Double-gloving is recommended.Prevents skin irritation, sensitization, and absorption of the chemical.[6][11]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure. The following workflow should be adopted for all procedures involving nickel carbonate hydroxide tetrahydrate.

G cluster_1 prep 1. Preparation - Don all required PPE. - Verify fume hood function. weigh 2. Weighing - Use a dedicated spatula. - Work on a disposable mat. prep->weigh handle 3. Handling/Use - Keep containers closed. - Avoid generating dust. weigh->handle clean 4. Decontamination - Clean work surfaces. - Decontaminate equipment. handle->clean dispose 5. Disposal - Dispose of waste in labeled containers. clean->dispose remove_ppe 6. Doffing PPE - Follow proper removal sequence. dispose->remove_ppe

Caption: A six-step workflow for the safe handling of nickel carbonate hydroxide tetrahydrate.

Decontamination and Disposal: A Critical Final Step

Decontamination

All surfaces and equipment that have come into contact with nickel carbonate hydroxide tetrahydrate should be decontaminated. A wet-wiping method should be used to avoid generating dust.[10]

Disposal

Nickel carbonate hydroxide tetrahydrate is very toxic to aquatic life with long-lasting effects and should not be released into the environment.[4][13] All waste, including contaminated PPE, disposable mats, and excess chemical, should be collected in a clearly labeled, sealed container for hazardous waste.[10] Disposal must be carried out in accordance with all local, state, and federal regulations.[10] Consider consulting with your institution's environmental health and safety department for specific guidance on nickel waste streams. Recycling of nickel-containing waste is a sustainable option where available.[14][15][16]

Emergency Procedures: Be Prepared

In the event of an exposure, immediate action is critical.

  • Inhalation: Remove the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical advice.[1][4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[1][4]

By adhering to these stringent protocols, you can create a safe working environment for yourself and your colleagues, allowing for the advancement of your research without compromising on safety.

References

  • SafetySkills. (2024, April 8). Navigating OSHA Chemical Safety Rules for a Safer Workplace. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2023, June 14). NICKEL, METAL & INSOLUBLE COMPOUNDS (as Ni). Retrieved from [Link]

  • Integra Chemical Company. (2016, April 21). SAFETY DATA SHEET: NICKEL CARBONATE. Retrieved from [Link]

  • New Jersey Department of Health. (2002, March). Hazard Summary: Nickel Hydroxide. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Nickel metal and other compounds (as Ni). Retrieved from [Link]

  • International Enviroguard. (2019, April 3). OSHA & EPA Chemical Protective Clothing Guidelines. Retrieved from [Link]

  • PIP Global. (n.d.). Chemical Resistant Gloves. Retrieved from [Link]

  • Horton Group. (2024, February 26). Mastering OSHA PPE Guidelines for Workplace Safety. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Nickel metal and other compounds (as Ni) - Restored. Retrieved from [Link]

  • Neo Energy. (2024, October 14). Nickel Recycling: The Importance of Nickel Recycling and How Much Nickel is Being Reclaimed from Scrap. Retrieved from [Link]

  • Cohen. (n.d.). Nickel Recycling. Retrieved from [Link]

  • Health and Safety Executive. (2025, September 1). Selecting the Right Respirator for Fine Dust. Retrieved from [Link]

  • GlovesnStuff. (n.d.). Chemical Resistant Work Gloves | Nitrile, Latex, PVC Gloves. Retrieved from [Link]

  • Lab Alley. (2025, May 30). Safety Data Sheet: Basic nickel carbonate. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (n.d.). Nickel compounds - IDLH. Retrieved from [Link]

  • Aramsco. (n.d.). Chemical Resistant Gloves, LG. Retrieved from [Link]

  • First America. (2025, September 8). How Nickel Recycling Is Transforming Industrial Waste into Value. Retrieved from [Link]

  • Scandia Gear. (n.d.). Chemical Resistant Gloves. Retrieved from [Link]

  • 3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]

  • Okon Recycling. (2025, October 8). Nickel Recycling Process: Key Methods, Benefits, Challenges, and Future Trends. Retrieved from [Link]

  • nanoSPACE. (2022, December 7). What Is the Best Respirator against Fine Dust?. Retrieved from [Link]

  • 3M. (n.d.). 3M Respirator Selection Guide (US). Retrieved from [Link]

  • RG Recycling Group Ltd. (n.d.). Nickel Waste Recovery. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.